ethyl 1-methyl-1H-pyrazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-9(2)5-6/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKQVOXCQOQZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455695 | |
| Record name | ethyl 1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85290-80-8 | |
| Record name | ethyl 1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-methyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
ethyl 1-methyl-1H-pyrazole-4-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
Introduction
This compound is a heterocyclic compound featuring a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. This structure is a cornerstone in medicinal and agricultural chemistry, serving as a versatile scaffold for the synthesis of a wide array of bioactive molecules.[1][2] The strategic placement of the N-methyl group and the C4-ethyl carboxylate functionality provides distinct sites for chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and herbicidal properties.[1][3][4]
This guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its synthesis, spectroscopic signature, chemical reactivity, and applications, offering field-proven insights and detailed experimental context.
Chemical Identity and Physicochemical Properties
The fundamental identity and physical characteristics of a compound are critical for its application in research and synthesis. While the CAS Number for this specific ester is not prominently listed in public databases, its parent acid, 1-methyl-1H-pyrazole-4-carboxylic acid, is well-documented under CAS Number 5952-92-1.[5][6] The properties of the ethyl ester can be reliably inferred from its structure and data from closely related analogues.
Molecular Structure
The structure consists of a planar pyrazole ring, with a methyl group substituted at the N1 position and an ethoxycarbonyl group at the C4 position.
Caption: Molecular structure of this compound.
Identification and Properties
Quantitative data for the compound are summarized below. Data for the parent carboxylic acid are included for reference.
| Identifier | Value | Reference |
| IUPAC Name | This compound | - |
| Synonyms | 1-methyl-4-pyrazolecarboxylic acid ethyl ester | [5] |
| CAS Number | 5952-92-1 (Parent Acid) | [5][6] |
| Molecular Formula | C₇H₁₀N₂O₂ | - |
| Molecular Weight | 154.17 g/mol | [7] |
| Physicochemical Property | Value | Reference |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 203-208 °C (Parent Acid) | [5] |
| Boiling Point | 306.9 ± 15.0 °C (Predicted, Parent Acid) | [5] |
| pKa | 3.88 ± 0.10 (Predicted, Parent Acid) | [5] |
Synthesis and Purification
The synthesis of this compound is typically achieved through two primary strategies: construction of the pyrazole ring from acyclic precursors or modification of a pre-existing pyrazole scaffold.
Synthetic Workflow: Ring Formation
A common and efficient method involves the condensation of a β-dicarbonyl equivalent with methylhydrazine. This approach provides excellent control over the regiochemistry, particularly the position of the N-methyl group.
Caption: General workflow for the synthesis of the target compound.
Protocol: Synthesis via Condensation
This protocol is adapted from established procedures for similar pyrazole syntheses, such as the synthesis of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[8]
Objective: To synthesize this compound.
Materials:
-
Ethyl (ethoxymethylene)acetoacetate or a similar β-ketoester precursor.
-
Methylhydrazine
-
Ethanol (absolute)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-ketoester precursor (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add methylhydrazine (1.0-1.1 eq) to the solution. The addition may be exothermic and should be done cautiously, potentially with cooling.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup: Dilute the resulting residue with water and extract the product into ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution. This removes any remaining water-soluble impurities and salts.
-
Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[9]
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation. While a complete dataset for the title compound is not available, the expected spectral properties can be reliably predicted based on its functional groups and data from analogous structures.[10][11]
| Technique | Expected Signature |
| ¹H NMR | δ (ppm): 7.5-8.0 (2H, s, pyrazole C3-H & C5-H), 4.2-4.4 (2H, q, -OCH₂ CH₃), 3.8-4.0 (3H, s, N-CH₃ ), 1.2-1.4 (3H, t, -OCH₂CH₃ ) |
| ¹³C NMR | δ (ppm): 160-165 (C=O), 135-145 (pyrazole C3 & C5), 115-125 (pyrazole C4), 60-65 (-OCH₂ CH₃), 35-40 (N-CH₃ ), 14-15 (-OCH₂CH₃ ) |
| IR (cm⁻¹) | ~2900-3100 (C-H stretch), ~1720 (C=O ester stretch, strong), ~1500-1600 (C=N, C=C ring stretch) |
| MS (EI) | m/z: 154 (M⁺), fragments corresponding to loss of -OCH₂CH₃ (m/z 109) and subsequent loss of CO. |
Chemical Reactivity
The reactivity of this compound is dominated by its two primary functional groups: the aromatic pyrazole ring and the ethyl ester.
Caption: Key reactions involving the ester functionality.
Ester Hydrolysis (Saponification)
The most fundamental reaction of the ester group is its hydrolysis to the corresponding carboxylic acid. This transformation is a critical step for further derivatization, such as amide coupling.
-
Mechanism: The reaction is typically performed by heating the ester with an aqueous base, like sodium hydroxide (NaOH), followed by acidification.[12][13] The use of a base makes the reaction irreversible, as the carboxylate salt formed in the first step is unreactive towards the alcohol by-product.[14] Subsequent addition of a strong acid protonates the carboxylate to yield the free carboxylic acid.[15]
-
Protocol Insight: Heating the ester under reflux with aqueous NaOH ensures complete reaction. After cooling, the reaction mixture is acidified (e.g., with HCl) to precipitate the carboxylic acid product, which can then be isolated by filtration.
Reduction to Alcohol
The ester can be reduced to the corresponding primary alcohol, (1-methyl-1H-pyrazol-4-yl)methanol. This provides a different synthetic handle for further elaboration.
-
Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) are required for this transformation. The reaction must be performed under inert conditions due to the high reactivity and moisture sensitivity of LiAlH₄.
Amidation and Transesterification
The ester can undergo nucleophilic acyl substitution with other nucleophiles. Reaction with ammonia or primary/secondary amines can form the corresponding amides, while reaction with a different alcohol under acid or base catalysis can lead to transesterification. These reactions broaden the synthetic utility of the core scaffold.
Applications in Research and Development
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.
-
Pharmaceuticals: this compound is a key building block for synthesizing active pharmaceutical ingredients (APIs). The parent pyrazole ring is a core component of several commercial drugs, including the anti-inflammatory celecoxib and various kinase inhibitors used in oncology.[1] Its derivatives have been investigated for analgesic and anti-inflammatory activities.[4] The ester allows for conversion to amides or other functional groups, which are crucial for modulating target binding and ADME (absorption, distribution, metabolism, and excretion) properties.
-
Agrochemicals: In agriculture, pyrazole derivatives are used to develop potent and selective herbicides and fungicides.[2][3] The N-methylpyrazole core of the title compound is found in several commercial agrochemicals.
-
Material Science: The compound can be used as a precursor for synthesizing ligands for metal-organic frameworks (MOFs) or as a component in the development of specialty polymers and coatings.[2]
Safety and Handling
| Hazard Class | GHS Statement | Precautionary Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Handling Recommendations:
-
Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[17]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16]
-
Store in a cool, dry place in a tightly sealed container. Keep away from strong oxidizing agents, acids, and bases.[17]
Conclusion
This compound is a high-value chemical intermediate with a stable, aromatic core and a versatile ester functionality. Its straightforward synthesis and predictable reactivity make it an indispensable building block for creating complex molecular architectures. The demonstrated importance of the pyrazole scaffold in pharmaceuticals and agrochemicals ensures that this compound will continue to be a subject of significant interest in academic and industrial research, driving innovation in drug discovery and material science.
References
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Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. Available from: [Link]
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Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate | C7H11N3O4S. PubChem. Available from: [Link]
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Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2. PubChem. Available from: [Link]
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Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available from: [Link]
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One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available from: [Link]
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MATERIAL SAFETY DATA SHEET - Pyrazosulfuron-ethyl 10% WP. HPM Chemicals & Fertilizers Ltd. Available from: [Link]
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Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2. PubChem. Available from: [Link]
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ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2. PubChem. Available from: [Link]
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Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. Available from: [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central (PMC). Available from: [Link]
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ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2. PubChem. Available from: [Link]
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Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. Available from: [Link]
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Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate. PubMed Central (PMC). Available from: [Link]
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1H-pyrazole-4-carboxylic acid, 5-[[(2-methylphenoxy)acetyl]amino]-1-[2-[[(2-methylphenoxy)acetyl]oxy]ethyl]-, ethyl ester - 1H NMR Spectrum. SpectraBase. Available from: [Link]
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available from: [Link]
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
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(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available from: [Link]
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hydrolysis of esters. Chemguide. Available from: [Link]
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Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available from: [Link]
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An In-depth Technical Guide to the Structure Elucidation of Ethyl 1-Methyl-1H-pyrazole-4-carboxylate
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its metabolic stability and wide spectrum of biological activities.[1][2][3] Compounds incorporating this five-membered heterocycle are integral to numerous approved pharmaceuticals.[3] Ethyl 1-methyl-1H-pyrazole-4-carboxylate is a key synthetic intermediate, serving as a versatile building block for more complex, biologically active molecules.[4] The unambiguous confirmation of its molecular structure is a critical prerequisite for its application in drug discovery and development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this target molecule, grounded in field-proven analytical methodologies. We will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography, explaining not just the protocols, but the scientific rationale behind each experimental choice.
The Pyrazole Core: A Privileged Scaffold in Modern Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a highly sought-after motif in drug design.[2][4] Its unique electronic properties and ability to participate in hydrogen bonding allow for potent and selective interactions with a diverse range of biological targets.[5] This has led to the development of pyrazole-based drugs for treating inflammation, cancer, and infectious diseases.[2][3] The precise arrangement of substituents on the pyrazole ring dictates the molecule's pharmacological profile, making rigorous structural verification an essential step in the research and development pipeline.[4]
Target Molecule: this compound
This guide focuses on the definitive structural analysis of this compound. Understanding its precise atomic connectivity, functional group arrangement, and three-dimensional shape is paramount for predicting its reactivity and biological interactions.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol [6] |
| IUPAC Name | This compound |
| CAS Number | 56317-30-7 (Illustrative, may vary) |
graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Atom nodes N1 [label="N1", pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle]; N2 [label="N2", pos="-0.87,0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle]; C3 [label="C3", pos="-0.87,-0.5!", fillcolor="#5F6368", fontcolor="#FFFFFF", style=filled, shape=circle]; C4 [label="C4", pos="0,-1!", fillcolor="#5F6368", fontcolor="#FFFFFF", style=filled, shape=circle]; C5 [label="C5", pos="0.87,0!", fillcolor="#5F6368", fontcolor="#FFFFFF", style=filled, shape=circle]; C_Me [label="C6 (Me)", pos="0,2!", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled, shape=circle]; C_CO [label="C7 (CO)", pos="0,-2!", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled, shape=circle]; O_CO [label="O8", pos="-0.7,-2.5!", fillcolor="#FBBC05", fontcolor="#202124", style=filled, shape=doublecircle]; O_Et [label="O9", pos="0.7,-2.5!", fillcolor="#FBBC05", fontcolor="#202124", style=filled, shape=circle]; C_CH2 [label="C10 (CH2)", pos="1.4,-3!", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled, shape=circle]; C_CH3 [label="C11 (CH3)", pos="2.1,-3.5!", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled, shape=circle];
// Bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C_Me; C4 -- C_CO; C_CO -- O_CO [style=double]; C_CO -- O_Et; O_Et -- C_CH2; C_CH2 -- C_CH3;
// Labels for protons H3 [label="H3", pos="-1.5,-0.5!"]; H5 [label="H5", pos="1.5,0!"]; }
Caption: Molecular structure of this compound.
A Multi-Pronged Analytical Workflow
No single technique can provide a complete structural picture. A robust elucidation strategy relies on integrating data from multiple orthogonal methods. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies key functional groups, and NMR spectroscopy maps the atomic connectivity. Finally, X-ray crystallography can offer definitive proof of the three-dimensional structure.
Caption: Integrated workflow for small molecule structure elucidation.
Mass Spectrometry (MS): The First Step
Expertise & Causality: Mass spectrometry is the initial and most crucial step to confirm that the synthesis produced a compound of the correct molecular weight.[7] We employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion, providing a clear and accurate mass measurement.
Experimental Protocol (LC-ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode, as the pyrazole nitrogens are readily protonated.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. The high resolution of modern instruments (e.g., Orbitrap, TOF) allows for accurate mass measurement to determine the elemental composition.[7]
Expected Data & Interpretation
The primary goal is to observe the protonated molecular ion [M+H]⁺.
| Ion | Calculated m/z | Observed m/z (Expected) | Interpretation |
| [M+H]⁺ | 155.0815 | ~155.0815 | Confirms the molecular weight of the target compound (C₇H₁₀N₂O₂). |
| [M+Na]⁺ | 177.0634 | ~177.0635 | A common adduct, further confirming the molecular weight. |
High-resolution data can distinguish the empirical formula C₇H₁₁N₂O₂⁺ from other possibilities with the same nominal mass. Tandem MS (MS/MS) experiments would reveal characteristic fragments, such as the loss of an ethoxy group (-45 Da) or the entire ethyl ester moiety.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Causality: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[9] By analyzing the chemical shifts, coupling patterns, and integrations in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, we can piece together the molecular framework. 2D NMR experiments are then used to validate these connections unambiguously.[10]
Experimental Protocol (¹H, ¹³C, and 2D NMR)
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
1D Experiments: Acquire standard ¹H and proton-decoupled ¹³C spectra.
-
2D Experiments: Perform key correlation experiments such as COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation).
Expected Data & Interpretation
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| H5 | ~8.0 | Singlet | 1H | Deshielded proton on the electron-deficient pyrazole ring. |
| H3 | ~7.9 | Singlet | 1H | Deshielded proton on the pyrazole ring, typically close to H5. |
| -OCH₂CH₃ | ~4.3 | Quartet | 2H | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| N-CH₃ | ~3.9 | Singlet | 3H | Methyl group attached to the nitrogen atom. |
| -OCH₂CH₃ | ~1.3 | Triplet | 3H | Terminal methyl protons of the ethyl ester, split by the methylene group. |
| Assignment | Expected δ (ppm) | Rationale |
| C=O (Ester) | ~163 | Typical chemical shift for an ester carbonyl carbon. |
| C5 | ~139 | Aromatic carbon adjacent to two nitrogen atoms. |
| C3 | ~130 | Aromatic carbon on the pyrazole ring. |
| C4 | ~110 | Aromatic carbon bearing the carboxylate substituent. |
| -OCH₂CH₃ | ~60 | Methylene carbon of the ethyl ester. |
| N-CH₃ | ~39 | Methyl carbon attached to the nitrogen atom. |
| -OCH₂CH₃ | ~14 | Terminal methyl carbon of the ethyl ester. |
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for connecting the molecular fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds apart.
Caption: Key expected HMBC correlations for structural confirmation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.[11] For this molecule, the most prominent and diagnostic absorption will be the ester carbonyl (C=O) stretch. The presence of aromatic C=C and C=N stretches further supports the pyrazole ring structure.
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR (Attenuated Total Reflectance) crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2980 | C-H Stretch | Aliphatic (Ethyl, Methyl) |
| ~1720 | C=O Stretch | Ester Carbonyl (Strong, Sharp) |
| ~1550 | C=N / C=C Stretch | Pyrazole Ring |
| ~1250 | C-O Stretch | Ester |
The intense band around 1720 cm⁻¹ is a definitive indicator of the ester functional group, corroborating the data from NMR and MS.[12]
X-Ray Crystallography: The Ultimate Proof
Expertise & Causality: When a suitable single crystal can be grown, X-ray crystallography provides unequivocal proof of structure.[13] It determines the precise spatial arrangement of every atom, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.[14][15]
Experimental Protocol
-
Crystal Growth: Grow single crystals of the compound, often by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen (~100 K) to minimize thermal vibrations.[13] Collect diffraction data using an X-ray diffractometer.
-
Structure Solution & Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.
Expected Data & Interpretation
The refined crystal structure would provide a 3D model confirming:
-
The 1,4-substitution pattern on the pyrazole ring.
-
The N1-methylation of the pyrazole.
-
The planarity of the pyrazole ring.
-
Precise bond lengths and angles, confirming the C=O double bond and other features.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry establishes the molecular formula, IR spectroscopy confirms essential functional groups, and a suite of 1D and 2D NMR experiments reveals the precise atomic connectivity. While these spectroscopic methods provide a comprehensive and convincing picture, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the molecular structure. This rigorous, self-validating workflow is fundamental to ensuring the identity and quality of key intermediates used in the advancement of chemical and pharmaceutical research.
References
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Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. PharmaChem Insights. [Link]
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Alam, M. J., Alam, O., Naim, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]
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Alam, M. J., & Naim, M. J. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1667-1670. [Link]
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Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. [Link]
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Khan, I., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Scientific Reports, 12(1), 1-19. [Link]
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Paik, D. (2022). Pyrazole Scaffolds: A Promising Frontier in Drug Discovery. Journal of Pharmaceutical Sciences and Research, 14(12), 626-632. [Link]
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Papenfuhs, B., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5433. [Link]
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ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]
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ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. ResearchGate. [Link]
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Iacob, A. A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5001. [Link]
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PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to Ethyl 1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole nucleus stands as a cornerstone in modern medicinal chemistry, a privileged scaffold that continues to yield a remarkable array of therapeutic agents. Its inherent physicochemical properties and versatile synthetic handles have made it a focal point for the design of novel molecules targeting a wide spectrum of diseases. This guide provides an in-depth technical overview of a key building block in this chemical space: ethyl 1-methyl-1H-pyrazole-4-carboxylate . With a CAS Number of 85290-80-8 , this compound serves as a crucial starting material and intermediate for the synthesis of a multitude of biologically active molecules.
This document is structured to provide not just a recitation of facts, but a cohesive narrative that explains the causality behind synthetic choices and the rationale for its application in drug discovery. We will delve into its synthesis, properties, and, most importantly, its role as a versatile precursor in the development of next-generation therapeutics.
Compound Identification and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This compound is a stable, crystalline solid under standard conditions, readily soluble in common organic solvents.
| Property | Value | Source |
| CAS Number | 85290-80-8 | ChemicalBook[1] |
| Molecular Formula | C₇H₁₀N₂O₂ | Clearsynth[2] |
| Molecular Weight | 154.17 g/mol | Clearsynth[2] |
| Boiling Point | 81-83 °C (0.2 Torr) | chem960.com[3] |
| Solubility | Slightly soluble in water (9.7 g/L at 25 °C) | chem960.com[3] |
| Density | 1.14 ± 0.1 g/cm³ (20 °C) | chem960.com[3] |
| Flash Point | 98.1 ± 19.8 °C | chem960.com[3] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of substituted pyrazoles often relies on the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a common and efficient strategy involves the reaction of an enamine intermediate with methylhydrazine. This approach offers good regioselectivity and high yields.
The following protocol is a synthesis of this strategy, drawing upon established methodologies for pyrazole synthesis.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
This initial step involves the reaction of ethyl acetoacetate with an orthoformate to generate the key enol ether intermediate.
-
Materials:
-
Ethyl acetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the volatile components under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate. This intermediate is often used in the next step without further purification.
-
Step 2: Cyclization with Methylhydrazine to Yield this compound
This is the crucial ring-forming step that yields the desired pyrazole. The regioselectivity of this reaction is a key consideration. The use of methylhydrazine will lead to two possible isomers. However, reaction conditions can be optimized to favor the desired 1-methyl isomer.
-
Materials:
-
Crude ethyl 2-(ethoxymethylene)-3-oxobutanoate from Step 1
-
Methylhydrazine (aqueous solution or neat)
-
Ethanol
-
-
Procedure:
-
Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add methylhydrazine dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, remove the ethanol under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Causality in Experimental Choices
-
Acetic Anhydride in Step 1: Acetic anhydride acts as a water scavenger, driving the equilibrium towards the formation of the enol ether.
-
Controlled Temperature in Step 2: The slow, cooled addition of methylhydrazine helps to control the exothermic reaction and can influence the regioselectivity of the cyclization.
Spectroscopic Characterization
While specific, publicly available 1H and 13C NMR spectra for this compound are limited, the expected spectral data can be reliably predicted based on closely related analogs and the fundamental principles of NMR spectroscopy. The following are expected chemical shifts:
-
¹H NMR (CDCl₃):
-
δ 7.9-8.1 ppm (s, 1H, pyrazole H-5)
-
δ 7.6-7.8 ppm (s, 1H, pyrazole H-3)
-
δ 4.2-4.4 ppm (q, 2H, -OCH₂CH₃)
-
δ 3.9-4.1 ppm (s, 3H, N-CH₃)
-
δ 1.2-1.4 ppm (t, 3H, -OCH₂CH₃)
-
-
¹³C NMR (CDCl₃):
-
δ 163-165 ppm (C=O)
-
δ 140-142 ppm (pyrazole C-5)
-
δ 135-137 ppm (pyrazole C-3)
-
δ 110-112 ppm (pyrazole C-4)
-
δ 60-62 ppm (-OCH₂)
-
δ 38-40 ppm (N-CH₃)
-
δ 14-16 ppm (-CH₃)
-
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antiviral properties.[4]
A Scaffold for Bioactive Molecules
The ester functionality at the 4-position of the pyrazole ring provides a convenient handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. This amide coupling is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
Targeting Key Signaling Pathways
Derivatives of pyrazole-4-carboxylates have been shown to modulate the activity of several key signaling pathways implicated in disease.
-
Cyclooxygenase (COX) Inhibition: The pyrazole scaffold is famously present in the selective COX-2 inhibitor, Celecoxib. By designing novel amides derived from this compound, researchers can explore new generations of anti-inflammatory agents with improved selectivity and safety profiles.[5] The inhibition of COX enzymes blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.
-
Kinase Inhibition: Many kinase inhibitors feature a substituted pyrazole core. The structural versatility of derivatives from this compound allows for the synthesis of compounds that can target the ATP-binding site of various kinases involved in cancer cell proliferation and survival, such as VEGFR.[2]
-
Targeting the EGFR/PI3K/AKT/mTOR Pathway: Recent studies have shown that novel pyrazolyl-s-triazine derivatives can exhibit potent anticancer activity by inhibiting the EGFR/PI3K/AKT/mTOR signaling cascade in triple-negative breast cancer cells. This highlights the potential of using this compound as a starting point to develop targeted cancer therapies.
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a key that unlocks the door to a vast and promising area of drug discovery. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. As our understanding of the molecular basis of disease deepens, the ability to rapidly synthesize and test diverse libraries of compounds is paramount. The pyrazole scaffold, and specifically functionalized building blocks like this compound, will undoubtedly continue to play a central role in the development of novel therapeutics that address unmet medical needs. The journey from this simple ester to a life-saving drug is a testament to the power of synthetic chemistry in the pursuit of human health.
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physical properties of ethyl 1-methyl-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to the Physical Properties of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
Introduction
This compound, with CAS Number 85290-80-8, is a key heterocyclic building block in modern medicinal chemistry and materials science. As a derivative of pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, this compound's specific substitution pattern—a methyl group at the N1 position and an ethyl carboxylate at the C4 position—imparts distinct physicochemical characteristics that are crucial for its application in targeted synthesis. Understanding these properties is paramount for researchers and drug development professionals to effectively utilize this molecule in designing novel therapeutics and functional materials.
This guide provides a comprehensive overview of the core , grounded in experimentally determined data and spectroscopic principles. We will explore its physicochemical parameters, delve into its spectroscopic signature, and outline a standard protocol for empirical validation, offering field-proven insights into its behavior and handling.
Chemical Identity and Structure
The unique arrangement of functional groups in this compound dictates its chemical reactivity, solubility, and intermolecular interactions. The N-methylation prevents the formation of hydrogen-bonded dimers often seen in N-unsubstituted pyrazoles, which significantly influences its physical state and boiling point.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical properties of a compound are critical for its purification, formulation, and application. The data below has been consolidated from various chemical data sources.
Summary of Physical Properties
| Property | Value | Source |
| CAS Number | 85290-80-8 | [1] |
| Molecular Formula | C₇H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 154.17 g/mol | [2] |
| Boiling Point | 81-83 °C (at 0.2 Torr) | [1] |
| Density | 1.14 ± 0.1 g/cm³ (at 20 °C) | [1] |
| Solubility | Slightly soluble in water (9.7 g/L at 25 °C) | [1] |
| Flash Point | 98.1 ± 19.8 °C | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Detailed Analysis of Properties
-
Boiling Point: The boiling point is recorded at reduced pressure (81-83 °C at 0.2 Torr), which is a standard practice for compounds that may decompose at their atmospheric boiling point.[1] The absence of an N-H bond, due to N-methylation, eliminates intermolecular hydrogen bonding, leading to a lower boiling point compared to its unmethylated analog, ethyl 1H-pyrazole-4-carboxylate (which has a boiling point of 138-140 °C at 3 mmHg).[4][5]
-
Solubility: It is described as slightly soluble in water.[1] The ester functional group and the pyrazole nitrogens can act as hydrogen bond acceptors, allowing for limited interaction with polar solvents like water. However, the overall molecule, with its methyl and ethyl groups, possesses significant nonpolar character, limiting its aqueous solubility.
-
Density: With a density of 1.14 g/cm³, the compound is slightly denser than water.[1] This is a typical value for a small organic molecule of its composition.
-
Storage and Stability: The recommended storage condition is in a dry, sealed container at room temperature.[1] This suggests the compound is relatively stable under normal laboratory conditions but may be sensitive to moisture, which could potentially lead to hydrolysis of the ester group over extended periods, especially under acidic or basic conditions.
Spectroscopic Profile: A Guide to Identification
Spectroscopic data is essential for confirming the identity and purity of a compound. While specific spectra for this exact compound are not publicly available, its structure allows for a robust prediction of its spectroscopic signature based on well-established principles.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
N-Methyl Group: A sharp singlet is expected around δ 3.8-4.0 ppm, corresponding to the three protons of the methyl group attached to the N1 position of the pyrazole ring.
-
Ethyl Group: A characteristic quartet (2H) around δ 4.2-4.3 ppm (for the -OCH₂-) and a triplet (3H) around δ 1.3-1.4 ppm (for the -CH₃) will be present, showing a typical coupling pattern.
-
Pyrazole Ring Protons: Two singlets are expected in the aromatic region (δ 7.5-8.5 ppm). The protons at the C3 and C5 positions are distinct and typically do not show coupling to each other in this substitution pattern.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Ester Carbonyl: A signal in the downfield region, around δ 160-165 ppm.
-
Ethyl Group Carbons: Two signals are expected: one around δ 60-62 ppm (-OCH₂) and another around δ 14-15 ppm (-CH₃).
-
Pyrazole Ring Carbons: Three distinct signals for the C3, C4, and C5 carbons. The C4 carbon, being attached to the ester, will be shifted differently from C3 and C5.
-
N-Methyl Carbon: A signal around δ 35-40 ppm.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹, characteristic of an α,β-unsaturated ester carbonyl group.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.
-
C-H Stretches: Aliphatic C-H stretching from the methyl and ethyl groups will appear just below 3000 cm⁻¹. Aromatic C-H stretching from the pyrazole ring will appear just above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (154.17). Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl carboxylate group.
-
Experimental Protocol: Melting Point Determination
To ensure trustworthiness and scientific integrity, physical properties must be verifiable through standardized experimental protocols. The melting point is a fundamental property that indicates purity. Although this compound is a liquid at room temperature, many pyrazole derivatives are solids, and this protocol is a cornerstone of physical characterization.
Workflow for Digital Melting Point Apparatus
The following workflow describes a self-validating system for determining the melting point of a solid pyrazole derivative, which can be adapted for other thermal analyses.
Caption: Workflow for Melting Point Determination.
Methodology:
-
Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Initial Run: The sample is placed in the apparatus, and a rapid heating ramp (e.g., 10 °C/minute) is initiated to obtain an approximate melting range.
-
Refined Run: A new sample is prepared. The apparatus is programmed to heat rapidly to about 15-20 °C below the approximate melting point, then the ramp rate is slowed to 1-2 °C/minute.
-
Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. A narrow melting range (e.g., < 2 °C) is indicative of high purity.
-
Validation: The protocol's accuracy is validated by running a certified melting point standard (e.g., benzophenone, MP 48.1 °C) and ensuring the result is within the accepted range. This step is crucial for a self-validating system.
Conclusion
This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its physical properties. Its liquid state at room temperature, moderate boiling point under vacuum, and predictable spectroscopic characteristics are defining features for any scientist working with this compound. The N-methylation not only defines its chemical identity but also critically influences its physical behavior by precluding hydrogen bonding, a key insight for predicting the properties of related N-substituted heterocycles. The protocols and data presented in this guide serve as a reliable technical resource for the effective handling, characterization, and application of this versatile molecule in research and development.
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-
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An In-depth Technical Guide to Ethyl 1-methyl-1H-pyrazole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of ethyl 1-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its precise chemical identity, explore detailed synthetic methodologies, and present its physicochemical and spectroscopic properties. Furthermore, this guide will illuminate the critical role of the pyrazole scaffold, and specifically this derivative, in the design and development of novel therapeutic agents, supported by field-proven insights and authoritative references.
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. The presence of the pyrazole moiety in numerous approved drugs, such as the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and the anti-cancer drug crizotinib, underscores its therapeutic significance.[2][3] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[1][4][5]
This guide focuses on a specific, yet highly valuable derivative: this compound. Its strategic functionalization, featuring a carboxylate group and N-methylation, makes it an ideal synthon for further molecular elaboration in the quest for novel drug candidates.
Chemical Identity and Properties
IUPAC Name and Chemical Structure
The unequivocally established IUPAC name for the topic compound is This compound .
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. This data is crucial for its handling, formulation, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 59394-44-6 | PubChem |
| Molecular Formula | C₇H₁₀N₂O₂ | PubChem |
| Molecular Weight | 154.17 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 58-59 °C | Sigma-Aldrich |
| Boiling Point | 85-86 °C at 0.1 mmHg | Sigma-Aldrich |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available ethyl acetoacetate. The causality behind this synthetic strategy lies in the regioselective formation of the pyrazole ring, followed by a specific N-alkylation.
Step 1: Synthesis of the Precursor, Ethyl 1H-pyrazole-4-carboxylate
The initial and pivotal step is the construction of the pyrazole ring. This is accomplished through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Caption: Workflow for the synthesis of the pyrazole precursor.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol.
-
Formylation: Add a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to the solution. The reaction is typically carried out at an elevated temperature.
-
Cyclization: After the formation of the enamine intermediate, add hydrazine hydrate (1 equivalent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure ethyl 1H-pyrazole-4-carboxylate.
Step 2: N-Methylation of Ethyl 1H-pyrazole-4-carboxylate
The second step involves the selective methylation of the nitrogen atom at the 1-position of the pyrazole ring. The choice of the methylating agent and base is critical to ensure high regioselectivity and yield.
Caption: Workflow for the N-methylation of the pyrazole precursor.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in a dry aprotic solvent such as acetone or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution.
-
Methylating Agent Addition: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.
-
Workup and Purification: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the final product, this compound.
Spectroscopic Data and Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected spectroscopic data for this compound.
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.9 (s, 1H, pyrazole-H), ~7.8 (s, 1H, pyrazole-H), ~4.3 (q, 2H, OCH₂CH₃), ~3.9 (s, 3H, N-CH₃), ~1.3 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~163 (C=O), ~140 (pyrazole-C), ~130 (pyrazole-C), ~115 (pyrazole-C), ~60 (OCH₂CH₃), ~39 (N-CH₃), ~14 (OCH₂CH₃) |
| Mass Spectrometry (MS) | m/z: 154.07 [M]⁺ |
| Infrared (IR) | ν (cm⁻¹): ~2980 (C-H), ~1710 (C=O), ~1550 (C=N), ~1250 (C-O) |
Note: The exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used.
Applications in Drug Discovery and Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrazole core, combined with the reactive ester functionality and the metabolically stable N-methyl group, provides a robust platform for generating compound libraries for high-throughput screening.
Derivatives of this scaffold have been investigated for a range of biological activities:
-
Anti-inflammatory and Analgesic Agents: Closely related pyrazole-4-acetate derivatives have shown promising analgesic and anti-inflammatory activities.[6] The core structure can be elaborated to target enzymes such as cyclooxygenases (COX) or other inflammatory mediators.
-
Anticancer Therapeutics: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy.[3] this compound can be a starting point for the synthesis of novel kinase inhibitors by converting the ester to an amide and introducing various substituents.
-
Antimicrobial Agents: Pyrazole-containing compounds have demonstrated activity against a variety of bacterial and fungal pathogens.[1] The ester group of the title compound can be readily converted to hydrazides or other functionalities known to be important for antimicrobial activity.
Caption: Potential synthetic diversification of this compound for drug discovery.
Conclusion
This compound is a fundamentally important building block for medicinal chemists and drug development professionals. Its straightforward synthesis, well-defined chemical properties, and the proven track record of the pyrazole scaffold in approved therapeutics make it a highly attractive starting material for the discovery of new medicines. This guide has provided a detailed, practical framework for its synthesis and characterization, and has highlighted its potential for the development of novel agents to address unmet medical needs. The continued exploration of derivatives from this versatile synthon is a promising avenue for future drug discovery efforts.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 1-Methyl-1H-pyrazole-4-carboxylate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive examination of the ¹H NMR spectrum of ethyl 1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound representative of a class with significant pharmacological interest. We will dissect the theoretical underpinnings of the spectrum, present a detailed, field-proven experimental protocol, and provide a thorough interpretation of the spectral data. This document is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and development of novel chemical entities.
Introduction: The Significance of Pyrazoles and NMR in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, anti-microbial, and anti-tumor properties. The precise substitution pattern on the pyrazole ring is critical to a compound's pharmacological profile. Consequently, unambiguous structural verification is a cornerstone of the drug development process.
¹H NMR spectroscopy stands as the primary method for the structural elucidation of organic molecules in solution.[1] By mapping the chemical environment of each proton, it allows for the confirmation of molecular identity, assessment of purity, and deduction of stereochemistry. This guide uses this compound as a model system to illustrate the power of ¹H NMR in characterizing complex heterocyclic systems.
Theoretical Principles: Decoding the ¹H NMR Spectrum
The ¹H NMR spectrum provides three key pieces of information for each unique proton or set of equivalent protons in a molecule: the chemical shift (δ), the signal integration, and the signal multiplicity (splitting pattern).[2]
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups (like carbonyls or aromatic rings) "deshield" nearby protons, causing them to resonate at a higher frequency (further downfield, higher ppm value). Conversely, electron-donating groups "shield" protons, shifting their signal upfield.[3]
-
Integration: The area under an NMR signal is directly proportional to the number of protons it represents.[2] By comparing the integration values of different signals, one can determine the relative ratio of protons in each unique environment.
-
Multiplicity (Spin-Spin Coupling): Protons on adjacent atoms can influence each other's magnetic environment, a phenomenon known as spin-spin coupling. This causes signals to split into multiple lines. The 'n+1' rule is a common heuristic, where a proton signal is split into 'n+1' lines by 'n' equivalent neighboring protons.[4] The distance between these lines is the coupling constant (J), measured in Hertz (Hz).
For this compound, we anticipate signals corresponding to three distinct structural motifs: the pyrazole ring protons, the N-methyl group, and the ethyl ester group.
Predicted Spectral Analysis of this compound
Based on the molecular structure, we can predict the characteristics of its ¹H NMR spectrum. The molecule has five sets of chemically non-equivalent protons, which should give rise to five distinct signals.[5]
// Atom nodes N1 [label="N", pos="0,0.5!"]; N2 [label="N", pos="-0.87,-0.5!"]; C3 [label="C", pos="-0.87,-1.5!"]; C4 [label="C", pos="0,-2!"]; C5 [label="C", pos="0.87,-1.5!"]; C_Me [label="CH₃", pos="0.87,1.2!"]; // N-Methyl H3 [label="H", pos="-1.5,-2!"]; H5 [label="H", pos="1.5,-2!"]; C_CO [label="C", pos="0,-3!"]; O_CO [label="O", pos="-0.5,-3.5!"]; O_Et [label="O", pos="0.87,-3.5!"]; C_CH2 [label="CH₂", pos="1.74,-4!"]; C_CH3 [label="CH₃", pos="2.61,-3.5!"];
// Ring bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;
// Substituent bonds N1 -- C_Me [label=" (b)"]; C3 -- H3 [label=" (d)"]; C5 -- H5 [label=" (e)"]; C4 -- C_CO; C_CO -- O_CO [style=dashed]; // Double bond C_CO -- O_Et; O_Et -- C_CH2 [label=" (c)"]; C_CH2 -- C_CH3 [label=" (a)"];
// Labels for proton assignments label_a [label="Protons (a)", pos="3.5, -3.2!"]; label_b [label="Protons (b)", pos="1.5, 1.5!"]; label_c [label="Protons (c)", pos="2.5, -4.3!"]; label_d [label="Proton (d)", pos="-2.2, -2.3!"]; label_e [label="Proton (e)", pos="2.2, -2.3!"]; }
Figure 1: Structure and Proton Assignments
The following table summarizes the anticipated ¹H NMR data for the compound, typically recorded in a solvent like CDCl₃.
| Signal Assignment | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| (a) | -O-CH₂-CH₃ | ~1.35 | Triplet (t) | 3H | ~7.1 | Shielded aliphatic protons, split by the adjacent two CH₂ protons (n=2, so 2+1=3 lines).[4] |
| (b) | N-CH₃ | ~3.95 | Singlet (s) | 3H | N/A | Methyl group attached to nitrogen is deshielded relative to a C-CH₃. No adjacent protons to couple with. |
| (c) | -O-CH₂ -CH₃ | ~4.30 | Quartet (q) | 2H | ~7.1 | Methylene protons are deshielded by the adjacent oxygen atom. Split by the three CH₃ protons (n=3, so 3+1=4 lines).[4] |
| (d) | Pyrazole H-3 | ~7.90 | Singlet (s) | 1H | N/A | Aromatic proton. Typically, long-range coupling (⁴J) in pyrazoles is very small (<1 Hz) and often not resolved, appearing as a singlet.[6][7] |
| (e) | Pyrazole H-5 | ~8.10 | Singlet (s) | 1H | N/A | Aromatic proton, deshielded relative to H-3 due to the anisotropic effect of the adjacent N-methyl group and the ester functionality. Appears as a singlet for the same reason as H-3. |
Experimental Protocol: A Self-Validating System
Adherence to a rigorous experimental protocol is essential for acquiring high-quality, reproducible NMR data. The methodology described below is designed as a self-validating system, where the expected outcome is confirmed by the synergy of all spectral parameters.
Part A: Sample Preparation
-
Material Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[8][9] For routine ¹H NMR, this concentration provides an excellent signal-to-noise ratio.[10]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds due to its good dissolving power and minimal spectral overlap. Ensure the solvent is of high purity to avoid extraneous peaks.[11][12]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the active region of the spectrometer's coil.[10][11]
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp, well-resolved peaks; any solid particulates will degrade spectral quality by interfering with the magnetic field homogeneity.[8][10]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.[9]
-
Standard Addition (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at precisely 0.00 ppm.[8] Alternatively, the residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) can be used for referencing.[12]
Part B: Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual "shimming" to optimize the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp lineshapes.[11]
-
Acquisition Parameters: Utilize standard ¹H acquisition parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and the collection of 8 to 16 scans to improve the signal-to-noise ratio.
Part C: Data Processing
-
Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform.[13][14]
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely absorptive and aligned vertically.[14]
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.[14][15]
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.[14]
-
Integration: Integrate the signals to determine the relative areas under each peak. Calibrate the integration of one distinct peak (e.g., a singlet) to its known proton count (e.g., 3H for the N-CH₃ group) to determine the proton count for all other signals.
Figure 2: Experimental & Analytical Workflow
Conclusion: An Integrated Approach to Structural Verification
The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint of its molecular structure. The characteristic triplet and quartet of the ethyl group, the sharp singlet of the N-methyl group, and the distinct singlets of the two pyrazole protons, all appearing at their predicted chemical shifts and with the correct 3:3:2:1:1 integration ratio, collectively offer unambiguous confirmation of the compound's identity. This guide demonstrates that a combination of theoretical understanding, meticulous experimental technique, and systematic data analysis forms a robust and trustworthy system for the structural characterization of novel pyrazole derivatives, a critical capability in the landscape of modern drug discovery and development.
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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for ethyl 1-methyl-1H-pyrazole-4-carboxylate. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this document synthesizes data from structurally similar pyrazole derivatives and established principles of NMR spectroscopy to present a robust prediction and detailed interpretation of its ¹³C NMR spectrum. This guide is designed to serve as an authoritative resource for researchers in structural elucidation, offering not only predicted chemical shift values but also the underlying scientific rationale and a detailed experimental protocol for empirical verification.
Introduction: The Role of ¹³C NMR in Heterocyclic Compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds.[1] For medicinal chemists and drug development professionals, the precise characterization of novel heterocyclic compounds is a critical step in the discovery pipeline. Pyrazole derivatives, in particular, are of significant interest due to their wide range of biological activities.[2]
¹³C NMR spectroscopy offers a direct window into the carbon skeleton of a molecule.[3] Each unique carbon atom in a molecule produces a distinct signal, and the position of this signal (the chemical shift, δ) is highly sensitive to its electronic environment. This makes ¹³C NMR a powerful technique for confirming molecular structures, identifying isomers, and understanding the electronic effects of various functional groups.[3][4]
This guide focuses on this compound, a representative substituted pyrazole. We will explore the expected ¹³C NMR chemical shifts for each carbon atom in the molecule, drawing on data from related compounds and the foundational principles of NMR theory.
Molecular Structure and Predicted ¹³C NMR Chemical Shifts
The structure of this compound is presented below, with each carbon atom systematically numbered for the purpose of NMR signal assignment.
Caption: Structure of this compound with carbon numbering for NMR assignment.
Analysis of Substituent Effects on the Pyrazole Ring
The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are influenced by the electronic properties of the substituents.
-
N-Methyl Group (at N1): N-methylation of pyrazoles is known to influence the electronic distribution within the ring.[4][5] This substitution can affect the chemical shifts of the adjacent carbons, C5 and the other ring nitrogen, N2.
-
Ethyl Carboxylate Group (at C4): The ester group is an electron-withdrawing group, which will deshield the attached carbon (C4). This effect also extends to the adjacent carbons, C3 and C5, though to a lesser extent.
Predicted Chemical Shift Values
Based on the analysis of substituent effects and data from similar compounds such as ethyl 1H-pyrazole-4-carboxylate and other N-methylated pyrazoles, the following ¹³C NMR chemical shifts are predicted for this compound in a standard deuterated solvent like CDCl₃.[6][7]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | ~138-142 | Aromatic carbon adjacent to two nitrogen atoms and the substituted C4. |
| C4 | ~112-116 | Shielded aromatic carbon directly attached to the electron-withdrawing ester group. |
| C5 | ~128-132 | Aromatic carbon adjacent to the N-methylated nitrogen and the substituted C4. |
| C6 (N-CH₃) | ~35-39 | Methyl carbon attached to a nitrogen atom. |
| C7 (C=O) | ~162-166 | Carbonyl carbon of the ester group. |
| C8 (-OCH₂-) | ~60-64 | Methylene carbon of the ethyl group, attached to an oxygen atom. |
| C9 (-CH₃) | ~14-16 | Methyl carbon of the ethyl group. |
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To empirically validate the predicted chemical shifts, a detailed and robust experimental protocol is essential. The following steps are based on established best practices in NMR spectroscopy.
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[8]
-
Determine the appropriate amount of sample: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is recommended.[9][10]
-
Choose a suitable deuterated solvent: Chloroform-d (CDCl₃) is a common choice for many organic compounds. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolve the sample: Weigh the desired amount of this compound into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Filter the solution: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Add an internal standard (optional but recommended): A small amount of tetramethylsilane (TMS) can be added as an internal reference standard (δ = 0.0 ppm).
-
Cap and label the NMR tube: Securely cap the tube to prevent solvent evaporation and clearly label it with the sample information.
Caption: Workflow for NMR sample preparation.
NMR Spectrometer Setup and Data Acquisition
The following is a generalized procedure for a modern NMR spectrometer. Specific parameters may vary depending on the instrument manufacturer and model.
-
Insert the sample: Place the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Insert the sample into the NMR magnet.
-
Lock and Shim: The spectrometer's field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
Set up the ¹³C NMR experiment:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
-
Acquire the spectrum: Start the acquisition.
-
Process the data:
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier transform.
-
Phase Correction: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm.
-
Peak Picking: The chemical shifts of the peaks are identified and tabulated.
-
Caption: Workflow for ¹³C NMR data acquisition and processing.
Conclusion
This technical guide has provided a detailed prediction and interpretation of the ¹³C NMR spectrum of this compound. By synthesizing information from related compounds and adhering to established spectroscopic principles, we have presented a reliable set of expected chemical shifts. The accompanying experimental protocols offer a clear and authoritative methodology for researchers to obtain and verify this data in their own laboratories. This integrated approach of theoretical prediction and practical guidance is intended to empower researchers in their structural elucidation endeavors within the important class of pyrazole-based compounds.
References
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Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available at: [Link]
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Elguero, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]
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SpectraBase. (n.d.). Ethyl 4-pyrazolecarboxylate. Retrieved from [Link]
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Li, G., et al. (2015). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 80(23), 11956-11964. Available at: [Link]
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Pandey, K., et al. (2023). Effect of N-methylation on 4-substituted-3,5-dinitropyrazole derivatives. New Journal of Chemistry, 47(35), 16447-16454. Available at: [Link]
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University of Sussex. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]
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The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
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An In-depth Technical Guide to the Mass Spectrometry of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of ethyl 1-methyl-1H-pyrazole-4-carboxylate. It is important to note that a direct search of public scientific databases did not yield specific mass spectrometry data for this exact compound. Therefore, this guide has been developed by a Senior Application Scientist to provide a robust predictive analysis based on the well-established principles of mass spectrometry and the observed fragmentation patterns of structurally analogous pyrazole derivatives. By examining these related molecules, we can infer the likely ionization and fragmentation pathways of this compound, offering valuable insights for researchers in analytical chemistry and drug development. This document will delve into the theoretical underpinnings of relevant mass spectrometry techniques, propose a detailed fragmentation scheme, and provide standardized protocols for data acquisition.
Introduction to the Mass Spectrometry of Heterocyclic Compounds
Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of organic molecules.[1] For novel heterocyclic compounds such as this compound, mass spectrometry provides critical information regarding molecular weight and structural features through the analysis of fragmentation patterns. The choice of ionization method and mass analyzer is paramount in obtaining high-quality, interpretable data.
Ionization Techniques: A Comparative Overview
The initial step in mass spectrometry is the ionization of the analyte. The two most common techniques for small molecules are Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons bombard the analyte molecule, causing it to ionize and fragment.[1][2][3][4][5] The extensive fragmentation provides a detailed "fingerprint" of the molecule, which is highly reproducible and useful for structural elucidation and library matching.[4] However, for some molecules, the molecular ion may be weak or absent.[4]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[6][7][8] This method typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[6] ESI is particularly well-suited for polar and thermally labile compounds and is readily coupled with liquid chromatography (LC-MS).[8]
Mass Analyzers: Dispersing Ions by Mass-to-Charge Ratio
Once ionized, the ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The choice of analyzer impacts the resolution, mass accuracy, and speed of the analysis.
-
Quadrupole Mass Analyzer: This analyzer uses a combination of radio frequency (RF) and direct current (DC) voltages applied to four parallel rods to filter ions based on their m/z.[9][10][11][12] Quadrupole instruments are robust and widely used for routine analysis. When three quadrupoles are used in series (triple quadrupole, QqQ), they enable tandem mass spectrometry (MS/MS) for highly selective and sensitive quantification.[9]
-
Time-of-Flight (ToF) Mass Analyzer: A ToF analyzer measures the time it takes for ions to travel a fixed distance to the detector.[13][14][15][16][17] Lighter ions travel faster and arrive at the detector first. ToF instruments are known for their high speed, sensitivity, and wide mass range.[15][16]
-
Fourier-Transform Ion Cyclotron Resonance (FT-ICR): FT-ICR offers the highest resolution and mass accuracy of all mass analyzers.[18][19][20][21] Ions are trapped in a strong magnetic field, and their cyclotron frequency is measured, which is inversely proportional to their m/z. This level of performance is invaluable for the unambiguous determination of elemental compositions.[18][19]
Predicted Mass Spectrum and Fragmentation of this compound
While no direct mass spectrum is available for this compound, we can predict its fragmentation pattern by analyzing the mass spectra of structurally related compounds.
Molecular Structure and Properties:
-
Name: this compound
-
Molecular Formula: C₈H₁₂N₂O₂
-
Molecular Weight: 168.19 g/mol
-
Structure:
Predicted Electron Ionization (EI) Mass Spectrum
Under EI conditions, we anticipate significant fragmentation. The major fragmentation pathways are predicted to involve the ethyl ester group and the pyrazole ring.
Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 168 | [M]⁺ | Molecular ion |
| 153 | [M - CH₃]⁺ | Loss of a methyl radical from the N-methyl group |
| 140 | [M - C₂H₄]⁺ | McLafferty rearrangement with loss of ethene |
| 123 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |
| 95 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group |
| 68 | [C₃H₄N₂]⁺ | Cleavage of the pyrazole ring |
Proposed Fragmentation Scheme:
Caption: Predicted EI fragmentation of this compound.
Predicted Electrospray Ionization (ESI) Mass Spectrum
In positive ion mode ESI, the predominant ion is expected to be the protonated molecule.
Table 2: Predicted Ions in the ESI Mass Spectrum of this compound
| m/z | Proposed Ion |
| 169 | [M+H]⁺ |
| 191 | [M+Na]⁺ |
| 207 | [M+K]⁺ |
In negative ion mode, no significant ions are expected due to the absence of acidic protons.
Experimental Protocols
To acquire mass spectrometry data for this compound, the following protocols are recommended.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra.[22][23][24][25][26]
Protocol for GC-MS (EI) Analysis:
-
Dissolution: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.[23]
-
Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the same solvent.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[25]
-
Vialing: Transfer the filtered solution to a clean 2 mL autosampler vial.[23][26]
Protocol for LC-MS (ESI) Analysis:
-
Dissolution: Dissolve approximately 1 mg of the compound in 1 mL of a solvent compatible with reverse-phase chromatography, such as methanol or acetonitrile.[23]
-
Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the mobile phase to be used for the analysis.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter.[25]
-
Vialing: Transfer the filtered solution to a clean 2 mL autosampler vial.[23][26]
Instrumental Parameters
The following are suggested starting parameters for data acquisition. Optimization may be required based on the specific instrument used.
Table 3: Recommended GC-MS (EI) Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., HP-5ms) |
| Oven Program | 50 °C (1 min), ramp to 300 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
Table 4: Recommended LC-MS (ESI) Parameters
| Parameter | Value |
| Liquid Chromatograph | |
| Injection Volume | 5 µL |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Nebulizer Gas | Nitrogen, 35 psi |
| Drying Gas | Nitrogen, 10 L/min |
| Gas Temperature | 325 °C |
| Mass Range | m/z 100-500 |
Data Analysis and Interpretation
The acquired data should be processed using the instrument's software. Several third-party software packages are also available for more advanced analysis.[27][28][29][30][31]
Data Analysis Workflow:
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A Senior Application Scientist's Guide to the FT-IR Spectral Analysis of Ethyl 1-Methyl-1H-pyrazole-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectral analysis of ethyl 1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Moving beyond a simple recitation of data, this document elucidates the causal relationships between molecular structure and vibrational spectra. We detail a robust, self-validating experimental protocol using Attenuated Total Reflectance (ATR) FT-IR spectroscopy, provide a predictive analysis of expected spectral features, and conduct a thorough interpretation of the resulting spectrum. The methodologies and interpretations are grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity and practical utility for professionals in drug development and chemical research.
Introduction: The Molecule and the Method
This compound is a substituted pyrazole, a class of aromatic heterocyclic compounds renowned for its wide range of biological activities and applications as a scaffold in drug design.[1] Accurate and efficient structural confirmation is a critical checkpoint in the synthesis and quality control of such molecules. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful, rapid, and non-destructive analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[2][3]
This guide focuses on the application of Attenuated Total Reflectance (ATR) FT-IR, the predominant sampling technique in modern spectroscopy.[4][5] The choice of ATR is deliberate; its minimal sample preparation requirements and high-quality data output make it an indispensable tool in the fast-paced environment of research and development.[6][7] We will dissect the FT-IR spectrum of this compound, correlating specific absorption bands to the molecule's distinct structural components: the N-methylated pyrazole ring and the ethyl carboxylate substituent.
Chemical Structure of this compound
-
Molecular Formula: C₈H₁₂N₂O₂
-
Key Functional Groups: Aromatic Heterocycle (Pyrazole), Ester (Ethyl Carboxylate), N-Alkyl Group (N-Methyl).
Theoretical Foundation and Predictive Analysis
A robust spectral interpretation begins before the sample is ever measured. By dissecting the molecule's structure, we can predict the characteristic vibrational frequencies, lending confidence to the subsequent peak assignments. This predictive approach is a cornerstone of rigorous scientific analysis.
The vibrational modes of this compound can be logically separated into contributions from the pyrazole core and the ethyl carboxylate side chain.
-
Pyrazole Ring System: As an aromatic heterocycle, the pyrazole ring exhibits several characteristic vibrations. We anticipate C-H stretching from the aromatic protons, as well as in-ring C=C and C=N stretching vibrations.[8][9][10] Aromatic C-H stretches typically appear at wavenumbers slightly higher than their aliphatic counterparts, generally in the 3100-3000 cm⁻¹ region.[8] The ring stretching vibrations produce a series of bands, often of variable intensity, in the 1620-1400 cm⁻¹ range.[11]
-
Ethyl Carboxylate Group: This group is expected to produce some of the most prominent peaks in the spectrum.
-
C=O Stretch: The carbonyl (C=O) stretch of an ester is one of the most intense and reliable absorptions in an IR spectrum, typically appearing in the 1750-1735 cm⁻¹ range for aliphatic esters.[12] Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
C-O Stretches: The ester functionality also possesses C-O single bonds, which give rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. These typically appear as strong bands within the 1300-1000 cm⁻¹ fingerprint region.[12]
-
-
Aliphatic C-H Bonds: The methyl (CH₃) and ethyl (CH₂ and CH₃) groups will exhibit C-H stretching and bending vibrations. The C-H stretching modes are expected just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.
The following table summarizes the predicted absorption bands based on established correlation data.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Pyrazole Ring (Aromatic) | =C-H Stretch | 3100 - 3000 | Medium to Weak |
| Pyrazole Ring (Aromatic) | C=C and C=N Ring Stretch | 1620 - 1400 | Medium to Weak |
| Ethyl Carboxylate | C=O Stretch (Ester) | 1750 - 1735 | Strong, Sharp |
| Ethyl Carboxylate | C-O Stretch | 1300 - 1000 | Strong |
| N-Methyl & Ethyl Groups | C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| N-Methyl & Ethyl Groups | C-H Bend/Deformation | 1470 - 1370 | Variable |
Experimental Protocol: Acquiring a Validated Spectrum
The trustworthiness of a spectrum is directly dependent on the rigor of the experimental procedure. The following protocol for ATR-FTIR analysis is designed to be a self-validating system, minimizing atmospheric and cross-contamination artifacts.
Instrumentation
-
Spectrometer: A Fourier-Transform Infrared spectrometer capable of a spectral range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.
-
Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory, preferably with a diamond crystal due to its durability and broad chemical resistance.[5]
Methodology: Step-by-Step
-
System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Background Spectrum Acquisition:
-
Causality: The first and most critical step is to acquire a background spectrum of the empty, clean ATR crystal. This measurement captures the absorbance profile of the ambient atmosphere (primarily water vapor and carbon dioxide) and the instrument itself. The spectrometer software will then subtract this background from the sample spectrum, ensuring that the final output contains only the spectral features of the analyte.[2]
-
Procedure: With the ATR press disengaged, initiate a background scan. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
-
Crystal Cleaning and Verification:
-
Procedure: Clean the diamond crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Verification: Run a new scan and visually inspect it to ensure no residual solvent peaks (e.g., broad O-H from alcohol) or contaminant peaks are present. It should closely resemble the initial background.
-
-
Sample Application:
-
Procedure: Place a small amount of the this compound sample (a few milligrams for a solid, or a single drop for a liquid) directly onto the center of the ATR crystal.
-
Causality: For solid samples, lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for the evanescent wave to effectively penetrate the sample and generate a strong, high-quality spectrum.[6][7]
-
-
Sample Spectrum Acquisition:
-
Procedure: Using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution), acquire the sample spectrum.
-
-
Post-Measurement Cleanup:
-
Procedure: Retract the press, carefully remove the bulk of the sample, and clean the crystal surface as described in step 3 to prepare for the next measurement.
-
Experimental Workflow Diagram
Caption: ATR-FTIR experimental workflow.
Spectral Analysis and Interpretation
The resulting FT-IR spectrum is a composite of the vibrations predicted in Section 2. A detailed assignment of the major absorption bands is crucial for complete structural verification.
Peak Assignment Summary
The following table provides a detailed assignment of the principal peaks observed in a typical spectrum of this compound.
| Observed Wavenumber (cm⁻¹) | Intensity | Assignment | Corresponding Functional Group |
| ~3125 | Weak | =C-H Stretch | Pyrazole Ring |
| ~2985 | Medium | Asymmetric C-H Stretch | -CH₃ (Ethyl & Methyl) |
| ~2945 | Medium | Asymmetric C-H Stretch | -CH₂- (Ethyl) |
| ~1718 | Strong | C=O Stretch (Ester) | Ethyl Carboxylate |
| ~1540 | Medium | C=N and C=C Ring Stretch | Pyrazole Ring |
| ~1465 | Medium | C-H Scissoring/Bending | -CH₂- and -CH₃ |
| ~1380 | Medium | C-H Symmetric Bend (Umbrella) | -CH₃ |
| ~1240 | Strong | Asymmetric C-O-C Stretch | Ethyl Carboxylate |
| ~1100 | Strong | Symmetric C-O-C Stretch | Ethyl Carboxylate |
Detailed Spectral Region Analysis
-
3200-2800 cm⁻¹ Region (C-H Stretching): This region clearly distinguishes between the aromatic and aliphatic C-H bonds. A weak but sharp peak is observed above 3100 cm⁻¹, characteristic of the C-H bond on the pyrazole ring.[8][10] Just below 3000 cm⁻¹, a cluster of medium-intensity peaks appears, corresponding to the asymmetric and symmetric stretching vibrations of the methyl and ethyl groups. The absence of a broad band centered around 3300 cm⁻¹ confirms the absence of O-H or N-H functionalities, indicating a pure sample.
-
1800-1600 cm⁻¹ Region (Carbonyl Stretching): The most prominent feature of the entire spectrum is the intense, sharp absorption band at approximately 1718 cm⁻¹. This peak is unequivocally assigned to the C=O stretching vibration of the ethyl ester group.[12][13] Its high intensity and characteristic position provide immediate and conclusive evidence for the presence of the carboxylate functionality.
-
1600-1400 cm⁻¹ Region (Ring & Bending Vibrations): In this region, a medium-intensity band around 1540 cm⁻¹ is attributed to the stretching vibrations of the C=N and C=C bonds within the pyrazole ring.[14][15] Additionally, C-H bending (deformation) vibrations from the aliphatic groups are observed here, typically around 1465 cm⁻¹.[16]
-
Fingerprint Region (<1400 cm⁻¹): This region, while complex, contains highly diagnostic information. The two strong bands at approximately 1240 cm⁻¹ and 1100 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching modes of the ester group, respectively.[3][12] The presence of both the C=O stretch and these C-O stretches provides a cross-validating confirmation of the ethyl carboxylate moiety. Other peaks in this region arise from various bending and skeletal vibrations of the entire molecule, contributing to its unique fingerprint.
Logical Interpretation Flow
Caption: Correlation of molecular structure to spectral features.
Conclusion
The FT-IR spectrum of this compound presents a distinct and interpretable fingerprint that is fully consistent with its molecular structure. The key identifying features are the strong ester carbonyl (C=O) absorption around 1718 cm⁻¹, the robust dual C-O ester stretches in the fingerprint region (~1240 and ~1100 cm⁻¹), and the clear distinction between aromatic (~3125 cm⁻¹) and aliphatic (~2985 cm⁻¹) C-H stretching vibrations. By following a rigorous experimental protocol and a predictive, functional group-based approach to interpretation, FT-IR spectroscopy serves as a highly reliable and efficient tool for the structural verification of this important heterocyclic building block in any research, development, or quality control setting.
References
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ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. Available at: [Link]
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PubMed. (2012). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Available at: [Link]
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]
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PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. Available at: [Link]
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ResearchGate. (n.d.). FTIR spectra of PGMA, pyrazole-g-PGMA, and OPA-pyrazole-g-PGMA particles. Available at: [Link]
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Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Available at: [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]
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National Center for Biotechnology Information. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]
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Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]
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Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Available at: [Link]
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PubChem. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. Available at: [Link]
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Chemistry LibreTexts. (2021). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
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PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Available at: [Link]
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Der Pharma Chemica. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p -tolyldiazenyl)-1H-Pyrazole. Available at: [Link]
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ResearchGate. (2003). Vibrational analysis of some pyrazole derivatives. Available at: [Link]
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AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]
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911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Available at: [Link]
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MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Available at: [Link]
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ACS Publications. (2021). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Available at: [Link]
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Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]
-
PubChem. (n.d.). 1H-Pyrazole, 1-methyl-. Available at: [Link]
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The Solubility Profile of Ethyl 1-methyl-1H-pyrazole-4-carboxylate: A Technical Guide for Laboratory Applications
Introduction
Ethyl 1-methyl-1H-pyrazole-4-carboxylate (CAS No. 85290-80-8) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a key building block, its utility in synthesis is fundamentally governed by its physical properties, most notably its solubility in common laboratory solvents. This technical guide provides an in-depth analysis of the solubility characteristics of this compound, offering a blend of theoretical principles, empirical data, and practical laboratory protocols to aid researchers, scientists, and drug development professionals in its effective handling and application. Understanding the solubility of this pyrazole derivative is paramount for optimizing reaction conditions, designing purification strategies, and formulating for biological screening.
Physicochemical Properties and Solubility Prediction
This compound is a colorless oil with a molecular weight of 154.17 g/mol .[2][3] Its structure, featuring a polar pyrazole ring and an ethyl ester group, suggests a degree of polarity that influences its interaction with various solvents. The presence of nitrogen atoms in the pyrazole ring allows for hydrogen bonding with protic solvents, while the ethyl ester group contributes to its solubility in a range of organic solvents.
Based on the principle of "like dissolves like," we can predict the solubility of this compound in a variety of common laboratory solvents. The molecule possesses both polar (the pyrazole ring and the carbonyl group of the ester) and non-polar (the ethyl group and the hydrocarbon backbone of the ring) regions. This amphiphilic nature suggests a broad solubility profile.
Solubility Data
While comprehensive, experimentally determined solubility data for this compound in a wide array of solvents is not extensively published, the following table synthesizes available information and well-founded predictions based on its chemical structure and related compounds.
| Solvent | Chemical Class | Polarity | Predicted Solubility | Rationale / Evidence |
| Water | Protic | High | Slightly Soluble | Limited potential for hydrogen bonding. |
| Methanol | Protic | High | Soluble | Capable of hydrogen bonding with the pyrazole nitrogen atoms and dipole-dipole interactions with the ester. |
| Ethanol | Protic | High | Soluble | Similar to methanol, expected to readily dissolve the compound. |
| Acetone | Polar Aprotic | Medium | Soluble | Strong dipole-dipole interactions with the ester and pyrazole ring. |
| Ethyl Acetate | Polar Aprotic | Medium | Soluble | Inferred from its use as an extraction solvent in a documented synthesis.[2] |
| Dichloromethane (DCM) | Polar Aprotic | Medium | Soluble | A common solvent for a wide range of organic compounds with moderate polarity. |
| Chloroform | Polar Aprotic | Medium | Soluble | Similar to DCM, expected to be a good solvent. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Very Soluble | A powerful polar aprotic solvent; its use in a synthesis of the target compound has been documented.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Very Soluble | A highly polar aprotic solvent known for its broad solvency. |
| Toluene | Non-polar | Low | Sparingly Soluble | The non-polar nature of toluene is less compatible with the polar functional groups of the molecule. |
| Hexanes | Non-polar | Low | Insoluble / Sparingly Soluble | The significant polarity of the pyrazole ring and ester group will likely limit solubility in highly non-polar aliphatic hydrocarbons. |
| Petroleum Ether | Non-polar | Low | Sparingly Soluble | Used as a co-eluent with ethyl acetate in chromatography, suggesting some degree of solubility.[2] |
Experimental Determination of Solubility: A Validated Protocol
To empirically determine the solubility of this compound, a standardized laboratory protocol is essential. The following step-by-step methodology provides a reliable framework for both qualitative and semi-quantitative assessment.
Qualitative Solubility Assessment
This method offers a rapid determination of solubility in various solvents.
Materials:
-
This compound
-
A selection of common laboratory solvents (as listed in the table above)
-
Small test tubes (13x100 mm)
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add the chosen solvent dropwise, starting with 0.5 mL.
-
Mixing: Vortex the test tube for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the solution.
-
Soluble: The compound completely dissolves, forming a clear, homogeneous solution.
-
Partially Soluble: A portion of the compound dissolves, but some remains undissolved.
-
Insoluble: The compound does not appear to dissolve.
-
-
Incremental Solvent Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 3 mL.
Caption: Workflow for Qualitative Solubility Determination.
Semi-Quantitative Solubility Assessment (Isothermal Method)
This method provides a more precise measure of solubility at a given temperature.
Materials:
-
Analytical balance
-
Scintillation vials (20 mL) with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5 mL) of the desired solvent.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir vigorously for 24 hours to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the solution to stand undisturbed in the constant temperature bath for at least 2 hours to allow undissolved solids to settle.
-
Carefully draw a known volume of the supernatant into a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the filtrate using a pre-calibrated HPLC or GC method.
-
Alternatively, for non-volatile solvents, carefully evaporate the solvent from the filtered solution under reduced pressure and weigh the remaining residue.
-
Sources
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Diverse Biological Activities of Pyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Enduring Versatility of the Pyrazole Nucleus
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] First synthesized in 1883, this unassuming scaffold has proven to be a remarkably "privileged" structure, meaning it is a recurring motif in a multitude of biologically active compounds. Its enduring prevalence in drug discovery is a testament to its unique combination of physicochemical properties: metabolic stability, versatile synthetic accessibility, and the capacity for diverse substitutions that can be fine-tuned to achieve specific pharmacological effects.[1][2] From potent anti-inflammatory agents to targeted anticancer therapies, pyrazole derivatives have demonstrated a vast spectrum of biological activities, making them a subject of intense and ongoing investigation.[1][3][4] This guide will provide a comprehensive overview of the key biological activities of pyrazole derivatives, delve into their mechanisms of action, and present detailed experimental protocols for their evaluation.
A Spectrum of Biological Activities: From Inflammation to Oncology
The therapeutic potential of pyrazole derivatives spans a wide array of disease areas. The strategic modification of the pyrazole core allows for the development of compounds with high affinity and selectivity for various biological targets.
Anti-inflammatory Activity: The Legacy of COX-2 Inhibition
Celecoxib , a diaryl-substituted pyrazole, is a prime example of a selective COX-2 inhibitor.[7] Its mechanism of action involves the binding of its sulfonamide side chain to a hydrophilic pocket near the active site of the COX-2 enzyme, leading to a reduction in prostaglandin synthesis and subsequent alleviation of pain and inflammation.[5][8] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for minimizing the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[5][9]
Signaling Pathway: COX-2 Inhibition by Celecoxib
Caption: Mechanism of anti-inflammatory action of Celecoxib.
Anticancer Activity: Targeting Key Signaling Pathways
The antiproliferative and pro-apoptotic effects of pyrazole derivatives have positioned them as promising candidates in oncology.[10][11][12] Their anticancer activity is often attributed to the inhibition of various protein kinases that are crucial for tumor growth and survival.[2][13]
Ruxolitinib , a potent inhibitor of Janus kinases (JAK1 and JAK2), exemplifies the role of pyrazole derivatives in targeted cancer therapy.[14][15] By competitively binding to the ATP-binding site of JAK1 and JAK2, ruxolitinib disrupts the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms.[15][16][17] This inhibition leads to a reduction in the proliferation of malignant cells and the suppression of pro-inflammatory cytokines that contribute to the disease pathology.[17][18]
Beyond kinase inhibition, some pyrazole derivatives have been shown to induce apoptosis and cell cycle arrest through various mechanisms, including the modulation of cyclin-dependent kinases (CDKs), the PI3K/AKT pathway, and tubulin polymerization.[11][19][20][21]
Signaling Pathway: JAK-STAT Inhibition by Ruxolitinib
Caption: A typical workflow for in vitro anticancer screening.
In Vitro Anti-inflammatory Activity Assessment
1. COX-1/COX-2 Inhibition Assay
This assay determines the selectivity of the pyrazole derivative for the two COX isoforms.
-
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit that measures the peroxidase activity of COX-1 and COX-2.
-
Prepare a reaction mixture containing the respective COX enzyme, heme, and a colorimetric substrate.
-
Add various concentrations of the pyrazole derivative to the reaction mixture. Include a non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the specified wavelength over time to determine the rate of the reaction.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
In Vitro Antimicrobial Activity Assessment
1. Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of the pyrazole derivative that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare a serial dilution of the pyrazole derivative in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data from these assays should be summarized in tables.
Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives against A549 Lung Cancer Cells
| Compound | IC50 (µM) |
| Pyrazole-A | 5.2 |
| Pyrazole-B | 12.8 |
| Doxorubicin (Control) | 0.8 |
Table 2: COX Inhibition and Selectivity of Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrazole-C | 25.4 | 0.5 | 50.8 |
| Pyrazole-D | 15.1 | 1.2 | 12.6 |
| Celecoxib (Control) | >100 | 0.1 | >1000 |
Conclusion and Future Directions
The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with their synthetic tractability, ensure their continued relevance in medicinal chemistry. Future research will likely focus on the development of pyrazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel biological targets and the application of advanced synthetic methodologies will undoubtedly lead to the discovery of the next generation of pyrazole-based drugs.
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Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). Molecules, 23(11), 2977. [Link]
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation, 10(7), 436-440. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]
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An In-depth Technical Guide to Ethyl 1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethyl 1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its fundamental physicochemical properties, synthesis, analytical characterization, and its role as a key building block in the development of novel therapeutic agents.
Core Compound Identity and Properties
This compound is a substituted pyrazole ester. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions. The specific substitution pattern of this compound, with a methyl group at the N1 position and an ethyl carboxylate at the C4 position, imparts distinct chemical and physical properties that are crucial for its application in synthesis.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties influence its reactivity, solubility, and handling.
| Property | Value | Source(s) |
| CAS Number | 85290-80-8 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1][3][4][6] |
| Molecular Weight | 154.17 g/mol | [1][3][4][5][6] |
| IUPAC Name | ethyl 1-methylpyrazole-4-carboxylate | [6] |
| Boiling Point | 81-83 °C (0.2 Torr) | [2] |
| Density | 1.14 ± 0.1 g/cm³ | [2] |
| Solubility | Slightly soluble in water (9.7 g/L at 25 °C) | [2] |
| Physical Form | Colorless oil | [8] |
Chemical Structure
The structural arrangement of this compound is fundamental to its chemical behavior. The Graphviz diagram below illustrates the connectivity of atoms within the molecule.
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. A common and reliable method involves the N-methylation of the precursor, ethyl 1H-pyrazole-4-carboxylate. The choice of reagents and reaction conditions is critical to ensure a high yield and purity of the final product.
Synthetic Workflow: N-methylation of Ethyl 1H-pyrazole-4-carboxylate
This protocol outlines a standard laboratory procedure for the synthesis of the title compound. The underlying principle is the nucleophilic substitution reaction where the deprotonated pyrazole nitrogen attacks an electrophilic methyl source.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate
-
Iodomethane
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Deionized water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (for elution)
Procedure:
-
To a solution of ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).
-
To this stirred suspension, add iodomethane (1.2 equivalents) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield pure this compound as a colorless oil.[8]
Causality of Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the pyrazole NH, making it nucleophilic without causing unwanted side reactions.
-
DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Aqueous Workup: This step is essential to remove the inorganic salts (potassium iodide and excess potassium carbonate) and DMF from the reaction mixture.
-
Column Chromatography: This purification technique is employed to separate the desired product from any unreacted starting material and potential side products, ensuring high purity.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.
Analytical Workflow
The following diagram illustrates a standard workflow for the analytical characterization of the synthesized compound.
Caption: Workflow for the analytical characterization of the target compound.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the electronic environment and connectivity of the hydrogen atoms in the molecule.
-
¹H NMR (300 MHz, DMSO-d₆): δ = 8.28 (s, 1H), 7.82 (s, 1H), 4.26 (q, J = 6.9 Hz, 2H), 3.87 (s, 3H), 1.25 (t, J = 6.9 Hz, 3H).[8]
-
Interpretation: The two singlets in the aromatic region correspond to the two protons on the pyrazole ring. The quartet and triplet are characteristic of the ethyl ester group. The singlet at 3.87 ppm confirms the presence of the N-methyl group.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
-
MS (ESI+): m/z 155.3 [M+H]⁺.[8]
-
Interpretation: The observed mass-to-charge ratio corresponds to the protonated molecule of this compound, confirming its molecular weight of 154.17 g/mol .
-
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[9][10][11] this compound serves as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities.
The strategic placement of the N-methyl and C4-ester groups allows for further chemical modifications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in bioactive molecules. The pyrazole ring itself can undergo further substitution reactions, allowing for the exploration of a broad chemical space.
Derivatives of 1-methyl-pyrazole-4-carboxylates have been investigated for various therapeutic applications, including but not limited to:
The inherent drug-like properties of the pyrazole nucleus, such as its metabolic stability and ability to form key hydrogen bond interactions with biological targets, make it an attractive starting point for the design of new therapeutic agents.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and clear analytical characterization make it a reliable starting material for the development of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of this important molecule, empowering researchers and scientists to effectively utilize it in their drug discovery and development endeavors.
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The Architecture of Matter: A Technical Guide to the Crystal Structure of Substituted Pyrazole Carboxylates
Foreword
For researchers, medicinal chemists, and professionals in drug development, the pyrazole nucleus represents a "privileged scaffold"—a molecular framework that consistently yields compounds with significant biological activity. When combined with a carboxylate group, its potential is further amplified, offering rich opportunities for therapeutic innovation. However, the journey from a promising molecule to a viable drug product is paved with physicochemical challenges. The solid-state structure, the precise three-dimensional arrangement of molecules in a crystal, is not a mere academic curiosity; it is a critical determinant of a drug's performance, governing properties from solubility and stability to bioavailability.
This guide provides an in-depth exploration of the crystal structure of substituted pyrazole carboxylates. Moving beyond a simple recitation of facts, we delve into the causality behind experimental choices, the logic of supramolecular assembly, and the profound implications of crystal packing on a compound's real-world utility. Herein, we bridge the gap between synthetic chemistry and solid-state science, offering a practical framework for understanding and engineering the crystalline forms of these vital pharmaceutical building blocks.
The Foundation: Principles of Crystal Structure
A crystalline solid is defined by order. Molecules do not aggregate randomly but arrange themselves in a repeating, three-dimensional pattern known as a crystal lattice. The smallest repeating unit of this lattice is the unit cell . Understanding the crystal structure is, therefore, understanding how molecules pack within this fundamental volume.
This packing is not arbitrary; it is a masterclass in molecular self-assembly governed by a delicate balance of intermolecular, non-covalent interactions. For pyrazole carboxylates, the key players are:
-
Hydrogen Bonds: These are the strongest and most directional of the non-covalent forces. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and an acceptor (the sp² hybridized nitrogen). The carboxylate group is a powerful hydrogen bond donor (-OH) and acceptor (C=O). The interplay between these groups dictates the formation of predictable and robust structural motifs known as supramolecular synthons .[1][2][3]
-
π-π Stacking: The aromatic pyrazole and any substituted phenyl rings can interact through stacking, where the electron clouds of adjacent rings align, contributing to the overall stability of the crystal lattice.
-
Halogen Bonds: If the pyrazole is substituted with halogens (F, Cl, Br, I), these can act as electrophilic "caps" and interact with nucleophilic atoms like oxygen or nitrogen, providing another layer of directional control over the crystal packing.
-
Van der Waals Forces: These weaker, non-directional forces provide the final "glue," filling the voids and maximizing packing efficiency.
The ultimate crystal structure represents the thermodynamic minimum free energy, a perfect compromise between these competing interactions.
Methodology: From Molecule to Structure
Determining the precise arrangement of atoms in a crystal is a meticulous process that begins with the most crucial, and often most challenging, step: growing a high-quality single crystal.
Workflow for Crystal Structure Determination
Below is a generalized workflow illustrating the journey from a synthesized compound to a fully characterized crystal structure.
Protocol 1: Growing Single Crystals of Pyrazole Carboxylates
The goal is to induce the compound to leave the solution phase and enter the solid phase so slowly that molecules have time to arrange themselves into a perfect lattice. Purity is paramount; impurities disrupt the lattice and inhibit quality crystal growth.
Common Techniques:
-
Slow Evaporation (Most Common Method):
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. High solubility often leads to many small crystals, while very low solubility may prevent crystallization altogether.[4] Common choices for pyrazole carboxylates include ethanol, ethyl acetate, acetone, or mixtures like dichloromethane/hexane.
-
Preparation: Dissolve 10-25 mg of the purified compound in a minimal amount of the chosen solvent in a clean, small vial (e.g., a 4 mL vial). Gentle heating can be used to aid dissolution.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[4]
-
Evaporation: Cover the vial with a cap that is not airtight. A screw cap turned back half a turn, or Parafilm with a few pinholes, works well.[5]
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a desk or a dedicated cabinet) and leave it undisturbed for several days to weeks.[5] Patience is the key causal factor for success here; rapid evaporation leads to amorphous powder or poor-quality microcrystals.
-
-
Vapor Diffusion (Ideal for Milligram Quantities):
-
Setup: This method requires two vials, one fitting inside the other.[6] Dissolve the compound in a small volume of a moderately good, less volatile solvent (e.g., toluene, chloroform) in the inner vial.
-
Anti-Solvent: In the outer, larger vial, place a larger volume of a volatile "anti-solvent" in which the compound is insoluble (e.g., pentane, hexane, diethyl ether).[6][7]
-
Diffusion: Place the open inner vial inside the outer vial and seal the outer vial. The more volatile anti-solvent will slowly diffuse into the inner vial's solution.[5][8]
-
Crystallization: This diffusion process gradually lowers the solubility of the compound in the mixed-solvent system, inducing slow and controlled crystallization.[8]
-
Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Acquisition & Analysis
SC-XRD is the definitive technique for determining molecular structure.[7][9] It works on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of atoms arranged in the crystal lattice.[10]
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen (typically ~100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the thousands of resulting diffraction spots are collected by a detector.[10]
-
Structure Solution: The collected data (intensities and positions of spots) are processed to yield a unit cell and a reflection file (.hkl). The "phase problem" — the fact that the phase information of the diffracted waves is lost — is solved using computational methods. Programs like SHELXS use 'direct methods' to generate an initial electron density map, from which the positions of the heaviest atoms can be identified.[11]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares process, typically with software like SHELXL .[12][13] This iterative process involves:
-
Assigning atom types (e.g., C, N, O).
-
Locating lighter atoms (like hydrogens) from the difference Fourier map.
-
Refining atomic positions and anisotropic displacement parameters (which model atomic vibrations).
-
The quality of the final model is assessed using metrics like the R-factor (R1), which should ideally be below 5% for a well-refined small molecule structure.
-
Analysis: Deciphering the Packing of Pyrazole Carboxylates
Once a structure is solved, the analysis begins. For pyrazole carboxylates, we focus on two key areas: the supramolecular assembly and the potential for polymorphism.
Supramolecular Synthons: The Building Blocks of the Crystal
The combination of the pyrazole ring and the carboxylic acid group creates a rich landscape for hydrogen bonding, leading to highly predictable patterns or "synthons."[2] Understanding these synthons is the cornerstone of crystal engineering.[14][15]
-
The Carboxylic Acid Dimer: This is one of the most robust and common synthons in organic chemistry, where two carboxylic acid groups form a pair of O-H···O hydrogen bonds in an R²₂(8) ring motif.[3][16]
-
The Pyrazole Catemer or Dimer: The N-H donor and lone nitrogen acceptor of the pyrazole ring can link molecules together, often forming chains (catemers) or simple dimers.
-
The Acid-Pyrazole Heterosynthon: In many substituted pyrazole carboxylates, the most favorable interaction is the formation of a heterosynthon, where the strong acidic proton of the carboxylate group forms a hydrogen bond with the basic nitrogen of a neighboring pyrazole ring.[1] This interaction is often stronger and more favorable than the formation of two separate homosynthons (acid-acid and pyrazole-pyrazole).
The choice between these synthons is influenced by steric hindrance from other substituents and the presence of competing hydrogen bond donors or acceptors on the molecule.
Case Study: Crystal Packing of a Phenyl-Substituted Pyrazole Carboxylic Acid
Let's consider a hypothetical example based on published structures like 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.[17] Analysis of its crystal structure reveals an interplay of strong hydrogen bonds. In some cases, molecules A and B might be linked by O-H···N and C-H···O hydrogen bonds, while other molecules form the classic carboxylic acid dimer via O-H···O interactions.[17] This demonstrates how different synthons can co-exist to create a stable 3D network.
| Parameter | Molecule A | Molecule B | Molecule C |
| Space Group | P-1 | P-1 | P-1 |
| Unit Cell a (Å) | 8.54 | 8.56 | 8.55 |
| Unit Cell b (Å) | 10.21 | 10.23 | 10.22 |
| Unit Cell c (Å) | 14.88 | 14.90 | 14.89 |
| Primary H-Bond | O-H···N (to Mol B) | O-H···O (Dimer) | O-H···O (Dimer) |
| Key Synthon | R²₂(9) Ring | R²₂(8) Dimer | R²₂(8) Dimer |
| Table 1: Representative crystallographic data for a hypothetical phenylpyrazole carboxylic acid with multiple molecules in the asymmetric unit, illustrating the coexistence of different supramolecular synthons. |
Polymorphism: The Same Molecule, Different Structures
Polymorphism is the ability of a compound to crystallize in multiple distinct crystal forms, each with a different unit cell and packing arrangement.[18][19] This phenomenon is of paramount importance in the pharmaceutical industry because different polymorphs of the same active pharmaceutical ingredient (API) can have dramatically different physicochemical properties.[18][20][21]
-
Solubility and Bioavailability: One polymorph may be significantly more soluble than another.[19][20] A metastable (less thermodynamically stable) form is generally more soluble than the stable form.[20] This can have a direct impact on the drug's dissolution rate in the body and, consequently, its bioavailability and therapeutic efficacy.[21][22][23] The infamous case of the HIV drug Ritonavir, where a more stable, less soluble polymorph unexpectedly appeared on the market and compromised the drug's effectiveness, serves as a stark reminder of this principle.
-
Stability: Metastable polymorphs can convert to the more stable form over time, especially when exposed to heat or humidity.[20] This transformation can alter the drug's performance and shelf-life, making polymorph control a critical regulatory requirement.[18][21]
A thorough polymorph screen, using various crystallization conditions (different solvents, temperatures, evaporation rates), is a mandatory step in drug development to identify all possible forms and select the one with the optimal balance of stability and bioavailability.[21][23]
Structure-Property Relationships: Why Crystal Packing Matters
The macroscopic properties of a pharmaceutical powder are a direct consequence of the microscopic arrangement of its molecules. Crystal engineering aims to purposefully manipulate this arrangement to achieve desired properties.[14][15][24]
-
Solubility: Tightly packed structures with strong intermolecular interactions (like extensive hydrogen bonding) tend to have higher lattice energy. More energy is required to break this lattice apart, resulting in lower solubility.
-
Melting Point: A higher melting point is generally indicative of a more stable crystal lattice with stronger intermolecular forces.
-
Mechanical Properties: The shape of crystals (habit), which is an external expression of the internal crystal structure, affects powder flowability, compaction, and tableting performance—all critical aspects of pharmaceutical manufacturing.
By understanding the links between the substituent on the pyrazole carboxylate, the resulting supramolecular synthons, the overall crystal packing, and the final physicochemical properties, scientists can make more informed decisions in the design and development of new medicines.
Conclusion
The crystal structure of a substituted pyrazole carboxylate is far more than a collection of atomic coordinates. It is a detailed blueprint of its solid-state behavior, offering profound insights into its function and developability. Through meticulous crystal growth, precise diffraction analysis, and a deep understanding of supramolecular chemistry, we can read this blueprint. By embracing the principles of crystal engineering, we can learn to write it, deliberately tuning the solid-state properties of these powerful molecules to create safer, more stable, and more effective pharmaceuticals. The architecture of matter, once deciphered, becomes a tool for innovation.
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Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules. [Link]
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Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759–18776. [Link]
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Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules. [Link]
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Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PubMed. [Link]
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Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-30. [Link]
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Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 9-10. [Link]
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Bolla, G., & Sarma, B. (2022). Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs. Chemical Reviews. [Link]
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Wang, J., et al. (n.d.). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering. [Link]
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Aakeröy, C. B., et al. (n.d.). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design. [Link]
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Jones, P. G. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(Pt 2), 155–164. [Link]
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Groen, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
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Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
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Chierotti, M. R., & Gobetto, R. (2022). The origin of synthons and supramolecular motifs: beyond atoms and functional groups. IUCrJ, 9(Pt 4), 438–450. [Link]
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Karmanova, T. V., et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 27(20), 7041. [Link]
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Unknown. (2006). Crystallisation Techniques. University of Cambridge. [Link]
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Infantes, L., & Motherwell, S. (n.d.). Prediction of H-Bonding Motifs for Pyrazoles and Oximes Using the Cambridge Structural Database. ResearchGate. [Link]
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ResearchGate. (n.d.). Hydrogen-bonding patterns entangled around symmetry elements in the crystal structures of (a) 1 and (b) 2. [Link]
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Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]
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Desiraju, G. R. (1997). Supramolecular Synthons in Crystal Engineering. 4. Structure Simplification and Synthon Interchangeability in Some Organic Diamondoid Solids. Journal of the American Chemical Society. [Link]
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Mueller, P. (2024). How to grow crystals for X-ray crystallography. IUCrJ. [Link]
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University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. [Link]
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Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. [Link]
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de la Cruz, P., et al. (2020). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Molecules, 25(17), 3986. [Link]
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Panda, A., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Powder Diffraction, 34(2), 118-125. [Link]
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Singh, N., et al. (2016). Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 870–873. [Link]
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Unknown. (n.d.). Crystallography SELF PACED COMPUTER EXERCISE WINGX software version. University of Guelph. [Link]
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Müller, P. (n.d.). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. ResearchGate. [Link]
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Sun, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1032-1053. [Link]
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da Rosa, G. S., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 23(19), 11847. [Link]
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Yadav, P., & Maurya, P. (2024). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate Utilizing Dimethyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of ethyl 1-methyl-1H-pyrazole-4-carboxylate, a key building block in pharmaceutical and agrochemical research. The described methodology is a robust two-step process designed for efficiency, scalability, and enhanced safety. The initial step involves the construction of the pyrazole core via the classic Knorr pyrazole synthesis. The subsequent and critical step details the N-methylation of the pyrazole ring using dimethyl carbonate (DMC), a green and less toxic alternative to traditional methylating agents like dimethyl sulfate and methyl iodide. This guide offers detailed, field-proven protocols, mechanistic insights, and safety considerations to ensure reliable and reproducible results in a research and development setting.
Introduction and Scientific Context
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs and biologically active compounds.[1] Their wide spectrum of pharmacological activities—including anti-inflammatory, anticancer, antimicrobial, and analgesic properties—makes them "privileged structures" in drug discovery. Specifically, 1-methyl-pyrazole-4-carboxylate esters are versatile intermediates used in the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics.
The challenge in synthesizing N-methylated pyrazoles often lies in achieving regioselectivity and employing safe, environmentally benign reagents. Traditional methylation methods frequently use highly toxic and carcinogenic reagents such as dimethyl sulfate or methyl iodide.[2] This application note presents a strategic approach that circumvents these issues by employing dimethyl carbonate (DMC). DMC is an environmentally friendly methylating agent, lauded for its low toxicity, biodegradability, and non-mutagenic properties.[3][4][5] The protocols herein are designed to be self-validating, providing researchers with a reliable pathway to the target compound.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages: the formation of the heterocyclic core followed by its N-alkylation. This approach allows for the purification of the intermediate, ensuring the final methylation step proceeds with high efficiency and purity.
-
Part 1: Knorr Pyrazole Synthesis. The foundational pyrazole ring, ethyl 1H-pyrazole-4-carboxylate, is synthesized by the cyclocondensation of a 1,3-dicarbonyl equivalent, ethyl 2-formyl-3-oxopropanoate, with hydrazine.[6][7][8] This classic reaction is known for its high yields and reliability in forming the aromatic pyrazole system.[7]
-
Part 2: Green N-Methylation. The intermediate ethyl 1H-pyrazole-4-carboxylate is then N-methylated using dimethyl carbonate in the presence of a strong base. This step leverages the lower toxicity of DMC while achieving efficient methylation of the pyrazole nitrogen.[9][10]
Mechanistic Insights
Knorr Pyrazole Synthesis Mechanism
The reaction proceeds through a series of nucleophilic attacks and dehydration steps. The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring.[11][12]
Caption: Knorr Pyrazole Synthesis Mechanism.
N-Methylation Mechanism with Dimethyl Carbonate
The N-methylation begins with the deprotonation of the pyrazole nitrogen by a strong base, typically sodium hydride (NaH), to form a nucleophilic pyrazolate anion. This anion then attacks the electrophilic methyl group of dimethyl carbonate. The reaction proceeds through a nucleophilic acyl substitution-like pathway, where the pyrazolate attacks the carbonyl carbon, followed by the departure of a methoxycarbonyl group, or a direct SN2 attack on the methyl group. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial for solvating the sodium cation and facilitating the reaction.[9]
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The Pyrazole Nucleus: Application Notes for Ethyl 1-Methyl-1H-pyrazole-4-carboxylate in Medicinal Chemistry
The pyrazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor, making it a versatile building block in drug design.[2][3] Among the vast library of pyrazole derivatives, ethyl 1-methyl-1H-pyrazole-4-carboxylate stands out as a key intermediate and a valuable scaffold for the development of novel therapeutics targeting a range of diseases, from inflammatory disorders to cancer.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its role as a foundational structure for the development of potent and selective modulators of key biological targets. Detailed experimental protocols for its synthesis and use in a representative biological assay are also provided to aid researchers in their drug discovery endeavors.
Physicochemical Properties and Synthetic Strategy
A thorough understanding of a compound's physicochemical properties is paramount for its successful development as a drug candidate. This compound possesses a balanced profile that makes it an attractive starting point for medicinal chemistry campaigns.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O₂ | [4] |
| Molecular Weight | 154.17 g/mol | [4] |
| Boiling Point | 81-83 °C (0.2 Torr) | [5] |
| Flash Point | 98.1 ± 19.8 °C | [5] |
| Solubility | Slightly soluble (9.7 g/L at 25 °C) | [5] |
| pKa | 12.26 ± 0.50 (Predicted) | [6] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 3 | [5] |
Expert Insight: The presence of the ethyl ester provides a handle for further chemical modification, for instance, hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. The N-methylation at the 1-position blocks the potential for tautomerism and provides a fixed vector for substituent exploration, which is crucial for establishing clear structure-activity relationships (SAR).
Synthetic Protocol: A Reliable Route to this compound
The synthesis of this compound can be achieved through several established routes. One common and reliable method involves the condensation of a β-ketoester equivalent with methylhydrazine. Below is a detailed, step-by-step protocol adapted from established procedures.[6]
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl acetoacetate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Methylhydrazine
-
Ethanol
-
Toluene
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Step 1: Formation of the Enaminone Intermediate. To a solution of ethyl acetoacetate (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq). Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization with Methylhydrazine. After cooling the reaction mixture to room temperature, carefully add methylhydrazine (1.2 eq) dropwise. The reaction is typically exothermic. Stir the mixture at room temperature for 12-16 hours.
-
Step 3: Work-up and Purification. Concentrate the reaction mixture under reduced pressure to remove the solvent. To the residue, add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum will show characteristic peaks for the pyrazole protons, the ethyl group of the ester, and the N-methyl group.
Applications in Drug Discovery
The this compound scaffold has been instrumental in the development of compounds targeting a variety of biological systems. Below, we highlight three key areas of application.
Cannabinoid Receptor (CB1/CB2) Modulation
The endocannabinoid system, and in particular the CB1 and CB2 receptors, are implicated in a wide range of physiological processes, including pain, inflammation, and neurotransmission.[1] Pyrazole derivatives have emerged as a significant class of cannabinoid receptor modulators.[7] The structural features of the pyrazole ring allow for the precise placement of substituents to achieve high affinity and selectivity for either the CB1 or CB2 receptor.
Mechanism of Action & Signaling Pathway:
CB1 and CB2 are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[2] Ligand binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, activation of these receptors can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.[1][2]
Caption: Cannabinoid Receptor Signaling Pathway.
Experimental Protocol: Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CB1 or CB2 receptor.[8][9]
Materials:
-
Membranes from cells expressing human CB1 or CB2 receptors
-
[³H]CP55,940 (radioligand)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Test compound (e.g., a derivative of this compound)
-
Non-specific binding control (e.g., WIN 55,212-2)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the cell membranes.
-
Radioligand Addition: Add a fixed concentration of [³H]CP55,940 to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
RET Kinase Inhibition for Cancer Therapy
The Rearranged during Transfection (RET) receptor tyrosine kinase is a key driver in several types of cancers, including non-small cell lung cancer and thyroid carcinomas.[10] The development of selective RET inhibitors is a promising therapeutic strategy. The 1-methyl-1H-pyrazole-4-carboxamide scaffold has been identified as a privileged structure for the design of potent RET kinase inhibitors.[11]
Mechanism of Action & Signaling Pathway:
Oncogenic RET activation, through mutations or gene fusions, leads to constitutive kinase activity and the activation of downstream signaling pathways that promote cell proliferation, survival, and migration.[10] These pathways include the RAS/RAF/MEK/ERK and PI3K/AKT cascades.[12][13]
Caption: RET Kinase Signaling Pathway and Inhibition.
Experimental Protocol: In Vitro RET Kinase Assay
This protocol outlines a method to determine the direct inhibitory effect of a test compound on RET kinase activity using a luminescence-based assay that measures ATP consumption.[4][14]
Materials:
-
Recombinant human RET kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a poly-Glu,Tyr peptide)
-
Test compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Assay Setup: To the wells of a 384-well plate, add the test compound at various concentrations.
-
Kinase Reaction Initiation: Add a mixture of RET kinase, substrate, and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion Measurement: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.
Anti-inflammatory Applications
The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents.[3] For instance, the blockbuster drug Celecoxib features a pyrazole core. Derivatives of pyrazole carboxylic acids have shown potent anti-inflammatory and analgesic activities in various preclinical models.[15][16]
Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of a test compound.[17][18]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Diclofenac sodium)
-
Pletysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Randomly divide the animals into groups (vehicle control, reference drug, and test compound groups).
-
Compound Administration: Administer the test compound or reference drug orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 60 minutes), inject a 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility make it an ideal starting point for the design and synthesis of novel therapeutic agents. The successful application of this scaffold in developing modulators of cannabinoid receptors, inhibitors of RET kinase, and anti-inflammatory agents underscores its significance in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this privileged pyrazole structure in their quest for new medicines.
References
- Howlett, A. C. (2002). Cannabinoid receptor signaling. Neuroscience, 109(1), 1-12.
- Howlett, A. C., Abshire, S. M., & Devi, L. A. (2018). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Cannabis and Cannabinoid Research, 3(1), 20-30.
- Howlett, A. C. (2005). Cannabinoid Receptors and Signal Transduction.
- Kumar, V., & Aggarwal, M. (2016). Current status of pyrazole and its biological activities. Journal of the Korean Chemical Society, 60(1), 1-10.
- Mulligan, L. M. (2019). RET signaling pathway and RET inhibitors in human cancer.
- Plaza-Menacho, I. (2017). RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer. International Journal of Molecular Sciences, 18(10), 2170.
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PubChem. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
- Santoro, M., & Carlomagno, F. (2006). Structure and Physiology of the RET Receptor Tyrosine Kinase. Recent Results in Cancer Research, 174, 1-22.
- Lito, P., et al. (2018). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry, 157, 1034-1045.
- Mathison, C. J., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters, 11(4), 558-565.
- Dasram, M. H., Walker, R. B., & Khamanga, S. M. (2023).
- Iannotti, F. A., et al. (2023). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. In Methods in Molecular Biology (Vol. 2577, pp. 109-116). Humana, New York, NY.
- Oddi, S., et al. (2023). Assay of CB1 Receptor Binding. In Methods in Molecular Biology (Vol. 2577, pp. 97-107). Humana, New York, NY.
- Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(5), 769-776.
- Lee, J., et al. (2015). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological research, 31(2), 147-153.
- Chianelli, D., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1765-1772.
- Kalliokoski, T., et al. (2021). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 12, 744425.
- El-Gamal, M. I., et al. (2019). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. Bioorganic chemistry, 86, 414-423.
- Abdel-Wahab, B. F., et al. (2012). An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. Molecules, 17(7), 8228-8241.
- Yadav, P., et al. (2023). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry, 258, 115598.
- Sharma, P., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
- Niles, A. L., et al. (2019). Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach. ACS Medicinal Chemistry Letters, 10(11), 1546-1551.
- Al-Said, M. S., et al. (2020). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Journal of Taibah University Medical Sciences, 15(4), 288-297.
- Geronikaki, A., et al. (2016).
- Rani, I., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
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Application Note: A Practical Guide to the Regioselective N-Methylation of Ethyl 1H-Pyrazole-4-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Methylated Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved drugs.[1] N-alkylation, particularly N-methylation, of the pyrazole ring is a critical synthetic transformation that profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[2] This modification is a key step in the synthesis of various therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][3]
However, the N-methylation of unsymmetrically substituted pyrazoles, like ethyl 1H-pyrazole-4-carboxylate, presents a persistent challenge in synthetic chemistry. The presence of two adjacent, reactive nitrogen atoms often leads to the formation of a mixture of N1 and N2 regioisomers, complicating purification and reducing the yield of the desired product.[4][5]
This application note provides a detailed, field-proven protocol for the N-methylation of ethyl 1H-pyrazole-4-carboxylate. We will delve into the mechanistic rationale behind reagent selection and reaction conditions, offer a step-by-step experimental procedure, and outline methods for purification and characterization, thereby equipping researchers with a robust and reproducible methodology.
Mechanistic Rationale and Strategy
The core of this synthesis involves the deprotonation of the pyrazole's N-H proton, followed by nucleophilic attack on a methylating agent. The choice of base, solvent, and methylating agent is paramount for achieving a successful and efficient reaction.
2.1. The Challenge of Regioselectivity
The pyrazole ring exists in a state of annular prototropic tautomerism, where the N-H proton can reside on either nitrogen atom.[5] When deprotonated, the resulting pyrazolate anion is ambidentate, meaning the negative charge is delocalized across both nitrogen atoms. Alkylation can therefore occur at either the N1 or N2 position, yielding two distinct regioisomers.
Caption: Reaction scheme showing the formation of two regioisomers.
While advanced methods using sterically bulky masked methylating reagents have been developed to achieve high N1-selectivity[4][6][7], the classical approach using a strong base and a simple alkyl halide remains widely used. This method typically yields a mixture of isomers that must be separated chromatographically.
2.2. Key Reagent Selection
-
Base (Sodium Hydride, NaH): We select sodium hydride, a strong, non-nucleophilic base, to ensure complete and irreversible deprotonation of the pyrazole N-H. This generates the pyrazolate anion required for the subsequent alkylation step. The reaction produces hydrogen gas, which must be safely vented. An alternative, milder base is potassium carbonate (K₂CO₃), though it may require higher temperatures or longer reaction times.[2]
-
Methylating Agent (Methyl Iodide, CH₃I): Methyl iodide is a highly reactive and effective methylating agent for this type of Sₙ2 reaction. Its volatility allows for easy removal after the reaction is complete. Caution is paramount as methyl iodide is toxic and a suspected carcinogen. A greener, less toxic alternative is dimethyl carbonate, though it often requires higher temperatures.[8]
-
Solvent (N,N-Dimethylformamide, DMF): Anhydrous polar aprotic solvents like DMF are ideal for this reaction. They effectively solvate the sodium cation of the pyrazolate salt without interfering with the nucleophilicity of the anion. This promotes a rapid reaction rate. Anhydrous conditions are critical, as NaH reacts violently with water.
Detailed Experimental Protocol
This protocol details a standard procedure for the N-methylation of ethyl 1H-pyrazole-4-carboxylate on a 10 mmol scale.
3.1. Materials and Equipment
| Chemical/Material | Grade | Supplier |
| Ethyl 1H-pyrazole-4-carboxylate | ≥98% | e.g., Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in oil | e.g., Sigma-Aldrich |
| Methyl Iodide (CH₃I) | ≥99.5% | e.g., Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Deionized Water | - | In-house |
| Saturated Sodium Chloride (Brine) | - | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Equipment | ||
| Round-bottom flask (100 mL) | ||
| Magnetic stirrer and stir bar | ||
| Septa and needles | ||
| Syringes (1 mL, 5 mL) | ||
| Ice bath | ||
| Nitrogen or Argon gas line with bubbler | ||
| Rotary evaporator | ||
| Separatory funnel (250 mL) | ||
| TLC plates (silica gel) |
3.2. Reaction Parameters Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Ethyl 1H-pyrazole-4-carboxylate | 140.14 | 1.0 | 10.0 | 1.40 g |
| Sodium Hydride (60% in oil) | 40.00 (for 100%) | 1.1 | 11.0 | 0.44 g |
| Methyl Iodide | 141.94 | 1.1 | 11.0 | 0.68 mL (1.56 g) |
| Anhydrous DMF | - | - | - | 20 mL |
3.3. Step-by-Step Procedure
-
Flask Preparation: Under an inert atmosphere (Nitrogen or Argon), add ethyl 1H-pyrazole-4-carboxylate (1.40 g, 10.0 mmol) and a magnetic stir bar to a flame-dried 100 mL round-bottom flask.
-
Solvent Addition: Add anhydrous DMF (20 mL) via syringe. Stir the mixture at room temperature until the solid is fully dissolved.
-
Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) portion-wise over 5-10 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and that the gas outlet leads to a bubbler. Stir the resulting suspension at 0 °C for 30 minutes.
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (0.68 mL, 11.0 mmol) dropwise via syringe over 5 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-5 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The starting material should be consumed, and two new, higher Rf spots (representing the two product isomers) should appear.
3.4. Work-up and Purification
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 10 mL of deionized water to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Dilute with 50 mL of deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) to remove DMF, followed by a wash with saturated brine (1 x 50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield a crude oil or semi-solid containing a mixture of the two N-methylated regioisomers.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing) to separate the two isomers. The less polar isomer typically elutes first. Combine the fractions containing each pure isomer and concentrate under reduced pressure to obtain the final products as oils or low-melting solids.
Experimental Workflow Visualization
Caption: Workflow for the N-methylation of ethyl 1H-pyrazole-4-carboxylate.
Product Characterization
Unambiguous identification of the two regioisomers is essential and is primarily achieved through NMR spectroscopy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most diagnostic signals are the N-CH₃ singlet and the pyrazole ring protons. The chemical shift of the N-methyl group and the coupling patterns of the aromatic protons will differ significantly between the N1 and N2 isomers, allowing for clear differentiation.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons and the N-methyl carbon will also be distinct for each isomer.[9]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the products. Both isomers will show an identical molecular ion peak, for example, at m/z 155.08 [M+H]⁺ for C₇H₁₀N₂O₂.
Safety and Handling
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere and in an anhydrous environment.
-
Methyl Iodide (CH₃I): Volatile, toxic, and a suspected carcinogen. Always handle in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
- Ahmed, N., & Kobayashi, S. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Current Topics in Medicinal Chemistry, 14(12), 1436-1454. (URL not directly available from search, but the journal is well-known).
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
- Joshi, A., et al. (2012). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry, 24(12), 5617-5621. (URL not directly available from search, but the journal can be found through academic search engines).
-
Faria, J. V., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(26), 2185-2212. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3774–3779. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
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Reddit r/OrganicChemistry. (2023). N-methylation of pyrazole. (Note: Forum discussion, not a peer-reviewed source, but reflects common questions). [Link]
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Semantic Scholar. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
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Afonso, C. A. M., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(6), 1645. [Link]
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Yang, E., & Dalton, D. M. (2024). Supporting Information for N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
-
D'hooghe, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]
-
Almássy, A., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4983. [Link]
-
PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
- Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]
- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
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Application Notes & Protocols: Ethyl 1-Methyl-1H-pyrazole-4-carboxylate as a Cornerstone Building Block for Modern Agrochemicals
Introduction: The Prominence of the Pyrazole Scaffold in Crop Protection
The pyrazole ring system is a privileged scaffold in the discovery and development of modern agrochemicals.[1][2][3] Its unique electronic properties, metabolic stability, and versatile substitution patterns have enabled the creation of highly effective fungicides, herbicides, and insecticides.[4][5] Pyrazole-containing compounds are central to many commercial products, primarily due to their ability to potently interact with specific biological targets in pests and pathogens.[6]
Among the various pyrazole-based synthons, ethyl 1-methyl-1H-pyrazole-4-carboxylate stands out as a particularly valuable and versatile building block. Its structure contains two key features for agrochemical synthesis:
-
The N1-Methyl Group: The methylation at the N1 position is crucial for the biological activity of many pyrazole carboxamide fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs).[2] This small alkyl group often ensures an optimal fit within the active site of the target enzyme.
-
The C4-Ester Functionality: The ethyl carboxylate group at the C4 position serves as a robust and reliable chemical handle. It is readily converted into a carboxylic acid, which is the immediate precursor to the critical amide bond found in a vast number of commercial fungicides.[7][8][9][10]
This guide provides an in-depth exploration of this compound, detailing its synthesis and subsequent high-utility transformations into advanced agrochemical intermediates. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to empower researchers in their synthetic endeavors.
Part 1: Synthesis of the Core Building Block
The most direct route to N-methylated pyrazole-4-carboxylates involves the condensation of a methylhydrazine with a suitable three-carbon precursor. A common and efficient method utilizes the reaction of methylhydrazine with ethyl (ethoxymethylene)cyanoacetate, which proceeds via a cyclization-tautomerization sequence.[11]
Workflow for Synthesis of this compound
Caption: Synthetic pathway to the target building block.
Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Causality: This protocol leverages the nucleophilicity of methylhydrazine to attack the electrophilic double bond of ethyl (ethoxymethylene)cyanoacetate, followed by an intramolecular cyclization to form the pyrazole ring. Ethanol is an excellent solvent as it readily dissolves the reactants and is suitable for reflux conditions.
Materials & Reagents
| Reagent | M.W. | Quantity (Equivalents) |
| Methylhydrazine | 46.07 | 25 g (1.0) |
| Ethyl (ethoxymethylene)cyanoacetate | 169.18 | 92 g (1.0) |
| Ethanol (200 proof) | 46.07 | 150 mL |
| Ice Water | 18.02 | ~500 mL |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methylhydrazine (25 g, 0.54 mol) and ethyl (ethoxymethylene)cyanoacetate (92 g, 0.54 mol) in ethanol (150 mL).[11]
-
Heating: Heat the reaction mixture to reflux and maintain for 16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of starting materials.
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing ice water (~500 mL) with stirring. A precipitate will form.
-
Isolation: Collect the precipitated product by vacuum filtration and wash the filter cake with cold water.
-
Purification: The crude product can be recrystallized from ethanol to yield pure ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate as a solid (m.p. 96-100 °C).[12]
Note: The target compound, this compound, is obtained from this amino-pyrazole intermediate via a subsequent deamination reaction (e.g., via diazotization followed by reduction), a standard procedure in heterocyclic chemistry.
Part 2: Key Transformations for Agrochemical Scaffolds
The true utility of this compound lies in its downstream reactions. The following protocols detail the most critical transformations that convert this building block into immediate precursors for potent agrochemicals.
Overall Transformation Workflow
Caption: Key synthetic routes from the building block to agrochemical classes.
A. Saponification: Gateway to Carboxamides
The conversion of the ethyl ester to the carboxylic acid is the first and most crucial step for the synthesis of pyrazole carboxamide fungicides.[6][10] Basic hydrolysis is highly efficient and essentially irreversible, providing a clean product upon acidic workup.[13]
Protocol 2: Saponification to 1-Methyl-1H-pyrazole-4-carboxylic Acid
Causality: Sodium hydroxide acts as a nucleophile, attacking the ester carbonyl. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. The reaction is driven to completion because the final carboxylate is deprotonated by the base, preventing the reverse reaction. Subsequent addition of a strong acid protonates the carboxylate to yield the desired carboxylic acid.[13]
Materials & Reagents
| Reagent | M.W. | Quantity (Equivalents) |
| This compound | 154.15 | 10 g (1.0) |
| Sodium Hydroxide (NaOH) | 40.00 | 3.9 g (1.5) |
| Water | 18.02 | 100 mL |
| Ethanol (optional, for solubility) | 46.07 | 20 mL |
| Concentrated HCl (~37%) | 36.46 | As needed (~pH 2) |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium hydroxide (3.9 g, 97.5 mmol) in water (100 mL). Add this compound (10 g, 64.9 mmol). If the ester is not fully soluble, add ethanol (20 mL) to create a homogeneous solution.
-
Heating: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
Cooling & Acidification: Cool the reaction mixture in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is ~2. A white precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove residual salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The resulting 1-methyl-1H-pyrazole-4-carboxylic acid is typically of high purity and can be used in the next step without further purification.
B. Amidation: Forging the Active Fungicide
The amide bond formation is the final key step in constructing a vast library of SDHI fungicides.[5][14] This can be achieved by first activating the carboxylic acid, typically by converting it to a more reactive acyl chloride, followed by coupling with the desired aniline.
Protocol 3: Two-Step Amidation via Acyl Chloride
Causality: Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which helps drive it to completion. The resulting acyl chloride is a potent electrophile that reacts readily with the nucleophilic aniline to form the stable amide bond.
Materials & Reagents
| Reagent | M.W. | Quantity (Equivalents) |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | 126.11 | 5 g (1.0) |
| Thionyl Chloride (SOCl₂) | 118.97 | 5.6 g (1.2) |
| Toluene | 92.14 | 50 mL |
| Substituted Aniline | Varies | 1.05 eq. |
| Triethylamine (Et₃N) or Pyridine | 101.19 | 1.5 eq. |
Procedure:
-
Step 1: Acyl Chloride Formation
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1-methyl-1H-pyrazole-4-carboxylic acid (5 g, 39.6 mmol) and toluene (50 mL).
-
Add thionyl chloride (3.45 mL, 47.6 mmol) dropwise at room temperature. Add a catalytic drop of DMF (dimethylformamide).
-
Heat the mixture to reflux for 2-3 hours. The evolution of gas will be observed.
-
After cooling, remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 1-methyl-1H-pyrazole-4-carbonyl chloride, which should be used immediately in the next step.
-
-
Step 2: Amide Coupling
-
Dissolve the crude acyl chloride in a dry, inert solvent like dichloromethane (DCM) or toluene (50 mL) under a nitrogen atmosphere and cool in an ice bath.
-
In a separate flask, dissolve the desired substituted aniline (41.6 mmol) and a base such as triethylamine (8.3 mL, 59.5 mmol) in the same solvent.
-
Add the aniline solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until completion (monitored by TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude pyrazole carboxamide can be purified by recrystallization or silica gel column chromatography.
-
C. Suzuki-Miyaura Cross-Coupling: Advanced Diversification
For creating more complex structures, C-C bond formation is essential. The Suzuki-Miyaura coupling is a powerful tool for this purpose.[15][16] By starting with a halogenated pyrazole ester, one can introduce diverse aryl or heteroaryl moieties, a strategy often employed in the synthesis of novel herbicides and insecticides.[17][18]
Protocol 4: Suzuki-Miyaura Coupling of a Halogenated Pyrazole
Causality: This reaction relies on a palladium catalyst to form a C-C bond between an organohalide (the bromo-pyrazole) and an organoboron compound (the boronic acid). The catalytic cycle involves oxidative addition of the palladium(0) complex to the C-Br bond, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the product and regenerate the catalyst.[19]
Materials & Reagents
| Reagent | M.W. | Quantity (Equivalents) |
| Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | 233.05 | 1.0 g (1.0) |
| Aryl/Heteroaryl Boronic Acid | Varies | 1.2 eq. |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03-0.05 eq. |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.5 eq. |
| 1,4-Dioxane | 88.11 | 20 mL |
| Water | 18.02 | 5 mL |
Procedure:
-
Reaction Setup: To a Schlenk tube or round-bottom flask, add the bromo-pyrazole (1.0 g, 4.29 mmol), the boronic acid (5.15 mmol), Pd(PPh₃)₄ (149 mg, 0.03 eq.), and sodium carbonate (1.14 g, 10.7 mmol).
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system of 1,4-dioxane (20 mL) and water (5 mL).
-
Heating: Heat the reaction mixture to 90-100 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for the rapid and efficient synthesis of a wide array of high-value agrochemicals. The fundamental transformations of saponification and amidation provide direct access to the billion-dollar pyrazole carboxamide fungicide market. Furthermore, advanced functionalization via cross-coupling reactions opens the door to novel active ingredients in other indications. The robust and well-understood chemistry of this building block ensures its continued importance in the pipeline of crop protection innovation.
References
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- Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Management Science, 75(11), 2892-2900.
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- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Central China Normal University.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
- A general procedure for the synthesis of amides via the direct condensation of carboxylic acids and amines in the presence of TiCl4. Chemistry Central Journal, 11, 88.
- A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. Green Chemistry.
- Hydrolysing Esters. Chemguide.
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Application Notes & Protocols: Pyrazole Derivatives as Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives have garnered significant attention for their potent anti-inflammatory properties, most notably exemplified by the commercial success of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[3][4] This document provides an in-depth guide to the application of pyrazole derivatives as anti-inflammatory agents. We will explore the key signaling pathways they modulate, provide detailed protocols for their synthesis and evaluation, and discuss the rationale behind these experimental designs.
The Landscape of Inflammation and Therapeutic Intervention
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells.[5] While acute inflammation is a protective and restorative process, chronic or dysregulated inflammation underpins a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular disorders.[2][5] The inflammatory cascade is orchestrated by a complex network of mediators, including prostaglandins, leukotrienes, cytokines (e.g., TNF-α, IL-6), and transcription factors.[6]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[7] However, non-selective NSAIDs inhibit both the constitutive COX-1 isoform, which has a protective role in the gastric mucosa and platelets, and the inducible COX-2 isoform, which is upregulated at sites of inflammation.[8][9] This lack of selectivity is responsible for the significant gastrointestinal and cardiovascular side effects associated with long-term NSAID use.[7] This has driven the development of agents with improved safety profiles, where pyrazole derivatives have emerged as a highly successful class.[4][10]
Core Mechanisms of Action
Pyrazole derivatives exert their anti-inflammatory effects by modulating several key signaling pathways. Their versatility allows for the design of molecules that can target one or more of these pathways, offering opportunities for both selective and multi-target therapeutic strategies.
Inhibition of Cyclooxygenase-2 (COX-2)
The most well-established mechanism for many anti-inflammatory pyrazole compounds is the selective inhibition of COX-2.[3][11]
Causality: The active site of the COX-2 enzyme features a larger, more flexible binding pocket compared to COX-1.[9] The chemical structure of diaryl-substituted pyrazoles, such as Celecoxib, allows them to fit specifically into this larger COX-2 pocket, effectively blocking its activity.[9] By selectively inhibiting COX-2, these derivatives reduce the synthesis of pro-inflammatory prostaglandins (like PGE2) at the site of inflammation while sparing the protective functions of COX-1 in other tissues.[9] This selectivity is the key to their improved gastrointestinal safety profile compared to non-selective NSAIDs.[9]
Caption: COX-2 Inhibition by Pyrazole Derivatives.
Suppression of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12][13][14]
Causality: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger a signaling cascade that activates the IκB kinase (IKK) complex.[15] IKK then phosphorylates IκBα, tagging it for degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[15] Certain pyrazole derivatives have been shown to inhibit this pathway, potentially by preventing the degradation of IκBα, thereby keeping NF-κB locked in the cytoplasm and unable to promote inflammation.[16]
Caption: NF-κB Pathway Suppression by Pyrazole Derivatives.
Modulation of the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors involved in immunity and inflammation.[17][18]
Causality: Upon cytokine binding, receptor-associated JAKs become activated and phosphorylate the receptor. This creates docking sites for STAT proteins.[17] Once docked, STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors for inflammatory genes.[19] The development of pyrazole derivatives that can inhibit specific JAKs is an active area of research, representing a next-generation approach to creating more targeted anti-inflammatory and immunomodulatory drugs.[20]
Caption: JAK/STAT Pathway Modulation by Pyrazole Derivatives.
Application Protocols
The following protocols provide a framework for the synthesis and evaluation of novel pyrazole derivatives as anti-inflammatory agents.
General Synthesis Protocol: Claisen-Schmidt Condensation followed by Cyclization
This two-step protocol is a common and reliable method for synthesizing 1,3,5-trisubstituted pyrazole derivatives.[21] It first involves creating an α,β-unsaturated ketone (a chalcone) which then undergoes cyclization with a hydrazine derivative.
Caption: General Synthesis Workflow for Pyrazole Derivatives.
Protocol:
-
Step 1: Synthesis of Chalcone Intermediate.
-
Rationale: This step creates the 3-carbon backbone required for the pyrazole ring formation. The choice of substituted acetophenone and benzaldehyde determines the final substituents at positions 3 and 5 of the pyrazole ring.
-
Procedure:
-
Dissolve substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of a base catalyst (e.g., 10% KOH) dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Once complete, pour the reaction mixture into ice-cold water.
-
Acidify with dilute HCl to precipitate the solid chalcone.
-
Filter the precipitate, wash with cold water until neutral, and dry. Recrystallize from ethanol if necessary.
-
-
-
Step 2: Synthesis of Pyrazole Derivative.
-
Rationale: The cyclocondensation reaction between the chalcone and a hydrazine derivative forms the stable five-membered pyrazole ring. The choice of hydrazine (e.g., phenylhydrazine) determines the substituent at the N1 position.
-
Procedure:
-
Dissolve the synthesized chalcone (1.0 eq) and a hydrazine derivative (e.g., phenylhydrazine, 1.1 eq) in glacial acetic acid or ethanol.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography to yield the final pyrazole derivative.
-
Confirm the structure using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
-
In Vitro Evaluation Protocols
These assays are crucial for the initial screening of anti-inflammatory activity and mechanism of action.[5][22]
Protocol 1: COX-1/COX-2 Inhibition Assay (Enzymatic)
-
Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2 enzymes. The output is typically the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
-
Methodology (using a commercial colorimetric inhibitor screening kit):
-
Prepare the assay buffer, heme, and purified COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare serial dilutions of the test pyrazole derivative in DMSO (e.g., from 100 µM to 0.1 nM). Also prepare a positive control (e.g., Celecoxib) and a vehicle control (DMSO).
-
In a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2).
-
Add 10 µL of the serially diluted test compound, positive control, or vehicle.
-
Incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid (the substrate).
-
Incubate for a further 2 minutes at 37°C.
-
Stop the reaction and develop the color according to the kit's protocol (this typically involves measuring the peroxidase activity of COX).
-
Read the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC₅₀(COX-1) / IC₅₀(COX-2).
-
Protocol 2: LPS-Induced Nitric Oxide (NO) and Cytokine Production in RAW 264.7 Macrophages
-
Principle: This cell-based assay mimics an inflammatory response. Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages to produce inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6). The assay measures the ability of the test compound to suppress this production.[16]
-
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the old media and replace it with fresh media containing various non-toxic concentrations of the pyrazole derivative. Incubate for 1 hour.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's protocols.
-
-
| Derivative | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | NO Inhibition (%) at 10 µM | TNF-α Inhibition (%) at 10 µM |
| Celecoxib | 0.04 | >15 | >375 | 65% | 72% |
| Compound X | 0.15 | >20 | >133 | 58% | 61% |
| Compound Y | 2.5 | >50 | >20 | 85% | 89% |
| Indomethacin | 0.02 | 0.01 | 0.5 | 70% | 75% |
| Table 1: Example Data Summary for In Vitro Anti-inflammatory Activity. |
In Vivo Evaluation Protocol: Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a standard and well-characterized model of acute inflammation.[23] The injection of carrageenan into the rat's paw induces a biphasic inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling demonstrates its in vivo anti-inflammatory efficacy.[24]
-
Methodology:
-
Animals: Use male Wistar rats (180-200 g). Acclimatize them for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, orally)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, orally)
-
Group 3-5: Test Pyrazole Derivative (e.g., 10, 20, 40 mg/kg, orally)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation:
-
Calculate the edema volume (mL) at each time point: Edema = Vt - V₀.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3% |
| Pyrazole Cmpd. Z | 10 | 0.62 ± 0.04 | 27.1% |
| Pyrazole Cmpd. Z | 20 | 0.45 ± 0.04 | 47.0% |
| Pyrazole Cmpd. Z | 40 | 0.35 ± 0.02 | 58.8% |
| Table 2: Example Data for In Vivo Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model. |
Future Perspectives & Conclusion
The pyrazole scaffold remains an exceptionally privileged structure in the design of anti-inflammatory agents. While selective COX-2 inhibition is a validated and successful strategy, the future of pyrazole-based therapeutics lies in multifunctional ligands. Research is increasingly focused on designing hybrid molecules that can simultaneously inhibit COX-2 and other key targets like 5-lipoxygenase (5-LOX), or modulate transcription factors like NF-κB.[6] Furthermore, targeting kinase signaling cascades, such as the JAK/STAT pathway, with novel pyrazole derivatives offers a promising avenue for treating complex inflammatory and autoimmune diseases. The robust synthetic accessibility and the deep understanding of its structure-activity relationships ensure that the pyrazole core will continue to be a source of innovative and effective anti-inflammatory drugs.
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Introduction: The Central Role of Pyrazole Carboxamides in Modern Agriculture
An In-Depth Technical Guide to the Synthesis of Fungicides from Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
In the ongoing effort to ensure global food security, the development of effective crop protection agents is paramount.[1] Among the most significant advancements in fungicide development is the rise of the pyrazole carboxamide class. These compounds have proven indispensable for controlling a wide array of fungal diseases that threaten agricultural productivity.[1][2][3] The majority of these highly effective fungicides are Succinate Dehydrogenase Inhibitors (SDHIs).[4][5] Their mechanism of action involves the targeted inhibition of the succinate dehydrogenase enzyme (also known as Complex II) within the mitochondrial respiratory chain of fungal cells.[4][6] This disruption halts cellular energy production, leading to the death of the pathogenic fungus.[4][7]
The chemical backbone of these powerful fungicides is the pyrazole carboxylic acid moiety.[1][8] Specific derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, serve as the cornerstone for synthesizing a new generation of broad-spectrum fungicides, including blockbuster products like Isopyrazam, Sedaxane, Bixafen, and Fluxapyroxad.[1][8][9] This guide provides a detailed overview of the synthetic strategies, core methodologies, and practical protocols for synthesizing these vital agricultural compounds, grounded in established chemical principles and field-proven insights.
Core Synthetic Strategy: The Amide Bond Formation
The principal synthetic route to pyrazole carboxamide fungicides is the formation of a stable amide linkage between a pyrazole-4-carboxylic acid core and a carefully selected aromatic or aliphatic amine. This seemingly straightforward coupling is the culmination of a multi-step synthesis and is critical for defining the final compound's biological efficacy and spectrum of activity.
The overall workflow can be visualized as a two-part process: the synthesis of the key precursors followed by their final coupling.
Caption: Generalized workflow for pyrazole carboxamide fungicide synthesis.
Protocol 1: General Synthesis of Pyrazole-4-Carboxamides via Acid Chloride Intermediate
This protocol describes the most common and robust method for amide bond formation in this context. It involves a two-step process: (1) activation of the pyrazole carboxylic acid to its more reactive acid chloride derivative, and (2) reaction of the acid chloride with the target amine.
Part A: Formation of Pyrazole-4-Carbonyl Chloride
Causality: Carboxylic acids are not sufficiently electrophilic to react directly with most amines under mild conditions. Conversion to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating a rapid and high-yielding reaction with the amine nucleophile. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation because the byproducts (SO₂ and HCl) are gaseous, which simplifies workup.[10]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), add the pyrazole-4-carboxylic acid (1.0 eq).
-
Reagent Addition: Suspend the acid in an excess of thionyl chloride (SOCl₂, typically 5-10 eq). A co-solvent such as toluene can be used if necessary. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). The DMF catalyzes the reaction through the formation of the Vilsmeier reagent.
-
Reaction: Heat the mixture to reflux (approximately 80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude pyrazole-4-carbonyl chloride, often a solid or oil, is typically used directly in the next step without further purification.[10]
Part B: Amidation Reaction
Causality: The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with the amine. A base, such as triethylamine (Et₃N) or pyridine, is required to neutralize the HCl that is generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Step-by-Step Methodology:
-
Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve the target amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1-1.5 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or toluene).
-
Reagent Addition: Cool the amine solution in an ice bath (0°C). Dissolve the crude pyrazole-4-carbonyl chloride from Part A in the same solvent and add it dropwise to the cooled amine solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Application Case Study 1: Synthesis of Fluxapyroxad
Fluxapyroxad is a leading SDHI fungicide with a broad spectrum of activity.[11] Its synthesis is a prime example of modern agrochemical development, involving a key cross-coupling reaction to build the complex amine precursor, followed by the standard amidation.[12]
The key precursors are:
-
Acid Chloride: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride[12]
-
Amine: 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine[11]
The synthesis of the biphenyl amine intermediate is a critical challenge. Industrial routes may involve metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Negishi coupling to form the C-C bond between the two phenyl rings.[12] A patented method highlights the use of 3,4,5-trifluorophenylboronic acid coupled with a substituted aniline.[13][14]
Caption: Synthetic strategy for Fluxapyroxad.
Protocol 2: Laboratory Scale Synthesis of Fluxapyroxad
This protocol focuses on the final amidation step, assuming the availability of the precursors.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous xylene in a three-neck flask equipped with a stirrer, thermometer, and condenser.
-
Reagent Addition: Prepare a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in xylene. Add this solution dropwise to the amine mixture at a controlled temperature, typically between 20-80°C.[15]
-
Reaction Monitoring: Stir the reaction mixture for 1-5 hours after the addition is complete.[15] Monitor the reaction by TLC until the starting amine is consumed.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with water, followed by a dilute HCl solution, and then a sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude Fluxapyroxad.
-
Purify the product by recrystallization from a suitable solvent system like ethanol/water to obtain a pure solid.
-
Application Case Study 2: Synthesis of Isopyrazam
Isopyrazam is a fungicide known for its efficacy against a range of diseases. Its synthesis involves the coupling of the same pyrazole acid as Fluxapyroxad with a complex, bridged amine.[16][17]
-
Acid: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid[18]
-
Amine: 9-Isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine[18]
The synthesis of Isopyrazam involves the direct condensation of these two precursors, typically after activating the carboxylic acid.[16][18]
Application Case Study 3: Synthesis of Penthiopyrad
Penthiopyrad is an SDHI fungicide effective against pathogens like Ascomycetes and Basidiomycetes.[19] Its structure features a thiophene ring in the amine portion.[20][21]
-
Acid Intermediate: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid[22]
-
Amine Intermediate: 2-(1,3-Dimethylbutyl)-3-thienylamine[23]
The industrial production involves the synthesis of the pyrazole-4-carboxylic acid intermediate, which is then coupled with the thienylamine via amide bond formation.[23]
Data Summary: Key Commercial Fungicides and Their Precursors
| Fungicide | Pyrazole Carboxylic Acid Precursor | Amine Precursor |
| Fluxapyroxad | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine |
| Isopyrazam | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 9-Isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine |
| Penthiopyrad | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 2-(1,3-Dimethylbutyl)-3-thienylamine |
Conclusion and Future Outlook
The synthesis of fungicides from pyrazole carboxylic acids is a cornerstone of modern agrochemical research and development. The core strategy relies on the robust and versatile formation of an amide bond between a functionalized pyrazole carboxylic acid and a diverse range of amine moieties. While the activation of the carboxylic acid via an acid chloride is a prevalent and effective method, ongoing research explores more direct coupling methods to improve process efficiency and reduce waste. The continued exploration of novel pyrazole-thiazole, pyrazole-oxime ether, and other pyrazole-based scaffolds demonstrates that this chemical class remains a fertile ground for discovering the next generation of fungicides with improved efficacy, broader spectrums, and enhanced environmental profiles.[24][25][26]
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Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives - Springer. [Link]
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - MDPI. [Link]
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Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors - ACS Publications. [Link]
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Penthiopyrad (Ref: MTF 753) - AERU - University of Hertfordshire. [Link]
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Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed. [Link]
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Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors - ACS Publications. [Link]
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Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed. [Link]
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Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate: A Detailed Guide for Laboratory Preparation
Abstract
This comprehensive guide details the laboratory preparation of ethyl 1-methyl-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus of this document is a robust and regioselective cyclocondensation reaction. This application note provides an in-depth explanation of the underlying chemical principles, a step-by-step experimental protocol, and thorough characterization of the final product. The content is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering practical insights to ensure a successful and reproducible outcome.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged five-membered heterocyclic motif renowned for its wide spectrum of biological activities.[1] Compounds incorporating this scaffold have demonstrated efficacy as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and pharmacological profiles. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] Its preparation in a laboratory setting is, therefore, a fundamental process for many research and development programs.
Chemical Theory and Mechanism: The Knorr Pyrazole Synthesis
The most common and efficient method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. In the context of preparing this compound, the reaction proceeds via the condensation of methylhydrazine with a suitable three-carbon electrophilic component, such as a derivative of malonic acid.
A highly effective precursor for this synthesis is diethyl 2-(ethoxymethylene)malonate (DEEMM). The reaction mechanism, illustrated below, commences with a nucleophilic attack by one of the nitrogen atoms of methylhydrazine on the electron-deficient carbon of the ethoxymethylene group of DEEMM. This is followed by the elimination of ethanol to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen atom onto one of the ester carbonyl groups, and subsequent dehydration leads to the formation of the aromatic pyrazole ring.
Regioselectivity: A critical consideration when using an unsymmetrical hydrazine, such as methylhydrazine, is the potential for the formation of two regioisomers: this compound and ethyl 2-methyl-2H-pyrazole-4-carboxylate. The regiochemical outcome is influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl component. Generally, the more nucleophilic nitrogen of methylhydrazine (the one not directly attached to the methyl group) preferentially attacks the more electrophilic carbonyl carbon, leading to the desired 1-substituted pyrazole as the major product.[3]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the laboratory synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Methylhydrazine | 98% | Sigma-Aldrich |
| Diethyl 2-(ethoxymethylene)malonate (DEEMM) | 97% | Sigma-Aldrich |
| Ethanol | Anhydrous | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | Granular | J.T. Baker |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
Safety Precautions:
-
Methylhydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Diethyl 2-(ethoxymethylene)malonate is an irritant. Avoid contact with skin and eyes.
-
Ethanol is flammable. Keep away from open flames and ignition sources.
Reaction Setup and Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (100 mL). Place the flask in an ice bath to cool.
-
Addition of Methylhydrazine: Carefully add methylhydrazine (5.0 g, 0.108 mol) to the cooled ethanol with stirring.
-
Addition of DEEMM: To this solution, add diethyl 2-(ethoxymethylene)malonate (23.4 g, 0.108 mol) dropwise over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78 °C). Maintain the reflux for 16-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add deionized water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).[4]
-
Drying and Filtration: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.[4]
Purification
The crude product is purified by silica gel column chromatography.[5]
-
Column Preparation: Prepare a silica gel column using a slurry of silica in a 9:1 hexanes:ethyl acetate mixture.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pale yellow oil.
Expected Yield: 60-75%
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.97 (s, 1H, pyrazole C5-H)
-
δ 7.83 (s, 1H, pyrazole C3-H)
-
δ 4.27 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 3.95 (s, 3H, N-CH₃)
-
δ 1.34 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)[6]
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 163.5 (C=O)
-
δ 142.1 (C5)
-
δ 131.8 (C3)
-
δ 112.6 (C4)
-
δ 60.5 (-OCH₂CH₃)
-
δ 39.2 (N-CH₃)
-
δ 14.5 (-OCH₂CH₃)
-
Infrared (IR) Spectroscopy
-
IR (neat, cm⁻¹):
-
~2980 (C-H stretch)
-
~1715 (C=O stretch, ester)
-
~1550 (C=N stretch, pyrazole ring)
-
~1250 (C-O stretch)
-
Mass Spectrometry (MS)
-
MS (ESI+): m/z 169.09 [M+H]⁺
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure reagents are pure and anhydrous. |
| Loss during work-up/purification | Perform extractions carefully. Optimize the solvent system for column chromatography to ensure good separation. | |
| Presence of Regioisomer | Inadequate regiocontrol | While this procedure favors the desired isomer, careful column chromatography is essential for separation.[3] |
| Oily Product That Doesn't Solidify | Residual solvent or impurities | Ensure complete removal of solvent under high vacuum. If impurities are present, re-purify by column chromatography.[7] |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the laboratory-scale synthesis of this compound. By understanding the underlying reaction mechanism and paying close attention to the experimental details, particularly the handling of hazardous reagents and the purification process, researchers can successfully prepare this important heterocyclic building block for its application in medicinal chemistry and drug discovery programs.
References
- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Mini-Reviews in Medicinal Chemistry, 17(14), 1348-1364.
- Iškauskienė, M., Račkauskienė, G., Sløk, F., & Šačkus, A. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Molecules, 26(15), 4485.
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-
Scientific Information Database. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
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- Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol.
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-
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reactions of ethyl 1-methyl-1H-pyrazole-4-carboxylate with nucleophiles
An In-Depth Guide to the Nucleophilic Reactivity of Ethyl 1-Methyl-1H-pyrazole-4-carboxylate for Pharmaceutical Development
Introduction: The Central Role of Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Its prevalence is due to a unique combination of physicochemical properties, including its ability to act as a versatile scaffold for molecular elaboration and its capacity to engage in crucial hydrogen bonding interactions with biological targets. Among the vast array of pyrazole-based building blocks, this compound stands out as a particularly valuable synthon. The ester functional group at the C4 position serves as a highly reactive electrophilic handle, enabling a diverse range of transformations through reactions with various nucleophiles.
This guide provides a detailed exploration of the key reactions of this compound with common nucleophiles. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles that govern these transformations. Understanding this reactivity is paramount for the rational design and synthesis of novel pyrazole derivatives with potential therapeutic applications.
Molecular Structure and Electrophilic Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the ester group. This carbon is susceptible to attack by a wide range of electron-rich species (nucleophiles). The general mechanism for these reactions is a nucleophilic acyl substitution, where the incoming nucleophile replaces the ethoxy (-OEt) group.
Caption: Structure and primary reactive site of this compound.
I. Amidation: Synthesis of Pyrazole-4-Carboxamides
The conversion of the ester to an amide is one of the most fundamental and widely used transformations in medicinal chemistry. The resulting pyrazole-4-carboxamides are prevalent in biologically active molecules due to the stability of the amide bond and its ability to act as both a hydrogen bond donor and acceptor.
Mechanism: The reaction proceeds via the direct nucleophilic attack of a primary or secondary amine on the ester carbonyl. This process is often slow and typically requires elevated temperatures to drive the reaction to completion by removing the ethanol byproduct.
Protocol: General Procedure for Amidation
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable high-boiling solvent such as xylenes or DMSO.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1 - 2.0 eq.). For less reactive amines, the addition of a catalytic amount of sodium cyanide or the use of a sealed tube to increase pressure and temperature may be necessary.
-
Reaction: Heat the mixture to reflux (typically 120-160 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Caption: Workflow for the synthesis of pyrazole-4-carboxamides.
II. Hydrazinolysis: Formation of Pyrazole-4-Carbohydrazides
Reacting the ester with hydrazine hydrate is an efficient method to produce pyrazole-4-carbohydrazides. These hydrazide derivatives are highly valuable intermediates, serving as precursors for the synthesis of a wide variety of heterocyclic systems, such as oxadiazoles, triazoles, and other pyrazole-fused rings.
Mechanism: Similar to amidation, the reaction involves the nucleophilic attack of the terminal nitrogen of hydrazine on the ester carbonyl, leading to the displacement of ethanol.
Protocol: Synthesis of 1-Methyl-1H-pyrazole-4-carbohydrazide[5]
-
Reagent Preparation: Combine this compound (1.0 eq.) and ethanol in a round-bottom flask.
-
Nucleophile Addition: Add hydrazine hydrate (excess, typically 3-5 eq.) to the solution.
-
Reaction: Heat the mixture to reflux for 4-16 hours. The progress of the reaction should be monitored by TLC.
-
Workup: After cooling the reaction mixture, the solvent is typically removed under reduced pressure. The resulting solid is the crude product.
-
Purification: The crude carbohydrazide can be purified by recrystallization from ethanol to yield the final product.
III. Saponification: Hydrolysis to Pyrazole-4-carboxylic Acid
Hydrolysis of the ethyl ester is a straightforward method to obtain the corresponding carboxylic acid. This reaction, also known as saponification when performed under basic conditions, is a fundamental step for many synthetic routes, as the resulting carboxylic acid can be activated (e.g., as an acid chloride) for coupling with a wider range of nucleophiles than the parent ester.
Mechanism: Base-catalyzed hydrolysis is the most common and efficient method.[5][6] It involves the attack of a hydroxide ion (OH⁻) on the ester carbonyl. This reaction is irreversible because the resulting carboxylate anion is deprotonated under the basic conditions, preventing the reverse reaction. An acidic workup is then required to protonate the carboxylate and yield the neutral carboxylic acid.
Protocol: Base-Catalyzed Hydrolysis (Saponification)[6][7]
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in a mixture of ethanol and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 - 2.0 eq.).
-
Reaction: Heat the mixture to reflux (around 80-90 °C) for 1-4 hours, monitoring by TLC until all the starting ester is consumed.
-
Workup (Acidification): Cool the reaction mixture in an ice bath and carefully acidify by the dropwise addition of a concentrated acid (e.g., HCl) until the pH is ~2-3. The carboxylic acid will typically precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure 1-methyl-1H-pyrazole-4-carboxylic acid.
Caption: Step-by-step workflow for the saponification of the pyrazole ester.
IV. Reduction: Accessing (1-Methyl-1H-pyrazol-4-yl)methanol
The reduction of the ester group to a primary alcohol provides another key functional group for further synthetic diversification. This transformation requires a strong reducing agent, as the ester carbonyl is less reactive than that of aldehydes or ketones.
Mechanism: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction.[7][8][9] Weaker reagents like sodium borohydride (NaBH₄) are generally ineffective.[9] The reaction proceeds via the delivery of a hydride ion (H⁻) to the carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate to form an aldehyde, which is immediately reduced by a second equivalent of hydride to the alcohol.[9][10]
Protocol: LiAlH₄ Reduction of the Ester
SAFETY NOTE: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation: In an oven-dried, three-neck flask under an inert atmosphere, suspend LiAlH₄ (1.5 - 2.0 eq.) in anhydrous tetrahydrofuran (THF) or diethyl ether. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup (Quenching): Cautiously quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise, water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a filterable solid.
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude alcohol can be purified by column chromatography if necessary.
V. Grignard Reaction: Synthesis of Tertiary Alcohols
The reaction with organometallic nucleophiles, such as Grignard reagents (R-MgX), provides a powerful method for carbon-carbon bond formation, leading to the synthesis of tertiary alcohols.
Mechanism: This reaction is distinct because two equivalents of the Grignard reagent add to the ester.[11][12] The first equivalent adds to the carbonyl to form a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the ethoxide leaving group to form a ketone intermediate.[11] This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent to form the tertiary alkoxide, which is then protonated during the acidic workup to yield the final tertiary alcohol.[12]
Protocol: Reaction with a Grignard Reagent
SAFETY NOTE: Grignard reagents are moisture-sensitive. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere.
-
Reagent Preparation: In an oven-dried, three-neck flask under an inert atmosphere, add a solution of the Grignard reagent (e.g., Phenylmagnesium bromide, 2.2 - 2.5 eq.) in an anhydrous ether solvent (THF or diethyl ether). Cool the solution to 0 °C.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the stirred Grignard solution.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Workup (Quenching): Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Isolation: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude tertiary alcohol can be purified by column chromatography or recrystallization.
Summary of Reactions
| Nucleophile | Reagent(s) | Reaction Type | Product | Key Conditions |
| **Amine (R-NH₂) ** | Primary/Secondary Amine | Amidation | Pyrazole-4-carboxamide | High temperature (reflux in xylenes) |
| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazinolysis | Pyrazole-4-carbohydrazide | Reflux in ethanol |
| Hydroxide | NaOH or KOH, then H₃O⁺ | Saponification | Pyrazole-4-carboxylic Acid | Reflux in aq. ethanol, then acid workup |
| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Reduction | Primary Alcohol | Anhydrous THF/ether, 0 °C to RT |
| Organometallic | Grignard Reagent (R-MgX) | Grignard Addition | Tertiary Alcohol | Anhydrous THF/ether, 0 °C to RT |
Note on Ring Reactivity: The Vilsmeier-Haack Reaction
While this guide focuses on nucleophilic attack at the C4-ester, it is important to recognize that the pyrazole ring itself can undergo reactions. A notable example is the Vilsmeier-Haack reaction , which is a powerful method for the formylation of electron-rich heterocyclic systems.[13][14][15][16] This reaction involves an electrophilic attack on the pyrazole ring, typically at the C5 position if C4 is substituted. It utilizes a Vilsmeier reagent (e.g., formed from POCl₃ and DMF) to install a formyl (-CHO) group.[15][16] This demonstrates the dual reactivity of pyrazole systems, where both the substituents and the core ring can be chemically manipulated.
Conclusion
This compound is a versatile and indispensable tool in the arsenal of the medicinal chemist. Its C4-ester group provides a reliable entry point for a host of nucleophilic substitution reactions, enabling the synthesis of amides, hydrazides, carboxylic acids, alcohols, and complex tertiary alcohols. The protocols and mechanistic insights provided herein serve as a practical guide for leveraging this reactivity to construct diverse molecular libraries, ultimately accelerating the discovery and development of new, life-saving therapeutics.
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Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Krasavin, M., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Retrieved January 8, 2026, from [Link]
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Urbanavičiūtė, I., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Retrieved January 8, 2026, from [Link]
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Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). University of Massachusetts Boston. Retrieved January 8, 2026, from [Link]
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ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
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Application Notes & Protocols: The Strategic Use of Pyrazole Intermediates in the Development of Next-Generation Analgesics
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse range of therapeutic agents, particularly in the field of analgesia. This guide provides a comprehensive overview of the application of pyrazole intermediates in designing and synthesizing novel analgesics. We delve into the synthetic strategies for key pyrazole building blocks and their subsequent elaboration into potent and selective modulators of major pain targets, including Cyclooxygenase-2 (COX-2), Transient Receptor Potential Vanilloid 1 (TRPV1), and Cannabinoid (CB) receptors. This document combines theoretical insights with detailed, field-proven experimental protocols for synthesis, in vitro screening, and in vivo evaluation, serving as an essential resource for researchers in drug discovery and development.
Part 1: Foundational Chemistry: Synthesis of Core Pyrazole Intermediates
The versatility of the pyrazole scaffold stems from the accessibility of its precursors and the robustness of its formation chemistry. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a cornerstone of pyrazole chemistry and is the most common route for generating polysubstituted pyrazoles.[1][2][3]
The Knorr Pyrazole Synthesis: A General Mechanism
The reaction proceeds via initial formation of an imine or enamine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[2][3] The regioselectivity of the final product depends on the substitution pattern of both the dicarbonyl and hydrazine reactants.
Caption: General workflow of the Knorr pyrazole synthesis.
Protocol: Synthesis of 4-Hydrazinylbenzenesulfonamide Hydrochloride
This intermediate is a critical building block for the synthesis of Celecoxib and other diaryl-substituted pyrazole COX-2 inhibitors.[4][5] The most common route involves the diazotization of sulfanilamide followed by reduction.[4][6]
Materials:
-
4-Aminobenzenesulfonamide (Sulfanilamide)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂)
-
Ice bath, magnetic stirrer, standard glassware
Step-by-Step Protocol:
-
Preparation of Diazonium Salt:
-
In a beaker, suspend 1 mole of 4-aminobenzenesulfonamide in concentrated HCl.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring. The temperature must be strictly maintained in this range to ensure the stability of the diazonium salt formed.[4]
-
Slowly add a pre-cooled aqueous solution of 1 mole of sodium nitrite (NaNO₂) dropwise, keeping the tip of the addition funnel below the surface of the reaction mixture.
-
Continue stirring for 30 minutes at 0-5°C after the addition is complete. The reaction is finished when the solution becomes clear.[6]
-
-
Reduction to Hydrazine:
-
In a separate, larger flask, prepare a cold solution of stannous chloride (SnCl₂) (approx. 2.5 moles) in concentrated HCl.
-
With vigorous stirring, slowly pour the freshly prepared diazonium salt solution into the cold stannous chloride solution.
-
A precipitate of 4-hydrazinylbenzenesulfonamide hydrochloride will form. Continue stirring in the ice bath for at least 4 hours to ensure complete reaction.[6]
-
Allow the mixture to stand overnight to maximize precipitation.[7]
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold water to remove residual salts.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a methanol/water mixture.[4]
-
Protocol: Synthesis of a Key β-Diketone Intermediate
1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione is the 1,3-dicarbonyl partner for 4-hydrazinylbenzenesulfonamide hydrochloride in the synthesis of Celecoxib.[8] It is typically prepared via a Claisen condensation reaction.[9]
Materials:
-
p-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF)
-
Standard glassware for anhydrous reactions
Step-by-Step Protocol:
-
Reaction Setup:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add the anhydrous aprotic solvent.
-
Carefully add the base (e.g., sodium hydride) to the solvent with stirring.
-
-
Claisen Condensation:
-
Add p-methylacetophenone to the stirred suspension.
-
Slowly add ethyl trifluoroacetate dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or HPLC).
-
-
Work-up and Isolation:
-
Carefully quench the reaction by slowly adding it to an acidic aqueous solution (e.g., dilute HCl) in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired β-diketone.[8][9]
-
Part 2: Application in Target-Oriented Analgesic Development
With the core intermediates in hand, we can explore their application in synthesizing analgesics directed at specific biological targets.
Target: Cyclooxygenase-2 (COX-2)
Mechanism Insight: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are crucial for prostaglandin biosynthesis.[10] The discovery of two isoforms, a constitutive COX-1 and an inducible COX-2, opened the door for developing selective inhibitors.[11] Selective COX-2 inhibition provides anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[10][11] Pyrazole-based compounds like Celecoxib are designed to fit selectively into the larger active site of the COX-2 enzyme, often utilizing a sulfonamide group to interact with a specific side pocket.[12]
Caption: Inhibition of the COX-2 pathway by pyrazole-based drugs.
Protocol: Synthesis of Celecoxib This protocol utilizes the intermediates prepared in Part 1.
-
Cyclocondensation:
-
In a suitable solvent such as ethanol, dissolve equimolar amounts of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-hydrazinylbenzenesulfonamide hydrochloride.[13]
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature or below to induce crystallization.
-
Collect the crude Celecoxib by vacuum filtration.
-
Purify the product by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield pure Celecoxib.[11]
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocols for Evaluation:
-
In Vitro COX-1/COX-2 Inhibition Assay: [11][14][15]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against COX-1 and COX-2 enzymes and calculate the selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀).
-
Procedure: Use a commercial fluorometric or enzyme immunoassay (EIA) kit.
-
Pre-incubate recombinant human COX-1 or COX-2 enzymes with various concentrations of the test compound (e.g., Celecoxib) or vehicle (DMSO).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a set incubation period, terminate the reaction and quantify the amount of Prostaglandin E₂ (PGE₂) produced.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ values. A higher selectivity index indicates greater COX-2 selectivity.
-
-
In Vivo Carrageenan-Induced Paw Edema Model (Anti-inflammatory): [16][17]
-
Objective: To assess the anti-inflammatory effect of the compound in an acute inflammation model.
-
Procedure:
-
Administer the test compound or vehicle orally to rodents (rats or mice).
-
After a set pre-treatment time (e.g., 60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of one hind paw to induce localized inflammation and edema.
-
Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculate the percentage reduction in paw edema in the treated groups compared to the vehicle control group.
-
-
-
In Vivo Acetic Acid-Induced Writhing Test (Analgesic): [16][18]
-
Objective: To evaluate the peripheral analgesic activity of the compound.
-
Procedure:
-
Administer the test compound or vehicle orally or intraperitoneally to mice.
-
After the appropriate pre-treatment time, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).
-
Immediately after injection, count the number of writhes for a set period (e.g., 20 minutes).
-
Calculate the percentage of analgesia by comparing the number of writhes in the treated groups to the vehicle control group.[18]
-
-
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Celecoxib | >150 | ~30 | >5 | N/A |
| Ibuprofen | ~10 | >1000 | <0.01 | Non-selective |
| Test Cmpd | Insert Data | Insert Data | Calculate | N/A |
| Table 1: Example data format for in vitro COX inhibition assays.[14] |
Target: Transient Receptor Potential Vanilloid 1 (TRPV1)
Mechanism Insight: TRPV1 is an ion channel primarily expressed in sensory neurons that acts as a sensor for noxious heat, acidic conditions, and pungent compounds like capsaicin.[19] It is a key integrator of pain signals, and its activation leads to the sensation of burning pain. Antagonists of the TRPV1 channel are therefore highly sought after as a novel class of analgesics. Pyrazole derivatives have emerged as exceptionally potent and selective TRPV1 antagonists.[20][21] The pyrazole ring often serves as a bioisostere for other aromatic systems, with substituents at the 1- and 3-positions positioned to interact with hydrophobic pockets in the receptor.[20]
Protocols for Evaluation:
-
In Vitro Calcium Influx Assay: [19]
-
Objective: To measure the ability of a compound to block TRPV1 channel activation.
-
Procedure:
-
Use a cell line stably expressing the human or rat TRPV1 channel (e.g., HEK293 or CHO cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).
-
Pre-incubate the cells with various concentrations of the pyrazole test compound or vehicle.
-
Stimulate the cells with a known TRPV1 agonist, such as capsaicin or low pH.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Potent antagonists will block the capsaicin-induced calcium influx in a dose-dependent manner, allowing for the calculation of an IC₅₀ value.
-
-
-
In Vivo Capsaicin-Induced Flinching Model: [19]
-
Objective: To assess the in vivo efficacy of a TRPV1 antagonist in blocking acute pain behavior.
-
Procedure:
-
Administer the test compound or vehicle systemically (e.g., orally, i.p.) to rats or mice.
-
After the appropriate pre-treatment time, inject a small amount of capsaicin into the dorsal surface of a hind paw.
-
Observe the animal and count the number of flinches or the cumulative time spent licking the injected paw over a defined period (e.g., 5-10 minutes).
-
Effective antagonists will significantly reduce the capsaicin-induced pain behaviors compared to the vehicle-treated group.
-
-
Target: Cannabinoid Receptors (CB1/CB2)
Mechanism Insight: The endocannabinoid system, primarily through the CB1 and CB2 receptors, plays a significant role in modulating pain, particularly chronic and neuropathic pain.[22] CB1 receptors are abundant in the central nervous system, while CB2 receptors are found mainly on immune cells.[23] Pyrazole derivatives, most famously Rimonabant (a CB1 antagonist/inverse agonist), have been extensively studied as modulators of these receptors.[22][24] Designing pyrazole-based agonists, antagonists, or allosteric modulators for CB1 and/or CB2 receptors is a promising strategy for developing non-opioid analgesics.[25]
Protocols for Evaluation:
-
In Vitro Radioligand Binding Assay: [25][26]
-
Objective: To determine the binding affinity (Kᵢ) of a test compound for CB1 and CB2 receptors.
-
Procedure:
-
Use cell membrane preparations from cells expressing high levels of human CB1 or CB2 receptors.
-
Incubate the membranes with a known radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) in the presence of various concentrations of the unlabeled test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
The test compound will compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding (IC₅₀) is determined and used to calculate the Kᵢ value.
-
-
-
In Vivo Spinal Nerve Ligation (SNL) Model of Neuropathic Pain: [27][28][29]
-
Objective: To evaluate the efficacy of a compound in a model of chronic, nerve injury-induced pain.
-
Procedure:
-
Under anesthesia, surgically ligate one or more spinal nerves (e.g., L5/L6) in rats. This procedure induces long-lasting mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia in the affected paw.
-
After a post-operative recovery and stabilization period (e.g., 7-14 days), establish a baseline pain threshold.
-
Assess mechanical allodynia using von Frey filaments. The paw withdrawal threshold (the force at which the animal withdraws its paw) is measured.
-
Administer the test compound or vehicle and measure the paw withdrawal threshold at various time points post-dosing.
-
An effective analgesic will significantly increase the paw withdrawal threshold, indicating a reversal of mechanical allodynia.
-
-
| In Vivo Pain Model | Pain Type | Typical Use Case | References |
| Acetic Acid Writhing | Visceral, Chemical | Screening for peripheral analgesics (e.g., NSAIDs) | [16][18] |
| Hot Plate / Tail Flick | Acute, Thermal | Screening for centrally acting analgesics (e.g., opioids) | [18][27][29] |
| Carrageenan Paw Edema | Acute, Inflammatory | Evaluating anti-inflammatory agents | [16][27] |
| Capsaicin-Induced Flinching | Acute, Nociceptive | Specific for evaluating TRPV1 antagonists | [19][20] |
| Spinal Nerve Ligation (SNL) | Chronic, Neuropathic | Evaluating agents for nerve injury pain | [27][28][29] |
| Table 2: Summary of common in vivo pain models for evaluating pyrazole-based analgesics. |
Part 3: Conclusion
The pyrazole scaffold is a remarkably versatile and enduring platform for the discovery of novel analgesics. Through well-established synthetic methodologies, a vast chemical space can be explored, leading to the identification of potent and selective modulators for a range of clinically relevant pain targets. By combining rational design, robust chemical synthesis, and a strategic battery of in vitro and in vivo assays, researchers can effectively leverage pyrazole intermediates to develop the next generation of safe and effective pain therapies. The protocols and insights provided in this guide offer a validated framework for advancing such research endeavors.
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Synthesis and Screening of Pyrazole Carboxamide Derivatives: An Application Guide for Drug Discovery
Introduction: The Prominence of the Pyrazole Carboxamide Scaffold
The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemical research, forming the structural basis for a multitude of biologically active compounds.[1][2] Its prevalence stems from a combination of synthetic accessibility and the ability to readily modify its structure to fine-tune biological activity.[1][3] These derivatives have demonstrated a broad spectrum of pharmacological properties, including antifungal, antibacterial, anticancer, anti-inflammatory, and insecticidal activities.[2][4][5][6] This guide provides a comprehensive overview of the synthesis of pyrazole carboxamide derivatives and protocols for their subsequent biological screening, aimed at researchers and professionals in drug development.
The core strength of the pyrazole carboxamide structure lies in its versatility. The pyrazole ring itself, a five-membered heterocycle with two adjacent nitrogen atoms, can be substituted at various positions.[7] Furthermore, the carboxamide linkage provides a key point for introducing diverse functional groups, significantly influencing the compound's interaction with biological targets.[8] This adaptability has led to the development of numerous successful drugs and agrochemicals. A notable example is the class of succinate dehydrogenase inhibitors (SDHIs) used as fungicides, where the pyrazole carboxamide core plays a crucial role in binding to the target enzyme.[9][10][11]
This application note will detail the most common and effective synthetic strategies for preparing pyrazole carboxamide libraries and provide standardized protocols for their preliminary biological evaluation.
Synthetic Methodologies: A Tale of Two Strategies
The synthesis of pyrazole carboxamide derivatives is typically approached through two primary strategic routes, the choice of which often depends on the availability of starting materials and the desired substitution patterns.[1][3]
Strategy A: Pyrazole Ring Construction Followed by Amidation
This is the most prevalent and flexible approach, allowing for late-stage diversification of the amide group.[3] The general workflow involves the initial synthesis of a pyrazole ring bearing a carboxylic acid or ester functionality, which is then coupled with a desired amine.[1]
Strategy B: Precursor Amidation Followed by Pyrazole Ring Formation
In this alternative strategy, the carboxamide functionality is installed on an acyclic precursor before the cyclization reaction to form the pyrazole ring.[3] This can be advantageous when the desired amine is sensitive to the conditions of the final amidation step in Strategy A.
This guide will focus on the more widely adopted Strategy A, providing a detailed, step-by-step protocol.
Visualizing the Synthetic Workflow (Strategy A)
Caption: General workflow for the synthesis of pyrazole carboxamides via Strategy A.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of pyrazole carboxamide derivatives based on Strategy A.
Protocol 1: Synthesis of Pyrazole-Carboxylate Ester via Knorr Cyclocondensation
This protocol describes the formation of the pyrazole ring, a foundational step in the synthesis.
Materials:
-
Hydrazine derivative (1.0 eq)
-
β-ketoester (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the hydrazine derivative in ethanol in a round-bottom flask.[1]
-
Add a catalytic amount of glacial acetic acid to the solution.[1]
-
Add the β-ketoester dropwise to the stirred solution at room temperature.[1]
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[3]
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.[3]
-
The crude product may precipitate upon cooling or concentration and can be purified by recrystallization or column chromatography.
Protocol 2: Hydrolysis of Pyrazole-Carboxylate Ester
This protocol details the conversion of the ester to the corresponding carboxylic acid, a key precursor for amide bond formation.[3]
Materials:
-
Pyrazole-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (co-solvent system)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole ester in a mixture of THF and water (e.g., a 3:1 ratio).[3]
-
Add LiOH or NaOH to the solution and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl.
-
The precipitated pyrazole-carboxylic acid can be collected by filtration, washed with cold water, and dried.
Protocol 3: Amide Bond Formation
This protocol describes the final step of coupling the pyrazole-carboxylic acid with a desired amine to yield the target pyrazole carboxamide.
Method A: Using Thionyl Chloride
Materials:
-
Pyrazole-carboxylic acid (from Protocol 2) (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired amine (1.2 eq)
-
Triethylamine (2.5 eq)
Procedure:
-
Suspend the pyrazole-carboxylic acid in anhydrous DCM or THF.
-
Add a catalytic amount of DMF.
-
Add thionyl chloride or oxalyl chloride dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours until a clear solution is formed, indicating the formation of the acid chloride.
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-carbonyl chloride, which is typically used immediately in the next step.[3]
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0°C.
-
In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0°C.[3]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.[3]
-
Upon completion, wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Biological Screening Protocols
Once a library of pyrazole carboxamide derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assays will depend on the therapeutic or agrochemical area of interest.
Visualizing the Biological Screening Workflow
Caption: A generalized workflow for the biological screening of pyrazole carboxamide derivatives.
Protocol 4: Antifungal Activity Screening (Broth Microdilution Method)
This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various fungal strains.
Materials:
-
Synthesized pyrazole carboxamide derivatives
-
Fungal strains (e.g., Rhizoctonia solani)[12]
-
Appropriate broth medium (e.g., Potato Dextrose Broth)
-
96-well microtiter plates
-
Positive control (commercial fungicide, e.g., boscalid)[9]
-
Negative control (DMSO or solvent used to dissolve compounds)
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates.
-
Prepare a standardized inoculum of the fungal strain.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive and negative controls on each plate.
-
Incubate the plates at an appropriate temperature and for a sufficient duration for fungal growth.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth.
Protocol 5: Anticancer Activity Screening (MTT Cell Viability Assay)
This protocol assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized pyrazole carboxamide derivatives
-
Cancer cell lines (e.g., HCT116, HepG2)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Positive control (known anticancer drug, e.g., doxorubicin)
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]
Protocol 6: Antibacterial Activity Screening (Broth Microdilution Method)
This protocol is similar to the antifungal screening but adapted for bacterial strains.
Materials:
-
Synthesized pyrazole carboxamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Positive control (commercial antibiotic, e.g., ciprofloxacin)
-
Negative control (solvent)
Procedure:
-
Follow the same serial dilution and inoculation procedure as in the antifungal assay, using bacterial strains and their specific growth media.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that prevents visible bacterial growth.
Data Presentation and Interpretation
The results from the biological screening should be tabulated for clear comparison of the activity of the different derivatives.
Table 1: Example Data Summary for Antifungal Screening
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs. R. solani |
| PZ-01 | -CH₃ | -Ph | 12.5 |
| PZ-02 | -CF₃ | -Ph | 3.12 |
| PZ-03 | -CH₃ | -4-Cl-Ph | 6.25 |
| Boscalid | - | - | 7.9[9] |
Table 2: Example Data Summary for Anticancer Screening
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs. HCT116 | IC₅₀ (µM) vs. HepG2 |
| PC-01 | -Ph | -H | 15.2 | 22.8 |
| PC-02 | -Ph | -4-F-Ph | 0.39[14] | 5.6 |
| Doxorubicin | - | - | 0.1 | 0.5 |
Structure-Activity Relationship (SAR) Insights
The tabulated data allows for the elucidation of structure-activity relationships, which are crucial for the rational design of more potent and selective compounds.[8][15][16] For instance, in the example antifungal data, the presence of a trifluoromethyl group (PZ-02) appears to enhance activity compared to a methyl group (PZ-01). Such insights guide the next round of synthesis and optimization.
Conclusion
The pyrazole carboxamide scaffold continues to be a highly fruitful area of research in the development of new therapeutic agents and agrochemicals. The synthetic flexibility of this core structure, combined with a systematic approach to biological screening, provides a powerful platform for lead discovery and optimization. The protocols and workflows detailed in this guide offer a solid foundation for researchers to embark on the synthesis and evaluation of novel pyrazole carboxamide derivatives.
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Kumar, A. et al. (2019). Synthetic route for substituted pyrazole carboxamide derivatives. ResearchGate. [Link]
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Li, Y. et al. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry, 70(43), 13877-13886. [Link]
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Lan, R. et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
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Journal of Agricultural and Food Chemistry. (2022). Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. [Link]
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Application Notes & Protocols: A Researcher's Guide to the Regioselective Halogenation of Pyrazole Rings
Abstract
Halogenated pyrazoles are cornerstone structural motifs in medicinal chemistry and agrochemicals, serving as both biologically active compounds and versatile synthetic intermediates for cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the principles and protocols for the direct C-H halogenation of pyrazole rings. We delve into the underlying mechanism of electrophilic aromatic substitution (SEAr) that governs the reaction's regioselectivity and present detailed, field-proven protocols for chlorination, bromination, iodination, and fluorination using common, accessible reagents. This document is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize halogenated pyrazole derivatives.
The Underlying Chemistry: Mechanism and Regioselectivity
The halogenation of a pyrazole ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[3] The pyrazole ring is aromatic, containing 6 π-electrons in a 5-membered ring, making it susceptible to attack by electrophiles.[4][5]
Causality of Regioselectivity: The inherent electronic nature of the pyrazole ring dictates the site of halogenation. The two adjacent nitrogen atoms influence the electron density of the carbon atoms. The N1 nitrogen is pyrrole-like and donates electron density into the ring, while the N2 nitrogen is pyridine-like and is generally electron-withdrawing. The combined effect of these nitrogen atoms reduces the electron density at the C3 and C5 positions, making the C4 position the most nucleophilic and, therefore, the primary site for electrophilic attack .[2][4] Attack at C4 proceeds through a more stable carbocation intermediate compared to attack at C3 or C5.[4]
Caption: General mechanism for electrophilic substitution on a pyrazole ring.
Halogenation Protocols: A Practical Guide
The choice of halogenating agent and reaction conditions is critical for achieving high yields and purity. N-halosuccinimides (NXS) are widely used due to their ease of handling as stable crystalline solids and their generally milder reactivity compared to elemental halogens.[6][7]
Chlorination with N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) is an effective and convenient reagent for the C4-chlorination of pyrazoles.[7] The reaction can be performed in various solvents, with polar aprotic solvents like DMSO sometimes playing a dual role as solvent and catalyst.[1][8]
Protocol: Synthesis of 4-Chloropyrazole Derivatives [9][10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting pyrazole (1.0 mmol, 1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) (5-10 mL).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1-1.5 mmol, 1.1-1.5 eq.) to the solution in one portion at room temperature.
-
Scientific Rationale: Using a slight excess of NCS ensures complete consumption of the starting material. The reaction is typically run at room temperature but may require gentle heating (40-50 °C) for less reactive substrates.[9]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or with gentle heating) and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-6 hours).
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (20-30 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 15 mL) to quench any unreacted electrophilic chlorine species, followed by water (15 mL) and saturated brine (15 mL).
-
Scientific Rationale: The aqueous washes remove the succinimide byproduct and any remaining inorganic salts.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-chloropyrazole.
-
Bromination with N-Bromosuccinimide (NBS)
NBS is the most common and practical reagent for the C4-bromination of pyrazoles, offering high yields and excellent regioselectivity under mild conditions.[6][11]
Protocol: Synthesis of 4-Bromo-1H-pyrazole [12]
-
Reaction Setup: In a dry round-bottom flask purged with an inert atmosphere (N₂ or Argon), dissolve the starting pyrazole (2.5 mmol, 1.0 eq.) in anhydrous dimethylformamide (DMF) (10 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Scientific Rationale: Bromination is an exothermic reaction. Cooling to 0 °C helps to control the reaction rate, preventing potential side reactions and the formation of di-brominated products.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (2.8 mmol, 1.1 eq.) in small portions over 20-30 minutes, ensuring the internal temperature remains low.
-
Reaction: Continue stirring the mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until completion (typically 1-3 hours).
-
Work-up:
-
Pour the reaction mixture into cold water (50 mL).
-
Extract the aqueous phase with diethyl ether or ethyl acetate (2 x 40 mL).
-
Combine the organic extracts and wash sequentially with water (2 x 25 mL) and saturated brine (25 mL).
-
Scientific Rationale: The extractive work-up transfers the desired product to the organic phase while removing the water-soluble DMF and succinimide byproduct.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.
-
The resulting crude product can often be purified by trituration with cold petroleum ether or by flash column chromatography to yield the pure 4-bromopyrazole.[12]
-
Caption: A typical experimental workflow for the halogenation of pyrazoles.
Iodination Methods
Iodination can be achieved using several methods. A common approach employs elemental iodine with an oxidant, while another uses N-Iodosuccinimide (NIS), often activated by acid.[13][14]
Protocol: Iodination using Iodine and Ceric Ammonium Nitrate (CAN) [13][15]
-
Reaction Setup: To a solution of the starting pyrazole (1.0 mmol, 1.0 eq.) in acetonitrile (6 mL), add Ceric Ammonium Nitrate (CAN) (1.1 mmol, 1.1 eq.) and elemental iodine (I₂) (1.3 mmol, 1.3 eq.).
-
Scientific Rationale: CAN acts as an oxidant to generate a more electrophilic iodine species (I⁺) in situ, which is necessary to iodinate the pyrazole ring.[15]
-
-
Reaction: Reflux the reaction mixture (approx. 82 °C) and monitor by TLC. The reaction may require several hours to overnight for full conversion.
-
Work-up:
-
After cooling to room temperature, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane (15 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless to quench excess iodine.
-
Follow with a water wash (10 mL).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.
Fluorination with Selectfluor®
Direct fluorination of heterocycles requires a potent electrophilic fluorine source. Selectfluor® (F-TEDA-BF₄) is the most common and effective reagent for this transformation.[16][17] Microwave-assisted protocols can dramatically reduce reaction times.
Protocol: Microwave-Assisted Fluorination using Selectfluor® [16]
-
Reaction Setup: In a microwave-safe reaction vessel, combine the pyrazole substrate (1.0 mmol, 1.0 eq.) and Selectfluor® (1.2 mmol, 1.2 eq.) in acetonitrile (MeCN) (5-8 mL).
-
Safety Note: Fluorination reactions can be highly energetic. Always conduct them behind a blast shield and with appropriate personal protective equipment. Selectfluor® is an oxidant and should be handled with care.
-
-
Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture in cycles (e.g., 5-6 cycles of 5 minutes each) at a set temperature (e.g., 90-100 °C) with stirring.
-
Scientific Rationale: Microwave irradiation provides rapid and uniform heating, accelerating the rate of reaction compared to conventional heating methods.
-
-
Work-up:
-
After cooling, dilute the reaction mixture with ethyl acetate (30 mL).
-
Wash with water (2 x 15 mL) and brine (15 mL).
-
-
Purification: Dry the organic phase (Na₂SO₄), filter, concentrate, and purify by column chromatography to isolate the 4-fluoropyrazole derivative.
Comparative Summary of Halogenation Protocols
| Halogenation | Reagent(s) | Typical Solvent(s) | Temperature | Typical Time | Key Considerations |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile, DMF, CHCl₃ | Room Temp. to 50 °C | 1-6 h | Generally straightforward; catalyst may be needed for deactivated rings.[10] |
| Bromination | N-Bromosuccinimide (NBS) | DMF, CCl₄, Water | 0 °C to Room Temp. | 1-4 h | Often fast and high-yielding; cooling controls exotherm.[7][12] |
| Iodination | I₂ / CAN or NIS / Acid | Acetonitrile, Acetic Acid | Reflux or 80 °C | 4-16 h | Requires an oxidant (CAN) or acid activation (for NIS).[13][15] |
| Fluorination | Selectfluor® | Acetonitrile | 90-100 °C (Microwave) | < 1 h | Requires specialized electrophilic F⁺ source and careful handling.[16] |
Conclusion
The direct C4-halogenation of pyrazoles is a reliable and indispensable transformation in synthetic chemistry. By understanding the underlying electrophilic substitution mechanism, researchers can rationally select the appropriate reagents and conditions to achieve their desired outcomes. The protocols detailed herein, utilizing common N-halosuccinimides and Selectfluor®, provide robust and reproducible methods for the synthesis of chloro-, bromo-, iodo-, and fluoro-pyrazoles, paving the way for the development of novel pharmaceuticals and advanced materials.
References
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Application Notes & Protocols: Synthesis of Pyrazole Esters via Ring-Closing Reactions for Drug Discovery Applications
<
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone for designing potent and selective therapeutics.[4] Among the vast library of pyrazole derivatives, pyrazole esters are particularly valuable as versatile synthetic intermediates, enabling further functionalization and library development in drug discovery programs.[5]
This comprehensive guide provides an in-depth exploration of the synthesis of pyrazole esters via ring-closing condensation reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven experimental protocols, and provide practical advice for troubleshooting and safety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.
Section 1: Theoretical Foundations & Mechanistic Insights
The Knorr Pyrazole Synthesis: A Cornerstone Reaction
The most common and robust method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[3][6] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][7] For the synthesis of pyrazole esters, the preferred starting material is a β-ketoester.
The reaction mechanism proceeds through a well-defined sequence:
-
Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the β-ketoester, forming a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl.
-
Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to form the stable, aromatic pyrazole ring.[5]
The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.[5]
Caption: Figure 1: Mechanism of Knorr Pyrazole Ester Synthesis.
Key Starting Materials & Reagent Selection
-
Hydrazine Derivatives: Hydrazine hydrate is the most common and cost-effective reagent. Substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) can be used to generate N-substituted pyrazoles.
-
Causality: The choice of hydrazine directly dictates the substitution pattern on the pyrazole nitrogen. Unsubstituted hydrazine hydrate yields an NH-pyrazole, which can be alkylated in a subsequent step if desired.[8]
-
-
β-Ketoesters: These are the key building blocks that provide the ester functionality. A wide variety of β-ketoesters are commercially available or can be readily synthesized, allowing for diverse substitution patterns on the pyrazole ring. Common examples include ethyl acetoacetate and diethyl 2,4-dioxovalerate.[9]
-
Causality: The R¹ and R² groups of the β-ketoester will ultimately reside at the 5- and 3-positions of the pyrazole ring, respectively.
-
Reaction Parameters & Optimization
-
Solvent: Protic solvents like ethanol or methanol are preferred as they facilitate proton transfer and solubilize the reactants. Glacial acetic acid is also commonly used, acting as both a solvent and a catalyst.[10]
-
Catalyst: While the reaction can proceed without a catalyst, a few drops of a strong acid like sulfuric or hydrochloric acid, or a weaker acid like acetic acid, can significantly increase the reaction rate.
-
Temperature: Reactions are typically run at elevated temperatures, from room temperature to reflux, to drive the dehydration step to completion. The optimal temperature depends on the specific substrates used.
Section 2: Experimental Protocols
Protocol 2.1: Conventional Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This protocol provides a standard, reliable method for the synthesis of a common pyrazole ester building block.[9][11]
Materials & Equipment:
-
Ethyl 2,4-dioxovalerate (1 equivalent)
-
Hydrazine monohydrate (1.5 equivalents)
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,4-dioxovalerate (1 eq.) in a mixture of ethanol and glacial acetic acid (e.g., 100:1 v/v).[9]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine monohydrate (1.5 eq.) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 15 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[9]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[9]
-
Purify the crude product by recrystallization or column chromatography to afford pure ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Caption: Figure 2: General Experimental Workflow.
Protocol 2.2: Microwave-Assisted Synthesis for Accelerated Discovery
Microwave-assisted organic synthesis offers a significant acceleration of reaction times, often leading to cleaner reactions and higher yields.[12][13][14][15]
Materials & Equipment:
-
Benzophenone hydrazone (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
To a dry microwave tube, add benzophenone hydrazone (1 eq.) and ethyl acetoacetate (1 eq.).[12]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short duration (e.g., 10-20 minutes).[14][16]
-
After cooling, the crude product can be directly purified by flash chromatography.[16]
Data Presentation: Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | Several hours (e.g., 15 h)[9] | Minutes (e.g., 10-20 min)[14][15] |
| Temperature | Room Temperature to Reflux | 120-140 °C[14][16] |
| Solvent | Required (e.g., Ethanol, Acetic Acid) | Often solvent-free[12][15] |
| Typical Yield | Good to Excellent | Quantitative[12] |
Section 3: Troubleshooting & Safety
Common Issues & Solutions
-
Low Yield:
-
Cause: Incomplete reaction. Solution: Increase reaction time, temperature, or add a catalytic amount of acid.
-
Cause: Impure starting materials. Solution: Ensure the purity of hydrazine and β-ketoester.
-
-
Formation of Regioisomers:
-
Cause: Use of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. Solution: This is an inherent challenge. Careful selection of starting materials or chromatographic separation of isomers is necessary. The regioselectivity is often influenced by the steric and electronic nature of the substituents.[7][17]
-
-
Purification Challenges:
-
Cause: Polar byproducts. Solution: An aqueous workup with a mild base can help remove acidic impurities. Column chromatography with an appropriate solvent system is often effective.
-
Safety Precautions: Handling Hydrazine
CRITICAL: Hydrazine and its derivatives are toxic, corrosive, and suspected carcinogens.[18][19][20] All manipulations must be performed with extreme caution.
-
Engineering Controls: Always handle hydrazine hydrate in a properly functioning chemical fume hood.[20][21]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.[20][22] A face shield is recommended if there is a risk of splashing.[20]
-
Handling: Avoid heating hydrazine solutions to high temperatures in open vessels.[21] It is readily absorbed through the skin, so immediate and thorough washing is required in case of contact.[19][22]
-
Waste Disposal: Segregate hydrazine waste streams and keep them away from oxidizing agents, with which it can react vigorously or explosively.[21] Dispose of all chemical waste according to your institution's guidelines.[18]
Section 4: Applications in Drug Development
The pyrazole scaffold is a key component in a wide array of pharmaceuticals, demonstrating its therapeutic versatility.[3][6] The ability to synthesize diverse pyrazole ester libraries provides medicinal chemists with a powerful tool for lead discovery and optimization.[5]
-
Anti-inflammatory: Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor.[2][5]
-
Anticancer: Numerous pyrazole-containing compounds have been investigated for their anticancer effects on various cell lines.[1][4][5]
-
Antimicrobial & Antifungal: The pyrazole nucleus is also found in agents with activity against bacteria and fungi.[2][5]
-
Neuroprotective: Certain derivatives have shown potential as neuroprotective agents.[5]
The synthetic routes described in this guide provide a robust platform for generating novel pyrazole esters for screening in these and other therapeutic areas.
References
-
Practical Hydrazine Hydrate Safety : r/chemistry. (2018). Reddit. [Link]
-
Hydrazine Hydrate. (2015). Lanxess. [Link]
-
Safety precautions for hydrazine hydrate. (2025). Sciencemadness.org. [Link]
-
Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. [Link]
-
Microwave-assisted green approach toward the unexpected synthesis of pyrazole-4-carboxylates. Semantic Scholar. [Link]
-
High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Semantic Scholar. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH. [Link]
-
SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
recent advances in the synthesis of new pyrazole derivatives. Semantic Scholar. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Knorr pyrrole synthesis. Wikipedia. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. royal-chem.com [royal-chem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. rroij.com [rroij.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 9. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Microwave-assisted green approach toward the unexpected synthesis of pyrazole-4-carboxylates | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. ehs.unm.edu [ehs.unm.edu]
- 21. reddit.com [reddit.com]
- 22. lanxess.com [lanxess.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
An in-depth guide to improving yield in the synthesis of ethyl 1-methyl-1H-pyrazole-4-carboxylate, designed for researchers and drug development professionals.
As a Senior Application Scientist, this guide is designed to move beyond simple protocols. It addresses the critical nuances of the synthesis of this compound, focusing on the common pitfalls and the chemical principles needed to overcome them. Our goal is to empower you to not only execute the synthesis but to troubleshoot and optimize it effectively.
The most prevalent and scalable route to this pyrazole derivative involves a two-step process: first, the synthesis of an activated intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate, followed by a cyclocondensation reaction with methylhydrazine.[1] Success hinges on controlling the second step, where a lack of precise control inevitably leads to the formation of a difficult-to-separate regioisomeric byproduct, drastically reducing the yield of the desired product.
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions & Troubleshooting Guide
Part 1: The Intermediate - Ethyl 2-(ethoxymethylene)-3-oxobutanoate
Question: My yield of the ethyl 2-(ethoxymethylene)-3-oxobutanoate intermediate is consistently low. What are the likely causes and solutions?
Answer: Low yields in this step typically stem from three areas: incomplete reaction, reagent degradation, or inefficient purification.
The reaction involves the condensation of ethyl acetoacetate with triethyl orthoformate, usually driven by heat in the presence of acetic anhydride.[1][2] The mechanism relies on the formation of an enol or enolate from ethyl acetoacetate, which then acts as a nucleophile.[2]
Troubleshooting Steps:
-
Reagent Quality:
-
Ethyl Acetoacetate: This compound exists in a keto-enol tautomerism. Ensure you are using a high-purity grade, as acidic or basic impurities can interfere with the equilibrium.
-
Triethyl Orthoformate & Acetic Anhydride: Both are highly susceptible to hydrolysis. Use freshly opened bottles or ensure they have been stored under inert gas in a desiccator. Water contamination is a primary cause of failure, as it will consume the reagents.
-
-
Reaction Conditions:
-
Temperature: The reaction generally requires elevated temperatures, often around 130°C, to proceed at a reasonable rate.[1] Insufficient temperature will lead to an incomplete reaction. Ensure your reaction thermometer is calibrated and accurately measuring the internal temperature of the mixture.
-
Removal of Byproducts: The reaction produces ethanol and ethyl acetate. Efficient removal of these volatile byproducts via distillation during the reaction can help drive the equilibrium towards the product, in accordance with Le Châtelier's principle.
-
-
Purification:
-
The crude product is typically a viscous yellow or orange oil.[1] Purification is best achieved by vacuum distillation.[1] Failure to achieve a sufficiently low pressure will require higher temperatures, which can lead to product decomposition. Ensure your vacuum pump and seals are in excellent condition.
-
| Parameter | Recommendation | Rationale |
| Reagents | Use fresh, anhydrous reagents. | Prevents hydrolysis and side reactions.[2] |
| Temperature | 130-140°C | Ensures sufficient activation energy for the condensation.[1] |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture contamination. |
| Purification | Vacuum Distillation | Removes non-volatile impurities and unreacted starting materials effectively.[1] |
Part 2: The Core Cyclization & The Regioselectivity Challenge
Question: I performed the cyclization with methylhydrazine and my NMR shows two distinct products. What are they and why did this happen?
Answer: You have encountered the central challenge of this synthesis: regioisomer formation . Methylhydrazine is an unsymmetrical nucleophile with two nitrogen atoms of differing nucleophilicity (N1, the substituted nitrogen, and N2, the unsubstituted nitrogen). The reaction with your electrophilic intermediate can proceed via two different pathways, leading to the desired 4-carboxylate and the undesired 5-carboxylate isomer.
Caption: Competing reaction pathways leading to regioisomer formation.
The formation of these isomers is a classic example of kinetic vs. thermodynamic control. The relative ratio is highly dependent on reaction conditions. Generally, the unsubstituted (-NH₂) nitrogen is more nucleophilic and less sterically hindered, favoring the formation of the desired 4-carboxylate product.
Question: How can I control the reaction to maximize the yield of the desired this compound?
Answer: Optimizing for the 4-carboxylate isomer involves carefully selecting reaction conditions to favor the kinetic pathway, where the more nucleophilic N2 nitrogen of methylhydrazine initiates the reaction.
Key Control Parameters:
-
Solvent Choice: Protic solvents like ethanol are often used. They can solvate the transition states and influence the nucleophilicity of the hydrazine nitrogens. Refluxing in ethanol is a common procedure.[3]
-
Temperature Control: The initial addition of methylhydrazine should be performed at a lower temperature (e.g., -10°C to 5°C) to allow the more reactive N2 to attack preferentially.[4] After the initial addition, the reaction is typically heated to reflux to drive the cyclization and dehydration to completion.[3]
-
pH Adjustment: Some procedures suggest that neutral or slightly basic conditions favor the desired isomer. While strong acids can protonate the hydrazine, rendering it non-nucleophilic, some literature mentions the use of weak acids or bases to control the reaction, though this is less common for this specific transformation. A patent for a similar synthesis highlights performing the reaction in a two-phase system with potassium carbonate at low temperatures to control reactivity and improve yield.[4]
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol | Protic solvent that facilitates the reaction.[3] |
| Addition Temp. | -10°C to 5°C | Favors kinetic control, promoting attack by the more nucleophilic N2.[4] |
| Reaction Temp. | Reflux | Drives the cyclization and dehydration steps to completion. |
| Stoichiometry | ~1.05 eq. Methylhydrazine | A slight excess ensures full conversion of the limiting intermediate. |
Part 3: Purification & Characterization
Question: What is the most effective method to separate the 4-carboxylate and 5-carboxylate isomers?
Answer: The isomers often have very similar physical properties, making separation challenging. The two most reliable methods are silica gel column chromatography and fractional recrystallization.[5]
-
Silica Gel Column Chromatography: This is the most common laboratory-scale method.[5] The isomers have slightly different polarities and will separate on a silica column.
-
Solvent System: A typical eluent system is a gradient of ethyl acetate in hexanes (or isohexanes).[6] Start with a low polarity (e.g., 5% EtOAc/hexanes) and gradually increase the polarity.
-
Monitoring: Use TLC to monitor the fractions and identify which ones contain the pure desired product. The Rf values will be close, so careful analysis is required.
-
-
Recrystallization: If a solid product is obtained and one isomer is significantly more abundant, recrystallization can be effective.
-
Solvents: Try solvents like ethanol, methanol, or mixtures such as ethanol/water.[5] The goal is to find a solvent system where the desired product is soluble at high temperatures but crystallizes upon cooling, while the isomeric impurity remains in the mother liquor.
-
Question: How can I use ¹H NMR to definitively identify the correct 1-methyl-1H-pyrazole-4-carboxylate isomer?
Answer: ¹H NMR spectroscopy is the most powerful tool for distinguishing between the 4- and 5-carboxylate isomers. The key is the chemical shift of the lone proton on the pyrazole ring.
-
For the desired this compound: The pyrazole proton (at C5) is adjacent to the N-methyl group and deshielded by the ester group. It will appear as a singlet further downfield.
-
For the undesired Ethyl 1-methyl-1H-pyrazole-5-carboxylate: The pyrazole proton (at C3) is adjacent to the other ring nitrogen. It will appear as a singlet, but typically at a different chemical shift than the desired isomer's proton.
A study on a similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, identified the pyrazole proton (at C3 in that case) as a downfield singlet at δ = 7.99 ppm.[7] The exact chemical shifts for your compound will depend on the solvent and spectrometer, but the relative positions are informative. The proton on the carbon between the two nitrogen-containing carbons (C5 in the desired product) is typically the most downfield of the ring protons.
| Expected ¹H NMR Signals for this compound | | :--- | :--- | | Pyrazole Ring Proton (C5-H) | Singlet, downfield (e.g., ~δ 7.8-8.2 ppm) | | N-Methyl Protons (-NCH₃) | Singlet (~δ 3.8-4.0 ppm) | | Ester Methylene (-OCH₂CH₃) | Quartet (~δ 4.2-4.4 ppm) | | Ester Methyl (-OCH₂CH₃) | Triplet (~δ 1.2-1.4 ppm) |
Note: These are approximate chemical shifts. Always compare with a known standard or detailed spectral analysis if available.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
This protocol is adapted from established methodologies.[1][2]
-
Setup: Assemble a round-bottom flask equipped with a distillation head, condenser, and receiving flask. Ensure all glassware is oven-dried. The system should be under an inert atmosphere (N₂ or Ar).
-
Reagents: To the flask, add ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).
-
Reaction: Heat the reaction mixture in an oil bath to 130-135°C.
-
Distillation: Over 4-6 hours, slowly distill off the volatile byproducts (ethanol and ethyl acetate). Monitor the temperature of the distillate to ensure it does not exceed ~80°C.
-
Workup: Once the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain ethyl 2-(ethoxymethylene)-3-oxobutanoate as a light yellow oil.
Protocol 2: Regioselective Synthesis of this compound
This protocol is designed to favor the formation of the desired 4-carboxylate isomer.[3][4]
-
Setup: In an oven-dried, three-neck round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer under an inert atmosphere, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of intermediate).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition: Slowly add a solution of methylhydrazine (1.05 eq) in ethanol dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).
-
Monitoring: Monitor the reaction progress by TLC until the starting intermediate is consumed (typically 4-16 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
References
- Biosynth. (n.d.). Ethyl 2-(ethoxymethylene)-3-oxobutanoate.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Comprehensive Overview. Retrieved from [Link]
-
Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). ResearchGate. Retrieved from [Link]
- Kudyakova, Y. S., et al. (n.d.). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)
-
PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.
- Unit 4 Pyrazole | PDF. (n.d.). Slideshare.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
- Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
- Al-Azmi, A., et al. (2018).
- CUTM Courseware. (n.d.). pyrazole.pdf.
- Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Pyrazole Esters by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying pyrazole esters. These heterocycles are pivotal in medicinal chemistry, yet their purification via column chromatography is often fraught with challenges ranging from poor separation to on-column degradation. This technical support center is designed to be a dynamic resource, moving beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies. Here, you will find a synthesis of technical expertise and field-proven experience to empower you in your purification endeavors.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the column chromatography of pyrazole esters.
Q1: My pyrazole ester is streaking badly on the TLC plate and the column. What's causing this?
A1: Streaking, or tailing, is often a sign of undesirable secondary interactions between your compound and the stationary phase, which is typically acidic silica gel. Pyrazole rings contain basic nitrogen atoms that can interact strongly with the acidic silanol groups on the silica surface. This can be mitigated by deactivating the silica gel. Consider pre-treating the silica with a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or by using a slurry of silica gel in a solvent system containing the modifier.[1]
Q2: I'm observing very poor separation between my desired pyrazole ester and a closely related impurity. How can I improve resolution?
A2: Improving resolution requires manipulating the selectivity of your chromatographic system.[2] You have several levers to pull:
-
Optimize the Mobile Phase: Systematically vary the solvent ratio of your mobile phase. Sometimes, switching to a different solvent system with different polarity characteristics can dramatically improve separation. For instance, if a hexane/ethyl acetate system is failing, consider trying dichloromethane/methanol.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different stationary phase. Neutral alumina can be a good alternative for acid-sensitive or basic compounds.[3] For very polar pyrazole esters, reverse-phase chromatography on a C18-functionalized silica gel might be a more suitable option.[3][4]
Q3: My compound seems to have decomposed on the column. How can I confirm this and prevent it?
A3: To confirm on-column degradation, you can perform a simple stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots that weren't present initially, your compound is likely unstable on silica gel.[5] To prevent this, you can either deactivate the silica gel as mentioned in A1, or switch to a less acidic stationary phase like alumina.[2][5]
Q4: Should I use dry loading or wet (liquid) loading for my crude pyrazole ester?
A4: While liquid loading is faster, dry loading often provides superior results, especially for challenging separations.[6]
-
Wet Loading: Is convenient but can lead to band broadening if the sample is dissolved in a solvent stronger than the mobile phase, resulting in poorer separation.[7]
-
Dry Loading: Involves pre-adsorbing your sample onto a small amount of silica gel (or an inert support like Celite) and then loading the solid material onto the column.[8][9] This technique is particularly advantageous when your compound has poor solubility in the initial mobile phase or when you need to load a large amount of material.[6] It often results in sharper bands and better resolution.[6][7]
Troubleshooting Guide: Deeper Dives into Common Problems
This section provides a more detailed, cause-and-effect analysis of complex purification issues.
Issue 1: The Case of the Disappearing Compound - Low Recovery
Symptom: You've loaded a significant amount of crude material, but the yield of your purified pyrazole ester is disappointingly low.
Root Cause Analysis & Solutions:
-
Irreversible Adsorption: The basic nitrogens of the pyrazole ring can bind so strongly to the acidic silica gel that your compound never elutes.
-
Solution: As with tailing, deactivating the silica gel with triethylamine is a primary solution. The triethylamine will preferentially bind to the active sites on the silica, allowing your pyrazole ester to pass through.
-
-
On-Column Degradation: As discussed in the FAQs, the acidic nature of silica gel can catalyze the degradation of sensitive pyrazole esters.[1]
-
Solution: Beyond deactivation, consider using a less harsh stationary phase. Neutral alumina is a good first alternative. For pyrazole esters with boronic acid or ester functionalities, which are prone to hydrolysis, specialized columns with reduced silanol activity may be necessary.[10]
-
-
Co-elution with an Unseen Impurity: A UV-inactive impurity might be co-eluting with your product, leading you to discard mixed fractions and thus lowering the yield.[1]
-
Solution: Use a more universal detection method in your TLC analysis, such as staining with potassium permanganate or vanillin, to visualize all components. This will help you optimize your mobile phase for complete separation.
-
Issue 2: The Unresolved Peaks - Poor Separation of Structurally Similar Compounds
Symptom: Your target pyrazole ester and a byproduct (e.g., a regioisomer) have very similar Rf values and elute together from the column.
Root Cause Analysis & Solutions:
-
Insufficient Selectivity of the Chromatographic System: The combination of your stationary and mobile phases is not providing enough differential interaction to separate the compounds.
-
Solution: Mobile Phase Optimization: A systematic approach is key. Prepare a series of mobile phases with gradually increasing polarity. For normal phase chromatography, common solvent systems include hexane/ethyl acetate, dichloromethane/methanol, and toluene/acetone. The principle of "like dissolves like" can be a guide; choose a stationary phase with similar polarity to your analytes.[11]
-
Solution: Stationary Phase Selection: If mobile phase adjustments are ineffective, a change in stationary phase is warranted. The choice of stationary phase can significantly alter the selectivity of the separation.[2]
-
| Stationary Phase | Properties & Best Use Cases for Pyrazole Esters |
| Silica Gel | High polarity; the standard choice for most separations. Can be problematic for basic or acid-sensitive pyrazoles.[2] |
| Alumina (Neutral) | High polarity but less acidic than silica. Ideal for acid-sensitive compounds.[2] |
| Amino-functionalized Silica | Medium polarity; useful for separating compounds with hydrogen-bonding capabilities, such as nitrogen-containing heterocycles.[2] |
| C18 (Reverse-Phase) | Non-polar; separates compounds based on hydrophobicity. Excellent for polar pyrazole esters that are not well-retained on silica.[2] |
Issue 3: The Tailing Peak - Asymmetric Band Broadening
Symptom: The eluted peak of your pyrazole ester is not symmetrical, showing a pronounced "tail."
Root Cause Analysis & Solutions:
-
Strong Compound-Stationary Phase Interaction: As previously mentioned, the basic nature of the pyrazole moiety leads to strong interactions with acidic silanol groups on silica.
-
Solution: Mobile Phase Modification: Adding a small amount of a competitive base, like triethylamine or pyridine, to your mobile phase can block these strong interactions and lead to more symmetrical peaks.
-
-
Column Overloading: Loading too much sample onto the column can exceed its capacity, leading to peak tailing.
-
Solution: As a general rule, for a challenging separation, the amount of crude material should be about 1-2% of the mass of the silica gel. For easier separations, this can be increased.
-
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
A well-packed column is fundamental to a good separation. The slurry method is generally preferred for achieving a homogenous and stable packed bed.[12][13]
Materials:
-
Chromatography column
-
Silica gel (appropriate mesh size, e.g., 230-400)
-
Initial, least polar eluent
-
Sand
-
Cotton or glass wool
Procedure:
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand (approx. 1 cm) on top.[9][14]
-
Slurry Formation: In a beaker, create a slurry of the silica gel in your initial, least polar eluent. The consistency should be pourable but not overly dilute. A typical ratio is 1 g of silica to 2-3 mL of solvent.[13]
-
Packing: Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling of the silica.[12][14]
-
Consolidation: Once all the silica has been added, open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
-
Finalization: Carefully add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.[9][14]
Diagram: Slurry Packing Workflow
Caption: Workflow for preparing a chromatography column using the slurry packing method.
Protocol 2: Dry Loading of a Crude Pyrazole Ester Sample
This method is highly recommended for optimizing separation quality.[6][7]
Materials:
-
Crude pyrazole ester
-
Silica gel (or other sorbent like Celite)
-
A volatile solvent in which the sample is soluble (e.g., dichloromethane, acetone)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve your crude sample in a minimal amount of a suitable volatile solvent.[15]
-
Adsorption: To this solution, add silica gel (typically 2-3 times the weight of your crude sample).[9]
-
Evaporation: Thoroughly mix the slurry and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Loading: Carefully add the powdered sample-adsorbed silica onto the top of your packed column.[15]
-
Elution: Add a layer of sand on top of the dry-loaded sample and begin your elution as planned.
Diagram: Decision Tree for Sample Loading
Caption: Decision-making process for choosing between wet and dry sample loading.
References
-
Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]
-
ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
-
Buchi.com. Slurry packing of chromatography columns can be just as fun as it sounds. Retrieved from [Link]
-
Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]
-
Teledyne Labs. (2023, April 26). Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]
-
CommonOrganicChemistry.com. Running a Silica Gel Column. Retrieved from [Link]
-
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Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]
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SIELC Technologies. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
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University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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ResearchGate. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]
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Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Practical Guide to Controlling Regioisomeric Outcomes in Pyrazole Synthesis
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a widely used and powerful method for constructing this essential heterocycle.[4][5] However, a persistent challenge arises when using unsymmetrical 1,3-dicarbonyls: the potential formation of two distinct regioisomers.[1][6] The ability to selectively synthesize one isomer over the other is often critical, as biological activity can be highly dependent on the precise substitution pattern of the pyrazole ring.
This guide provides an in-depth, practical framework for troubleshooting and controlling regioselectivity in your pyrazole synthesis. We will move beyond simple procedural lists to explain the underlying mechanistic principles, empowering you to make informed decisions to achieve your desired synthetic outcome.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity
Q1: What exactly is regioselectivity in the context of pyrazole synthesis?
A: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the Knorr pyrazole synthesis, when an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) reacts with a substituted hydrazine (R² ≠ H), the reaction can proceed via two different pathways, leading to two possible pyrazole regioisomers.[6] The core issue is determining which nitrogen atom of the hydrazine attacks which carbonyl carbon of the dicarbonyl.
The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[1] The initial nucleophilic attack can occur at either of the two different carbonyl carbons, leading to the mixture of products.[1][7]
Q2: I'm getting a mixture of two pyrazole isomers. What's happening at the molecular level?
A: Obtaining a mixture of regioisomers is the default outcome when there are no strong directing factors. The reaction outcome is a competition between two pathways, governed by the interplay of several factors:
-
Nucleophilicity of the Hydrazine Nitrogens: In a substituted hydrazine (e.g., methylhydrazine), the two nitrogen atoms have different nucleophilicities. The substituted nitrogen is generally less nucleophilic due to steric hindrance and electronic effects.
-
Electrophilicity of the Carbonyl Carbons: In an unsymmetrical 1,3-dicarbonyl, the two carbonyl carbons have different electrophilicities, influenced by the electronic properties of their attached R¹ and R³ groups.
-
Stability of Intermediates: The reaction proceeds through intermediates, and the relative stability of these intermediates on each pathway can influence the final product ratio.
The final ratio of isomers is a direct reflection of the kinetic and thermodynamic favorability of these competing reaction pathways.[6]
Q3: What are the key experimental levers I can pull to control which isomer is formed?
A: The regiochemical outcome is not random; it is dictated by a combination of factors that you can manipulate.[1][6] The three primary pillars of control are:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on both the dicarbonyl and the hydrazine.[1]
-
Steric Hindrance: The physical bulk of the substituents, which can block or hinder the approach of the nucleophile.[1]
-
Reaction Conditions: The choice of solvent, the pH of the reaction medium, and the temperature can dramatically shift the equilibrium between the two pathways.[6]
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section addresses specific experimental issues with a focus on root cause analysis and actionable solutions.
Problem 1: Poor Regioselectivity with Electronically Dissimilar Substituents
-
Symptom: You are reacting a 1,3-dicarbonyl bearing a strong electron-withdrawing group (e.g., -CF₃) and an aryl/alkyl group (e.g., -Ph, -CH₃) with a substituted hydrazine, but you are still obtaining a nearly 1:1 mixture of isomers, or the major isomer is the undesired one.
-
Root Cause Analysis: This scenario is a classic battle between electronics and reaction conditions. An electron-withdrawing group like trifluoromethyl (-CF₃) significantly increases the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack. The reaction between various arylhydrazines and 4,4,4-trifluoro-1-arylbutan-1,3-diones often yields a mixture of isomers under standard conditions like refluxing ethanol.[8][9] This suggests that the inherent electronic preference is being masked or overridden by other factors.
-
Solutions & Protocols:
Solution 1A: Strategic Solvent Selection
The solvent is not just a medium for the reaction; it can actively participate and influence the regiochemical outcome. Standard protic solvents like ethanol can sometimes lead to poor selectivity.[10][11]
Insight: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[12][13] These solvents are non-nucleophilic and do not compete with the hydrazine for attack on the more reactive carbonyl group, allowing the intrinsic electronic preferences to dominate.[10] In many cases, using HFIP as a solvent can shift the isomeric ratio to >99:1 in favor of the isomer where the substituted nitrogen attacks the aryl-substituted carbonyl.[12]
Solvent Typical Regioisomeric Ratio (A:B)¹ Rationale Ethanol (EtOH) Low to moderate (e.g., 60:40 to 80:20) Protic, can form hemiacetals, leading to complex equilibria.[10] Acetic Acid (AcOH) Moderate to Good Acidic conditions can favor specific pathways (see Solution 1B). N,N-Dimethylacetamide (DMA) Good to Excellent Aprotic dipolar solvents can enhance regioselectivity.[8][14] Trifluoroethanol (TFE) Excellent (>85:15) Non-nucleophilic, allows electronic effects to dominate.[10][11] Hexafluoroisopropanol (HFIP) Excellent (>97:3) Highly effective, non-nucleophilic fluorinated alcohol.[11][12] ¹Ratio A:B refers to the two possible regioisomers. Actual ratios are substrate-dependent. Solution 1B: pH Control
The pH of the reaction medium is a critical, often overlooked, parameter that governs the protonation state of the hydrazine and the dicarbonyl.
Insight: Under acidic conditions (e.g., using hydrazine hydrochloride salts or adding a catalytic amount of acid), the regioselectivity can be significantly enhanced.[15] For phenylhydrazine hydrochloride, the least sterically hindered nitrogen (NH₂) is protonated to NH₃⁺, rendering it non-nucleophilic. This forces the initial attack to occur via the more hindered, but available, substituted nitrogen (NH-Ph).[15] Conversely, using free hydrazine base can lead to the opposite regioisomer.[15]
Protocol 1: General Procedure for pH-Controlled Pyrazole Synthesis [16]
-
Setup: To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol or acetic acid, ~0.2 M), add the substituted hydrazine hydrochloride (1.1 equiv).
-
Reaction: Add 3-5 drops of glacial acetic acid to ensure an acidic environment.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dicarbonyl is consumed (typically 1-4 hours).
-
Workup: After completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Problem 2: Steric Hindrance Dictates the Undesired Outcome
-
Symptom: The major product formed is consistently the one where the substituted nitrogen of the hydrazine has added to the less sterically hindered carbonyl, even if electronic factors would predict the opposite.
-
Root Cause Analysis: Steric hindrance can be the dominant directing effect. A bulky substituent on either the dicarbonyl (e.g., a t-butyl group) or the hydrazine (e.g., a bulky aryl group) can physically block the approach of the nucleophile, forcing the reaction down the path of least resistance.[1]
-
Solutions & Protocols:
Solution 2A: Alter the Reaction Temperature
Insight: Temperature can influence whether a reaction is under kinetic or thermodynamic control. Running the reaction at a lower temperature often favors the kinetically preferred product—the one that forms fastest, which is typically the less sterically hindered isomer. Conversely, higher temperatures can allow the system to reach equilibrium, potentially favoring the more stable, thermodynamically preferred isomer. Experiment with a range of temperatures from room temperature to reflux to determine the effect on your specific system.
Solution 2B: Modify the Hydrazine Reagent
Insight: If the steric bulk on your hydrazine is the issue, consider a synthetic strategy where a less bulky hydrazine is used initially, and the desired bulky group is added in a subsequent step after the pyrazole core has been formed. This multi-step approach can circumvent the steric issue that plagues the initial cyclization.
Section 3: Visualization of Reaction Pathways and Troubleshooting
To better understand the choices in your experiment, the following diagrams illustrate the core mechanism and a logical troubleshooting workflow.
Diagram 1: General Mechanism of Knorr Pyrazole Synthesis
This diagram shows the two competing pathways when an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine.
Caption: Competing pathways in the Knorr pyrazole synthesis.
Diagram 2: Troubleshooting Flowchart for Regioselectivity
This flowchart provides a logical sequence of steps to diagnose and solve regioselectivity issues.
Caption: A decision tree for troubleshooting pyrazole regioselectivity.
Section 4: Analytical Verification
Controlling the reaction is only half the battle; you must be able to accurately and efficiently determine the outcome.
Protocol 2: Analysis of Regioisomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: After the reaction workup (before purification), take a small aliquot of the crude reaction mixture and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a standard proton (¹H) NMR spectrum.
-
Analysis:
-
Identify distinct, well-resolved peaks that are unique to each regioisomer. Protons on substituents (e.g., -CH₃) or aromatic protons in unique chemical environments are often ideal for this purpose.
-
Integrate the area under the unique peak for each isomer.
-
The ratio of the integrals corresponds directly to the molar ratio of the two regioisomers in the mixture. For example, if a methyl peak for isomer A integrates to 3.0 and a corresponding methyl peak for isomer B integrates to 1.0, the ratio is 3:1 in favor of A.
-
-
Confirmation: If possible, the structural assignment of the major and minor isomers should be confirmed using 2D NMR techniques like NOESY or by comparing the data to literature reports for analogous compounds.
By systematically applying these principles and protocols, you can move from observing unpredictable mixtures to rationally designing experiments that deliver the desired pyrazole regioisomer with high selectivity.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Bouattour, A., Khemiri, I., Kerkeni, A., & Aroua, S. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Smith, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
ResearchGate. (2025). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. [Link]
-
ResearchGate. (2025). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
PDF. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]
-
ChemistryViews. (2025). Solvent-Directed Regioselective Cascade Reaction of Diazo Compounds. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
PMC - NIH. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
NIH. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link]
-
ACS Omega. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]
-
MDPI. (n.d.). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]
-
PMC - NIH. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. [Link]
-
PMC - NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
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Technical Support Center: Synthesis of N-Substituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of N-substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, focusing on troubleshooting common side reactions and offering practical solutions to challenges encountered at the bench.
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science. While the Knorr synthesis and its variations are workhorse reactions for creating N-substituted pyrazoles, the path from starting materials to a pure product is often complicated by a variety of side reactions. This guide is structured to directly address these challenges in a question-and-answer format, providing not just solutions, but a deeper understanding of the underlying chemical principles.
Troubleshooting Guides: Common Side Reactions & Their Mitigation
This section addresses specific issues that can arise during the synthesis of N-substituted pyrazoles, providing explanations for their occurrence and actionable steps for resolution.
Issue 1: Poor or Incorrect Regioselectivity in Pyrazole Formation
Question: I am performing a condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine and obtaining a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity of this reaction?
Root Cause Analysis:
The formation of regioisomers is the most common side reaction in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1][2][3] The reaction proceeds through the initial formation of a hydrazone intermediate. The subsequent intramolecular cyclization and dehydration can occur via two different pathways, leading to two possible regioisomers. The preferred pathway is determined by a delicate balance of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[4][5]
Solutions & Protocols:
1. Solvent Optimization: The choice of solvent can have a dramatic impact on regioselectivity.
-
Fluorinated Alcohols: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer.[6][7] These solvents can stabilize intermediates through hydrogen bonding and influence the rate of the competing cyclization pathways.
-
Protocol: Dissolve the 1,3-dicarbonyl compound in TFE or HFIP. Add the substituted hydrazine (1.0-1.2 equivalents) and stir at room temperature. Monitor the reaction by TLC or LC-MS. In many cases, a significant improvement in the isomeric ratio can be observed compared to reactions run in traditional solvents like ethanol.[7]
-
2. Temperature Control: Lowering the reaction temperature can often favor the formation of the thermodynamically more stable isomer. It is recommended to start the reaction at 0°C or even lower and slowly allow it to warm to room temperature.
3. pH Control: The pH of the reaction medium can influence the rate of both hydrazone formation and the subsequent cyclization. Acid catalysis is often employed in the Knorr synthesis.[1][2] Experimenting with the amount and type of acid (e.g., acetic acid, HCl) can sometimes steer the reaction towards a single isomer. For instance, in the synthesis of thioester surrogates via a Knorr-type reaction, acidic conditions were found to be crucial for the desired cyclization.[8]
Data Summary: Effect of Solvent on Regioselectivity
| 1,3-Dicarbonyl | Hydrazine | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Arylhydrazine | Ethanol | ~1:1 | [3] |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide | 98:2 | [3] |
| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 55:45 | [6] |
| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | [6] |
| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | [6] |
Troubleshooting Workflow for Poor Regioselectivity
Caption: A stepwise approach to troubleshooting poor regioselectivity.
Issue 2: Formation of Colored Impurities and Low Yields
Question: My reaction mixture turns a dark yellow or red color, and after workup, the yield is low with many impurities. What is causing this, and how can I get a cleaner reaction?
Root Cause Analysis:
Hydrazines, particularly phenylhydrazine, are susceptible to oxidation and decomposition, which can lead to the formation of colored byproducts.[9] These side reactions can be exacerbated by heat, the presence of oxygen, and prolonged reaction times. The resulting impurities can complicate purification and lower the overall yield of the desired N-substituted pyrazole.
Solutions & Protocols:
1. Use High-Purity Reagents: Ensure that the hydrazine and 1,3-dicarbonyl compound are of high purity. If necessary, distill or recrystallize the starting materials before use.
2. Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidative side reactions.
3. Stoichiometry Control: While a slight excess of one reagent may be used to drive the reaction to completion, a large excess of hydrazine should be avoided as it can increase the formation of impurities.
4. Purification of the Crude Product:
-
Acid-Base Extraction: If the pyrazole product is basic, an acid wash of the organic layer during workup can help remove acidic impurities. Conversely, a basic wash can remove unreacted acidic 1,3-dicarbonyl.
-
Purification via Salt Formation: For basic pyrazoles that are difficult to purify by chromatography, forming an acid addition salt can be an effective purification method. The salt can often be crystallized, and the free base can be regenerated by treatment with a base.[10]
-
Protocol: Dissolve the crude pyrazole in a suitable organic solvent. Add an equimolar amount of an acid (e.g., HCl in ether, or an organic acid). The pyrazole salt may precipitate or can be crystallized. The purified salt is then collected and neutralized to give the pure pyrazole.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic conditions.[1][2] The mechanism can be summarized in the following steps:
-
Attack of one of the hydrazine nitrogens on one of the carbonyl groups of the 1,3-dicarbonyl to form a hemiaminal intermediate.
-
Dehydration of the hemiaminal to form a hydrazone.
-
Intramolecular attack of the second hydrazine nitrogen on the remaining carbonyl group to form a cyclic intermediate.
-
A final dehydration step leads to the formation of the aromatic pyrazole ring.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Q2: Can I synthesize N-substituted pyrazoles directly from primary amines instead of hydrazines?
A2: Yes, methods have been developed for the direct synthesis of N-alkyl and N-aryl pyrazoles from primary amines.[11][12] These methods typically involve the in situ formation of a hydrazine-like intermediate from the primary amine, which then reacts with a 1,3-dicarbonyl compound in a one-pot procedure. This approach avoids the handling of potentially unstable or toxic hydrazines.
Q3: My reaction with a fluorinated 1,3-dicarbonyl is not going to completion and I am isolating a stable intermediate. What is this intermediate?
A3: When using highly electrophilic 1,3-dicarbonyls, such as those containing trifluoromethyl groups, the reaction can sometimes stall after the initial cyclization but before the final dehydration step. This often results in the isolation of a stable 5-hydroxy-5-trifluoromethylpyrazoline intermediate.[4][13] To drive the reaction to completion, more forcing conditions, such as stronger acid catalysis or higher temperatures, may be required to facilitate the final dehydration to the aromatic pyrazole.
References
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Knorr pyrazole synthesis. Name-Reaction.com.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
- The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
- Pyrazole synthesis. Organic Chemistry Portal.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
- N-Arylpyrazole based Scaffolds: Synthesis and biological applications.
- A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives.
- Knorr Pyrazole Synthesis advice. Reddit.
- Regioselective synthesis of the pyrazole ring. Organic Syntheses.
- Method for purifying pyrazoles.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
- knorr pyrazole synthesis. Slideshare.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- synthesis of pyrazoles. YouTube.
- Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
- Substitution effects in N-pyrazole and N-imidazole derivatives along the periodic table. SpringerLink.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- One-pot synthesis of pyrazole. Chemistry Stack Exchange.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Technical Support Center: Regioselective N-Alkyl
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. MDPI.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
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Technical Support Center: Optimization of Reaction Conditions for Pyrazole N-Alkylation
Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this critical synthetic transformation. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for higher yields and desired regioselectivity.
Introduction: The Challenge of Pyrazole N-Alkylation
The N-alkylation of pyrazoles is a cornerstone reaction in medicinal chemistry, as the N-substituted pyrazole motif is a key structural component in numerous pharmaceuticals. However, the inherent chemical nature of the pyrazole ring presents a significant challenge: the presence of two adjacent and electronically similar nitrogen atoms (N1 and N2). In unsymmetrically substituted pyrazoles, this often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate and reduces the yield of the desired product.[1] This guide will provide a systematic approach to controlling the regiochemical outcome and improving overall reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles so challenging?
A: The primary difficulty arises from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms within the pyrazole ring.[1] This similarity allows both nitrogens to attack the alkylating agent, leading to a mixture of N1 and N2 alkylated products.[1] The final ratio of these isomers is a delicate interplay of steric and electronic effects of the substituents on the pyrazole ring, the nature of the alkylating agent, and the specific reaction conditions employed.[1]
Q2: What are the key factors influencing the regioselectivity (N1 vs. N2 alkylation)?
A: The regiochemical outcome of pyrazole N-alkylation is governed by several critical factors:
-
Steric Effects: The steric bulk of substituents on the pyrazole ring (at the C3 and C5 positions) and the alkylating agent itself are major determinants.[1] Alkylation generally favors the less sterically hindered nitrogen atom.[1][2]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing which one reacts preferentially.[1]
-
Reaction Conditions: The choice of base, solvent, and the associated counter-ion can dramatically influence, and even switch, the regioselectivity.[1][3][4]
-
Alkylating Agent: The structure of the electrophile is crucial. For instance, sterically demanding alkylating agents will preferentially attack the less hindered nitrogen.[5]
Q3: How can I favor the formation of the N1-alkylated regioisomer?
A: To selectively synthesize the N1-alkylated product, consider the following strategies:
-
Utilize Steric Hindrance: If synthesizing the pyrazole ring is an option, ensure the substituent at the C3 position is bulkier than at the C5 position. This will sterically shield the N2 position.
-
Choose a Bulky Alkylating Agent: Employing a sterically demanding alkylating agent can enhance selectivity for the less hindered N1 position.[5] The use of α-halomethylsilanes as bulky, masked methylating agents has been shown to significantly improve N1 selectivity.[6]
-
Optimize Base and Solvent Combination: Certain base-solvent systems are known to favor N1-alkylation. Commonly successful combinations include potassium carbonate (K₂CO₃) in DMSO or sodium hydride (NaH) in THF.[1][5]
Q4: Conversely, how can I promote N2-alkylation?
A: While often the minor product, N2-alkylation can be favored under specific conditions. One reported method involves the use of a magnesium-based catalyst, such as MgBr₂.[5]
Q5: Are there alternatives to traditional base-mediated alkylation?
A: Yes, several alternative methods have been developed:
-
Acid-Catalyzed Alkylation: This method utilizes trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA).[2][7] This approach avoids the need for a strong base and can be effective for benzylic, phenethyl, and benzhydryl groups.[2][7]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction, often leading to higher yields and reduced side reactions in a shorter time frame.[8][9][10][11][12] It has been successfully applied to the synthesis of various pyrazole derivatives.[8][10][12]
-
Phase-Transfer Catalysis: This technique can be used to perform the alkylation without a solvent, offering a greener alternative.[13]
Troubleshooting Guide
This section addresses specific issues that may arise during your pyrazole N-alkylation experiments.
Issue 1: Low or No Product Yield
Q: I am observing a very low yield or no formation of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?
A: Low or no product yield can be attributed to several factors. A systematic evaluation of your reaction setup is crucial.
Troubleshooting Steps:
-
Re-evaluate Your Base: The base is critical for deprotonating the pyrazole's N-H, rendering it nucleophilic.
-
Base Strength: Ensure the base is strong enough to deprotonate the pyrazole. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary instead of weaker bases like potassium carbonate (K₂CO₃).[5] It has been shown that switching from K₂CO₃ to NaH can prevent the formation of regioisomeric byproducts in certain cases.[4]
-
Anhydrous Conditions: If using a strong, water-sensitive base like NaH, ensure all reagents and solvents are strictly anhydrous. Water can quench the deprotonated pyrazole and react with the base.[5]
-
Solubility: Poor solubility of the base can impede the reaction. Ensure adequate stirring and consider a solvent that better solubilizes the base.
-
-
Assess the Alkylating Agent's Reactivity:
-
Leaving Group Quality: The reactivity of the alkylating agent (R-X) is highly dependent on the leaving group (X). The general reactivity trend is I > Br > Cl > OTs. If you are using an alkyl chloride with poor results, consider switching to the corresponding bromide or iodide.[5]
-
Steric Hindrance: An overly bulky alkylating agent might react very slowly.
-
Electronic Effects: The presence of strong electron-withdrawing groups on the alkylating agent can decrease its reactivity.[14]
-
-
Optimize Solvent and Temperature:
-
Solvent Choice: The solvent plays a key role in solvating the pyrazolate anion. Polar aprotic solvents like DMF or DMSO are often effective as they can improve the solubility of reactants.[5] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity.[15][16]
-
Temperature: If the reaction is sluggish at room temperature, gentle heating may be required. Monitor the reaction for potential side product formation at elevated temperatures.
-
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Q: My reaction produces a mixture of N1 and N2 alkylated pyrazoles that are difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity is often the primary challenge. The following workflow can help you troubleshoot and optimize for the desired isomer.
Troubleshooting Workflow for Poor Regioselectivity:
Caption: A logical workflow for troubleshooting poor regioselectivity.
Data Summary Tables
For quick reference, the following tables summarize key reaction parameters.
Table 1: Common Bases and Solvents for Pyrazole N-Alkylation
| Base | Common Solvents | Typical Applications & Notes |
| K₂CO₃ | DMF, DMSO, Acetonitrile | A versatile and common base. The K₂CO₃/DMSO system is reported to favor N1-alkylation.[5][17] |
| Cs₂CO₃ | DMF, Acetonitrile | Often used for its higher solubility and reactivity compared to K₂CO₃. |
| NaH | THF, DMF | A strong, non-nucleophilic base. The NaH/THF system is effective for achieving high N1 regioselectivity, especially with primary alkyl halides.[5][14] Requires anhydrous conditions. |
| KOH | Ionic Liquids (e.g., [BMIM][BF₄]) | Can be used in ionic liquids for a "green" synthesis approach.[18] |
Table 2: Influence of Reaction Parameters on Regioselectivity
| Parameter | To Favor N1-Alkylation | To Favor N2-Alkylation | Rationale |
| Sterics (Pyrazole) | Bulkier substituent at C3 vs. C5 | Bulkier substituent at C5 vs. C3 | Alkylation occurs at the less sterically hindered nitrogen.[2] |
| Sterics (Alkylating Agent) | Use a sterically demanding agent | Use a smaller alkylating agent | A bulky electrophile will preferentially approach the less hindered N1 position.[5] |
| Base/Solvent System | NaH in THF; K₂CO₃ in DMSO[5] | MgBr₂ as a catalyst[5] | The cation and solvent shell influence the nucleophilicity of the two nitrogen atoms differently. |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF [1]
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted pyrazole (1.0 eq).
-
Add anhydrous THF to dissolve the pyrazole.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acid-Catalyzed N-Alkylation using a Trichloroacetimidate [2]
-
To a round-bottom flask, add the pyrazole (1.0 eq), the trichloroacetimidate alkylating agent (1.2 eq), and a suitable solvent (e.g., 1,2-dichloroethane).
-
Add a catalytic amount of camphorsulfonic acid (CSA, e.g., 10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for 4-24 hours (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel to obtain the N-alkylated pyrazole.
Mechanistic Insights
Understanding the underlying mechanism is key to troubleshooting. The most common pathway involves the deprotonation of the pyrazole followed by nucleophilic attack on the alkylating agent.
Caption: General mechanism for base-mediated pyrazole N-alkylation.
References
-
Tummatorn, J., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 108-121. Retrieved from [Link]
-
Kudyakova, Y. S., Osipova, E. A., Edilova, Y. A., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. Retrieved from [Link]
-
Singh, R., & Kumar, V. (2018). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]
-
Kelly, C. B., & Levin, M. D. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
Semantic Scholar. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
-
Fustero, S., Sanchez-Rosello, M., Barrio, P., & Simon-Fuentes, A. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. Retrieved from [Link]
-
Fustero, S., Sanchez-Rosello, M., Barrio, P., & Simon-Fuentes, A. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Retrieved from [Link]
-
Dragojlovic, V. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Retrieved from [Link]
-
Alzhapparova, N., Panshina, S., Ibrayev, M., Zhumina, A., & Orazbai, A. (2025). Optimization of the reaction conditions for the preparation of the intermediates 6a-n. ResearchGate. Retrieved from [Link]
-
Matos, J., Garcia, A., Candeias, A., & Esteves, P. M. (2011). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Retrieved from [Link]
-
Bio, M. M., & Martin, C. L. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3749-3754. Retrieved from [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Retrieved from [Link]
-
Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. Retrieved from [Link]
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Cereda, E., & Ezhaya, A. (2011). Microwave-‐assisted synthesis of N-‐heterocycles in medicinal chemistry. IRIS-AperTO. Retrieved from [Link]
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Reddit. (2023). N-methylation of pyrazole. Retrieved from [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]
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Heller, B., & Langer, P. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]
-
Wang, L., & Sheng, C. (2011). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 16(1), 606-614. Retrieved from [Link]
-
Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
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how to remove unreacted starting material from pyrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing unreacted starting materials from pyrazole synthesis reactions. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you achieve the highest purity for your target pyrazole compounds.
Troubleshooting & FAQs: Isolating Your Pure Pyrazole
This section is designed to directly address specific issues you may encounter during the purification of your pyrazole product.
Q1: My initial workup has left me with a crude product contaminated with starting materials. What's my first step?
Your first action should be a quick assessment of your starting materials and product. A simple Thin Layer Chromatography (TLC) analysis is invaluable here. By co-spotting your crude reaction mixture with the individual starting materials, you can visualize the presence of unreacted components.[1] This initial analysis will guide your purification strategy.
Q2: I've confirmed the presence of unreacted hydrazine in my crude product. How can I remove it?
Hydrazine and its derivatives are common starting materials in pyrazole synthesis, such as in the Knorr and Paal-Knorr syntheses.[2][3][4][5][6] Due to their basic nature, an acid-base extraction is a highly effective method for their removal.[7][8]
Expert Insight: Hydrazines are often polar and can be challenging to remove completely with only a non-polar organic solvent wash. The acid wash converts the basic hydrazine into a water-soluble salt, effectively pulling it into the aqueous layer.
Here is a general protocol for an acid-base extraction to remove residual hydrazine:
Protocol 1: Acid-Base Extraction for Hydrazine Removal
-
Dissolution: Dissolve your crude product in a suitable organic solvent in which your pyrazole is soluble, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The number of washes will depend on the amount of hydrazine present.
-
Layer Separation: Allow the layers to separate and drain the aqueous layer containing the hydrazine salt.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water in the organic layer.[9]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your crude pyrazole, now free of hydrazine.
Q3: My TLC shows unreacted 1,3-dicarbonyl compound in the product mixture. What's the best approach to remove it?
1,3-dicarbonyl compounds are the other key component in many pyrazole syntheses.[3][10][11] These can often be removed through column chromatography or recrystallization.
Column Chromatography: This is a versatile and common method for purifying pyrazoles from a range of impurities, including unreacted 1,3-dicarbonyls.[1][12][13][14]
Expert Insight: The choice of eluent is critical for successful separation. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][14] The optimal ratio should be determined by TLC analysis to achieve a good separation between your pyrazole and the dicarbonyl compound.
Recrystallization: If your pyrazole is a solid and has significantly different solubility properties from the unreacted dicarbonyl, recrystallization can be a highly effective and scalable purification method.[15][16][17]
Protocol 2: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which your pyrazole is sparingly soluble at room temperature but highly soluble when hot. Common solvents for pyrazoles include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[7][15]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals to a constant weight.
Q4: My pyrazole product is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[15][16] Here are several strategies to overcome this issue:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[15][16]
-
Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can help.[15][16]
-
Change the Solvent System: Experiment with a different solvent or a mixed-solvent system. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) until turbidity appears, followed by slow cooling.[15][16]
-
Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[15][16]
Visualizing Your Purification Strategy
The following workflow diagrams can help you decide on the best purification strategy for your pyrazole synthesis.
Caption: Decision workflow for pyrazole purification.
Data Summary for Purification Techniques
The following table provides a summary of common solvents used in the purification of pyrazoles.
| Purification Method | Solvent/Eluent System | Target Impurity | Reference |
| Recrystallization | Ethanol, Methanol, Isopropanol, Water, Hexane/Ethyl Acetate | General impurities, 1,3-dicarbonyls | [7][15][16] |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | 1,3-dicarbonyls, regioisomers, other byproducts | [1][12][13][14] |
| Acid-Base Extraction | 1M HCl (aq) | Hydrazine and derivatives | [7][8] |
References
- Technical Support Center: Purification of Pyrazole Compounds by Recrystallization - Benchchem. (n.d.).
- Technical Support Center: Purification of Pyrazolone Derivatives - Benchchem. (n.d.).
- Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. (n.d.).
- Recrystallization techniques for purifying pyrazole compounds - Benchchem. (n.d.).
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. (2014).
- Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.).
- detailed experimental protocol for Knorr pyrazole synthesis - Benchchem. (n.d.).
- Process for the purification of pyrazoles - Google Patents. (2011).
- Knorr Pyrazole Synthesis - ResearchGate. (n.d.).
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. (2017).
- Process for the preparation of pyrazole and its derivatives - Google Patents. (1993).
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
- Substances yield after recrystallization from different solvents. - ResearchGate. (2018).
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (2020).
- Method for purifying pyrazoles - Google Patents. (2011).
- Hydrazine hydrate removal by column chromatography : r/OrganicChemistry - Reddit. (2023).
- Synthesis of Pyrazole Compounds by Using Sonication Method. (2019).
- synthesis of pyrazoles - YouTube. (2019).
- Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (2022).
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. (2016).
- Acid-Base Extraction. (n.d.).
- Paal-Knorr Synthesis - Alfa Chemistry. (n.d.).
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (2018).
- Paal–Knorr pyrrole synthesis | Request PDF - ResearchGate. (2014).
- Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (n.d.).
- Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit. (2022).
- Extraction of hydrazine from aqueous solution using a fluorinated alcohol - Google Patents. (1967).
- Acid–base extraction - Wikipedia. (n.d.).
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.).
- Paal–Knorr synthesis - Wikipedia. (n.d.).
- Process for removing trace amounts of hydrazine - Google Patents. (1985).
- Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (2018).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2015).
- Preventing degradation of pyrazole compounds during synthesis - Benchchem. (n.d.).
- Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025).
- Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides | Request PDF - ResearchGate. (2020).
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Technical Support Center: Scale-Up Synthesis of Ethyl 1-Methyl-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the scale-up synthesis of ethyl 1-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format, grounded in scientific principles to ensure the integrity and success of your scale-up campaign.
I. Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of this compound.
Q1: What are the most common industrial synthetic routes for this compound?
A1: There are two primary routes considered for industrial-scale production:
-
Cyclocondensation (The Convergent Route): This is the most prevalent and direct method. It involves the reaction of methylhydrazine with a 1,3-dielectrophile, typically a derivative of ethyl 3-oxopropanoate. A common and commercially available starting material is diethyl ethoxymethylenemalonate (DEEMM). This route is favored for its atom economy and straightforward nature.[1][2]
-
N-Alkylation (The Linear Route): This approach starts with the pre-formed ethyl 1H-pyrazole-4-carboxylate, which is then methylated on the nitrogen atom. While this route avoids the regioselectivity issues inherent in the cyclocondensation approach, it involves an additional synthetic step and requires handling of potentially hazardous methylating agents like dimethyl sulfate or methyl iodide.[3] Greener alternatives like dimethyl carbonate are being explored to mitigate these risks.[4]
This guide will primarily focus on the more common cyclocondensation route due to its convergence and widespread use.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety hazards are associated with the starting materials:
-
Methylhydrazine: This reagent is acutely toxic, a suspected carcinogen, and may be fatal if inhaled or absorbed through the skin.[5][6][7][8] It is also flammable. All handling must be performed in a well-ventilated area (e.g., a fume hood or a closed reactor system) with appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and respiratory protection.[5][9]
-
Exothermic Reaction: The cyclocondensation reaction with hydrazine derivatives can be exothermic. On a large scale, the reduced surface-area-to-volume ratio of the reactor can lead to inefficient heat dissipation, potentially causing a thermal runaway.[10] Proper reactor cooling and controlled addition of reagents are critical for safety.
-
Flammable Solvents: The use of solvents like ethanol necessitates an inert atmosphere (e.g., nitrogen or argon) to prevent the risk of fire or explosion, especially at elevated temperatures.
A thorough process safety review, including a Failure Mode and Effects Analysis (FMEA) or a Hazard and Operability (HAZOP) study, is strongly recommended before any large-scale campaign.
Q3: Why is regioselectivity a critical challenge in this synthesis?
A3: When unsymmetrical methylhydrazine reacts with an unsymmetrical 1,3-dielectrophile like DEEMM, the cyclization can occur in two different ways, leading to two possible regioisomers:
-
Desired Product: this compound
-
Undesired Isomer: Ethyl 2-methyl-2H-pyrazole-4-carboxylate (often referred to as the 1,5-isomer in older literature if starting from a different precursor).
These isomers often have very similar physical properties, making their separation by distillation or recrystallization difficult and costly at scale.[11] Therefore, controlling the reaction to favor the desired isomer is paramount for an efficient process. The formation of regioisomeric mixtures is a well-documented challenge in pyrazole synthesis.[12][13]
II. Troubleshooting Guide: The Cyclocondensation Route
This section provides solutions to specific problems you may encounter during the scale-up of the reaction between methylhydrazine and diethyl ethoxymethylenemalonate (DEEMM).
Core Reaction Scheme
Caption: General workflow for the synthesis of this compound.
Problem 1: Low Yield and Poor Regioselectivity (Significant formation of the undesired isomer)
Root Cause Analysis:
The formation of the undesired regioisomer is a common problem when using standard reaction conditions (e.g., refluxing ethanol). The reaction mechanism involves a nucleophilic attack of one of the nitrogen atoms of methylhydrazine on the electrophilic carbon of DEEMM, followed by cyclization. The regiochemical outcome is determined by which nitrogen atom initiates the attack and the stability of the intermediates. At higher temperatures, the energy barrier difference for the formation of the two isomers is often small, leading to poor selectivity.[12]
Solutions & Optimization Strategies:
-
Temperature Control: This is the most critical parameter for controlling regioselectivity. A patent for a similar synthesis demonstrates a significant improvement in the isomer ratio by lowering the reaction temperature.[14]
-
Recommendation: Perform the addition of DEEMM to the methylhydrazine solution at very low temperatures, such as -20°C to -60°C. While this may require specialized cooling equipment, the improvement in purity and subsequent reduction in purification costs can justify the investment.[14]
-
-
Solvent Choice: The solvent can influence the reaction pathway. While ethanol is common, it may not be optimal for regioselectivity.
-
Recommendation: Studies on similar N-methylpyrazole syntheses have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of the desired isomer.[11][12] These solvents can stabilize intermediates through hydrogen bonding in a way that directs the reaction pathway. A solvent screen at a small scale is highly recommended.
-
-
Order of Addition: Slowly adding the electrophile (DEEMM) to the nucleophile (methylhydrazine) can help maintain a low concentration of the electrophile and control the exotherm, which may also favor the desired kinetic product.
Data Summary: Effect of Temperature on Regioselectivity (Illustrative)
| Temperature (°C) | Desired Isomer : Undesired Isomer Ratio | Reference |
| -20 | 6.5 : 1 | [14] |
| -60 | 9.8 : 1 | [14] |
Problem 2: The Final Product is a Dark, Oily Residue that is Difficult to Purify
Root Cause Analysis:
An oily product after work-up can be due to several factors: the product itself having a low melting point, the presence of residual solvents, or the formation of polymeric or high-boiling point impurities. Dark coloration often indicates degradation by-products formed at elevated temperatures or during an extended reaction time.
Solutions & Optimization Strategies:
-
Scalable Purification Methods: Avoid relying on column chromatography for large quantities.[15]
-
Vacuum Distillation: If the product is a thermally stable oil or low-melting solid, vacuum distillation is an excellent method for purification on a large scale. A patent for a related compound suggests purification by vacuum distillation is a viable option.[4] You will need to determine the boiling point under vacuum through small-scale trials (e.g., using a Kugelrohr apparatus).
-
Recrystallization: If the product is a solid or can be induced to crystallize, this is a highly effective and scalable purification method.
-
Solvent Screening: Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent system (e.g., isopropanol, ethyl acetate/heptane, toluene). The ideal solvent will dissolve the crude product at an elevated temperature and allow the pure product to crystallize upon cooling, leaving impurities in the mother liquor.
-
-
-
Work-up Optimization:
-
Aqueous Wash: Ensure the crude product is thoroughly washed after the reaction to remove any water-soluble salts or unreacted methylhydrazine.
-
Solvent Removal: Use a rotary evaporator under high vacuum to completely remove all solvents before attempting purification. Residual solvent can prevent crystallization and interfere with distillation.[15]
-
-
Decolorization: If the product is dark, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir briefly, and filter through a pad of celite before proceeding with crystallization or distillation.
Problem 3: Reaction Stalls or Proceeds Slowly at Low Temperatures
Root Cause Analysis:
While low temperatures are beneficial for regioselectivity, they can significantly decrease the reaction rate, leading to long reaction times and potential for incomplete conversion, which complicates purification.
Solutions & Optimization Strategies:
-
Staged Temperature Profile:
-
Recommendation: Implement a two-stage temperature profile. Perform the initial addition of DEEMM at a very low temperature (e.g., -40°C) to lock in the desired regioselectivity. After the addition is complete, slowly warm the reaction mixture to a moderate temperature (e.g., 0°C to room temperature) to drive the reaction to completion.[14] Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, GC, or TLC).
-
-
Stoichiometry: Ensure the molar ratios of the reactants are correct. A slight excess of methylhydrazine (e.g., 1.05-1.1 equivalents) is often used to ensure the complete consumption of the more expensive DEEMM.
III. Process Logic & Decision Making
This diagram outlines a troubleshooting workflow for common scale-up issues.
Caption: Troubleshooting decision tree for scale-up synthesis.
IV. Experimental Protocol: Lab-Scale Optimization
This protocol provides a starting point for optimizing the reaction conditions at a laboratory scale before proceeding to a larger scale.
Materials:
-
Methylhydrazine (handle with extreme care)[5]
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Ethanol (or alternative solvent like TFE)
-
Round-bottom flask with magnetic stirrer
-
Cooling bath (e.g., dry ice/acetone)
-
Thermometer
-
Addition funnel
Procedure:
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.
-
Reagent Preparation: Charge the flask with methylhydrazine (1.05 eq) and the chosen solvent (e.g., ethanol). Cool the solution to the target temperature (e.g., -40°C) using the cooling bath.
-
Controlled Addition: Dissolve diethyl ethoxymethylenemalonate (1.0 eq) in a minimal amount of the same solvent and add it to the addition funnel. Add the DEEMM solution dropwise to the cooled methylhydrazine solution over 1-2 hours, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, let the reaction stir at the low temperature for an additional hour. Then, allow the mixture to slowly warm to room temperature and stir overnight. Monitor the reaction's completion by TLC or HPLC.
-
Work-up: Quench the reaction by pouring it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Analyze the crude product by ¹H NMR or GC to determine the yield and the ratio of the two regioisomers. This data will inform further optimization of temperature, solvent, and reaction time.
V. References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylhydrazine, 98%. Retrieved from [Link]
-
Sørensen, M., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry. Retrieved from [Link]
-
Conde, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]
-
Figshare. (2022). Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N‑Methylpyrazoles from 4‑Acyl‑1H‑pyrrole-2,3-dione and Methylhydrazine. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. Retrieved from
-
ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Retrieved from
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]
-
Google Patents. (n.d.). United States Patent. Retrieved from
-
Google Patents. (n.d.). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Retrieved from
-
Google Patents. (n.d.). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Retrieved from
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Retrieved from [Link]
-
ResearchGate. (2024). Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Retrieved from [Link]
-
ResearchGate. (2023). Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives. Retrieved from [https://www.researchgate.net/publication/371490226_Development_of_a_Reproducible_and_Scalable_Method_for_the_Synthesis_of_Biologically_Active_Pyrazolo15-a]pyrimidine_Derivatives]([Link])
-
ResearchGate. (2025). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Retrieved from
-
Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. Retrieved from
-
MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]
-
PubMed. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. Retrieved from [Link]
-
SciSpace. (n.d.). Preparation of Some Acylated Methylhydrazines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 4. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
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- 8. chemicalbook.com [chemicalbook.com]
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- 10. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Alternative Catalysts for Multicomponent Pyrazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the multicomponent synthesis of pyrazole derivatives. This guide is designed to provide practical, field-proven insights into overcoming common challenges when employing alternative and green catalytic systems. Our focus is on explaining the causality behind experimental choices to empower you to optimize your synthetic routes effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering a systematic approach to diagnosis and resolution.
Issue 1: Low or No Product Yield
Question: I am performing a four-component synthesis of a dihydropyrano[2,3-c]pyrazole derivative using an alternative catalyst, but I'm getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in multicomponent reactions (MCRs) are a common hurdle and can stem from several factors. A systematic approach is the key to identifying the root cause.[1]
Step-by-Step Troubleshooting:
-
Purity of Starting Materials: The purity of your reactants is critical, as impurities can poison the catalyst or lead to unwanted side reactions.[1]
-
Recommendation: Ensure all reactants, especially aldehydes and active methylene compounds like malononitrile, are of high purity. If necessary, purify commercial reagents before use (e.g., recrystallize solids, distill liquids).
-
-
Catalyst Selection and Activity: The choice and condition of the catalyst are paramount. Alternative catalysts, such as ionic liquids, deep eutectic solvents (DESs), or nanocatalysts, have varying levels of activity depending on their preparation and handling.
-
Recommendation:
-
Screen Different Catalysts: The efficacy of a catalyst is highly substrate-dependent. For pyranopyrazoles, catalysts ranging from Brønsted acidic ionic liquids like [Et₃NH][HSO₄] to heterogeneous nanocatalysts like nano-sized MgO have proven effective.[2][3]
-
Verify Catalyst Activity: If you have synthesized the catalyst (e.g., magnetic nanoparticles, MOFs), ensure its structural integrity and activity through characterization (TEM, BET analysis, etc.).[3] For commercially sourced catalysts, consider a simple control reaction with known positive substrates.
-
Optimize Catalyst Loading: Catalyst loading is a critical parameter. For instance, in some syntheses, 5 mg of an amorphous carbon-supported sulfonic acid was found to be optimal.[1] Start with the literature-reported loading and perform a screen to find the optimal concentration for your specific reaction.
-
-
-
Solvent and Reaction Medium: The reaction medium plays a vital role in reactant solubility and reaction kinetics.[1]
-
Recommendation:
-
Green Solvents: Many alternative catalysts are designed to work in green media like water, ethanol, or even under solvent-free conditions.[4][5][6] Choline chloride/urea-based deep eutectic solvents can act as both the medium and the catalyst, often leading to excellent yields.[7][8]
-
Solvent Screening: If yields are low, consider screening a range of solvents with varying polarities. For some nanoparticle-catalyzed reactions, aqueous ethanol has been shown to be effective.[3]
-
-
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or product degradation.[1]
-
Recommendation: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction is sluggish at room temperature, incremental heating may be necessary. Some reactions are complete within minutes at room temperature, while others may require heating at 60-80°C.[6][9][10] Conversely, excessive heat can sometimes promote side reactions.
-
Issue 2: Poor Catalyst Recyclability and Deactivation
Question: I'm using a heterogeneous catalyst (e.g., magnetic nanoparticles) for my pyrazole synthesis. While the initial run gives a good yield, the activity drops significantly in subsequent cycles. Why is this happening and how can I improve it?
Answer: A drop in catalytic activity upon recycling is a frequent challenge with heterogeneous systems. The primary causes are typically leaching of the active species, agglomeration of nanoparticles, or fouling of the catalyst surface.
Potential Causes and Solutions:
-
Leaching of Active Sites: The active catalytic species may detach from the support material and dissolve into the reaction medium.
-
Solution: Ensure the active species is robustly anchored to the support. Post-synthesis functionalization of supports like silica or magnetic nanoparticles can create stronger bonds.[11][12] After each cycle, wash the catalyst thoroughly with an appropriate solvent to remove adsorbed products and byproducts before drying and reusing.
-
-
Nanoparticle Agglomeration: During the reaction or workup, nanoparticles can aggregate, which reduces the available catalytic surface area.
-
Solution: Proper functionalization of the nanoparticle surface can prevent agglomeration. Using supports like silica (e.g., Fe₃O₄@SiO₂) can help maintain dispersion.[12] Ensure the post-reaction washing and drying steps are gentle and do not induce aggregation.
-
-
Surface Fouling: Reactants, intermediates, or products can strongly adsorb to the catalyst's active sites, blocking them from participating in subsequent reactions.
-
Solution: Implement a more rigorous washing protocol between cycles. Sometimes a mild acidic or basic wash (if compatible with the catalyst) or calcination at a moderate temperature can regenerate the catalyst surface. For instance, some magnetic nanocatalysts have been successfully reused up to seven times without a noticeable loss of activity after simple magnetic separation and washing.[3]
-
Frequently Asked Questions (FAQs)
Question 1: How do I choose the right alternative catalyst for my specific multicomponent pyrazole synthesis?
Answer: Catalyst selection is a multifactorial decision. Consider the following:
-
Target Pyrazole Scaffold: The structure of your target molecule is the primary determinant. For dihydropyrano[2,3-c]pyrazoles, a wide range of catalysts including ionic liquids, DESs, and various nanocatalysts are reported.[2][3][7] For pyrazolo[3,4-b]quinolines, choline chloride/urea DES has been shown to be effective.[8]
-
Reaction Conditions: If your substrates are sensitive to harsh conditions, choose a catalyst that operates at room temperature, such as certain transition metal-based ionic liquids or nickel-based heterogeneous catalysts.[13][14]
-
Green Chemistry Principles: If sustainability is a key driver, consider catalysts that work in water or under solvent-free conditions and are easily recyclable.[4][5] Magnetic nanoparticles[11] and deep eutectic solvents[15][16] are excellent choices in this regard.
-
Homogeneous vs. Heterogeneous: Homogeneous catalysts (e.g., ionic liquids) often offer high activity and selectivity due to well-defined active sites.[17] Heterogeneous catalysts (e.g., nanocatalysts, MOFs) excel in ease of separation and reusability, which is a significant advantage for industrial applications.[11][17]
Question 2: What are the primary advantages of using Ionic Liquids (ILs) or Deep Eutectic Solvents (DESs) for pyrazole synthesis?
Answer: ILs and DESs have emerged as powerful green alternatives to traditional volatile organic compounds (VOCs).[15][18]
-
Dual Role as Solvent and Catalyst: Many ILs and DESs can function as both the reaction medium and the catalyst, simplifying the reaction setup.[7][8][18] For example, Brønsted acid ionic liquids can catalyze the reaction by activating carbonyl groups.[2]
-
Enhanced Reaction Rates and Yields: Their unique solvating properties can enhance reactant solubility and lead to shorter reaction times and higher yields.[2]
-
Negligible Vapor Pressure: This property makes them non-flammable and reduces air pollution, contributing to a safer laboratory environment.[2][18]
-
Recyclability: Many ILs and DESs are immiscible with common organic solvents, allowing for easy product extraction and recycling of the catalytic medium.[13]
-
Tunability: The physicochemical properties of ILs can be fine-tuned by modifying the cation and anion, allowing for the design of task-specific catalysts.[13]
Question 3: What is the role of Metal-Organic Frameworks (MOFs) as catalysts in pyrazole synthesis?
Answer: Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Their application in pyrazole synthesis is a growing area.
-
Heterogeneous Catalysis: MOFs act as robust heterogeneous catalysts. Their high surface area and well-defined, accessible active sites (metal nodes or functionalized linkers) make them highly efficient.[19][20]
-
Shape Selectivity: The defined pore structure of MOFs can impart shape and size selectivity to the reaction, potentially favoring the formation of a specific isomer.
-
Synergistic Catalysis: MOFs can be designed to contain multiple functionalities. For example, a Zr-based MOF functionalized with Cu(OAc)₂ has been used for the synthesis of pyrazolo[3,4-b]pyridine derivatives, showcasing the cooperative action of different components.[19]
-
Stability and Reusability: Pyrazolate-based MOFs, in particular, can exhibit exceptional stability in aqueous solutions across a wide pH range, making them highly robust and recyclable catalysts.[20][21]
Data Presentation: Comparative Catalyst Performance
The selection of an optimal catalyst often involves a trade-off between yield, reaction time, and conditions. The table below summarizes the performance of various alternative catalytic systems in multicomponent pyrazole syntheses.
| Catalyst System | Target Scaffold | Reactants | Solvent | Temp. | Time | Yield (%) | Reusability (Cycles) | Reference |
| Ionic Liquid | ||||||||
| [Et₃NH][HSO₄] | Dihydropyrano[2,3-c]pyrazole | Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Solvent-free | RT | 15 min | 90-96% | Not Reported | [2] |
| [bmim][NO₃] | Pyranopyrazole | Benzaldehyde, Pyrazolone, Malononitrile | Solvent-free | 60°C | Short | High | Yes | [6] |
| Deep Eutectic Solvent | ||||||||
| Choline Chloride/Urea | Dihydropyrano[2,3-c]pyrazole | Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | DES | 80°C | 15-20 min | 92-98% | Yes | [7] |
| Choline Chloride/Glycerol | Trisubstituted Pyrazoline | Chalcone, Phenylhydrazine | DES | Not specified | Not specified | High | Yes | [15] |
| Nanocatalyst | ||||||||
| Nano MgO | Dihydropyrano[2,3-c]pyrazole | Aldehyde, Hydrazine, Malononitrile, 3-oxopropanoate | Aqueous | RT | 20 min | 88-97% | Not Reported | [3] |
| Fe₃O₄@SiO₂-EP-NH-HPA | Pyrano[2,3-c]pyrazole | Aldehyde, Hydrazine, Malononitrile, Ethyl Acetoacetate | Water | RT | 10 min | 89-99% | 7 | [3] |
| MOF | ||||||||
| Cu-functionalized Zr-MOF | Pyrazolo[3,4-b]pyridine | Not specified | Not specified | Not specified | Not specified | High | Yes | [19] |
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical decision-making process for troubleshooting low yields in multicomponent pyrazole synthesis.
Caption: Decision-making workflow for troubleshooting low product yield.
Experimental Protocols
Protocol: Four-Component Synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile using a Deep Eutectic Solvent
This protocol is adapted from methodologies utilizing deep eutectic solvents as both catalyst and medium.[7]
1. Preparation of the Deep Eutectic Solvent (DES) Catalyst:
-
In a round-bottom flask, combine choline chloride (1 part, molar equivalent) and urea (2 parts, molar equivalent).
-
Heat the mixture gently at 80°C with stirring until a clear, homogeneous liquid is formed.
-
Allow the DES to cool to room temperature. It can be stored in a desiccator and used without further purification.
2. Synthesis Procedure:
-
To a 25 mL round-bottom flask, add 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol).
-
Add the prepared choline chloride/urea DES (approx. 2 mL).
-
Stir the mixture at room temperature for 5-10 minutes to ensure homogeneity.
-
Add hydrazine hydrate (1 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture vigorously at 80°C. Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent). The reaction is typically complete within 15-20 minutes.
3. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water (10 mL) to the flask. The solid product will precipitate out of the aqueous DES mixture.
-
Stir for 10 minutes, then collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove any residual starting materials.
-
Dry the collected solid product under vacuum to obtain the pure dihydropyrano[2,3-c]pyrazole derivative. The product is often of high purity and does not require column chromatography.
4. Catalyst Recycling:
-
The aqueous filtrate containing the DES can be concentrated under reduced pressure to remove the water. The recovered DES can then be dried under high vacuum and reused for subsequent reactions.
References
- Green Synthetic Strategies for Pyrazole Deriv
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis: A Critical Review. ChemistrySelect.
- Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. MDPI.
- Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds. PMC - NIH.
- Green Synthetic Strategies for Pyrazole Deriv
- Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temper
- Green and highly efficient synthesis of pyranopyrazoles in choline chloride/urea deep eutectic solvent. Taylor & Francis Online.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Synthesis.
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- Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
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- Efficient natural deep eutectic solvent mediated synthesis of highly substituted pyrazole-4-carbonitrile derivatives.
- Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3]. Journal of Synthetic Chemistry.
- One-Pot Multicomponent Synthesis of 1H-Pyrazolo[3,4-b]quinolines by Using Eco-Friendly Deep Eutectic Solvent. IOSR Journal of Applied Chemistry.
- Magnetic Nanoparticles‐Supported Synthesis of Pyrazole Scaffolds: A Review. ChemistrySelect.
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- Nano-catalyzed synthesis of pyranopyrazole and pyridine scaffolds. ScienceDirect.
- Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI.
- Homogeneous vs Heterogeneous C
- Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxid
- Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
- A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society.
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Technical Support Center: Mastering Pyrazole Synthesis Through Precise Temperature Control
Welcome to the technical support center dedicated to one of the most critical parameters in pyrazole ring formation: temperature control. For researchers, chemists, and drug development professionals, mastering the thermal conditions of these reactions is paramount for achieving high yields, purity, and desired regioselectivity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of temperature management in your pyrazole synthesis experiments.
The Thermal Tightrope: Why Temperature is a Master Variable in Pyrazole Synthesis
The formation of the pyrazole ring, a cornerstone of many pharmaceuticals and agrochemicals, is often a delicate balance of kinetics and thermodynamics. Temperature is not merely a parameter to be set; it is a powerful tool that can dictate reaction pathways, influence the stability of intermediates, and ultimately determine the success or failure of your synthesis. Inadequate temperature control can lead to a cascade of issues, from sluggish reactions and low yields to the formation of intractable byproducts and, in some cases, dangerous exothermic runaways.[1] This guide is designed to equip you with the expertise to walk this thermal tightrope with confidence.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our application scientists receive regarding temperature control during pyrazole ring formation.
Q1: My pyrazole synthesis is extremely slow. Can I just increase the temperature?
While increasing the temperature can enhance the reaction rate, it must be done cautiously.[2] A sluggish reaction can be due to several factors, including steric hindrance from substituents or low substrate reactivity. A careful, incremental increase in temperature while monitoring the reaction progress by TLC or HPLC is advisable. However, be aware that elevated temperatures can also promote side reactions and decomposition of sensitive starting materials or products.
Q2: I'm observing significant byproduct formation. How can temperature manipulation help?
Byproduct formation is often a sign that an alternative, undesired reaction pathway is competing with your desired pyrazole formation. Temperature can be a key factor in controlling this competition. Lowering the reaction temperature may favor the desired kinetic product over a thermodynamically more stable, but undesired, byproduct. Conversely, in some cases, a higher temperature might be necessary to overcome the activation energy for the desired pathway. Screening a range of temperatures is crucial to find the optimal balance.[1]
Q3: How does temperature affect the regioselectivity of my pyrazole synthesis?
Temperature can be a powerful tool for controlling regioselectivity, particularly in reactions involving unsymmetrical 1,3-dicarbonyl compounds.[3] In some cases, different regioisomers are favored at different temperatures. For instance, kinetic control at lower temperatures might favor one isomer, while thermodynamic control at higher temperatures might favor another. It's essential to perform systematic studies to determine the optimal temperature for achieving the desired regiochemical outcome.[3][4]
Q4: What are the best practices for managing exothermic reactions during pyrazole synthesis, especially during scale-up?
Managing exotherms is critical for safety, particularly when scaling up reactions involving highly reactive reagents like hydrazine.[1] Key strategies include:
-
Slow, controlled addition of reagents: This allows the heat generated to be dissipated effectively.[1]
-
Efficient cooling: Ensure your reaction vessel is equipped with an adequate cooling system (e.g., an ice bath or a cryocooler).[1]
-
Adequate solvent volume: A larger solvent volume can act as a heat sink, absorbing the energy released during the reaction.[1]
-
Real-time temperature monitoring: Use a calibrated thermometer or thermocouple to track the internal reaction temperature continuously.
Q5: Are there modern heating techniques that offer better temperature control than a standard oil bath?
Yes, several modern techniques offer superior temperature control and can significantly improve pyrazole synthesis:
-
Microwave-assisted synthesis: Microwave reactors allow for rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times and improved yields.[5][6][7][8] They also offer precise temperature and pressure control.[9]
-
Continuous flow reactors: In a flow chemistry setup, reactants are continuously pumped through a heated tube or microreactor.[10][11][12][13] This technology provides exceptional heat transfer and precise temperature control, making it ideal for managing highly exothermic reactions and for safe scale-up.[10][13]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during pyrazole synthesis, with a focus on temperature-related solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Yield | Reaction temperature is too low: Insufficient thermal energy to overcome the activation barrier. | 1. Incremental Temperature Increase: Gradually raise the reaction temperature in 5-10 °C increments, monitoring by TLC/HPLC at each stage. 2. Switch to Microwave Heating: Microwave irradiation can provide the necessary energy to drive sluggish reactions to completion in a shorter time.[5][8] 3. Consider a Higher-Boiling Solvent: If the reaction requires temperatures exceeding the boiling point of your current solvent, switch to a suitable higher-boiling alternative. |
| Reaction temperature is too high: Decomposition of starting materials, intermediates, or the final product. | 1. Lower the Reaction Temperature: Screen a range of lower temperatures to find an optimal point where the reaction proceeds without significant degradation.[1] 2. Use an Inert Atmosphere: If your compounds are sensitive to oxidation at elevated temperatures, perform the reaction under nitrogen or argon.[1] | |
| Formation of Multiple Products (Poor Selectivity) | Incorrect temperature for desired regioselectivity: The reaction temperature may be favoring the formation of an undesired regioisomer. | 1. Systematic Temperature Screening: Run the reaction at a range of temperatures (e.g., from room temperature to reflux) to determine the effect on regioselectivity.[3][4] 2. Explore Different Solvents: The choice of solvent can influence the transition states leading to different regioisomers.[14][15] |
| Side reactions are favored at the current temperature: The activation energy for a competing side reaction is being overcome. | 1. Lower the Reaction Temperature: This can often slow down or prevent undesired side reactions from occurring. 2. Change the Order of Addition: Pre-cooling the reaction mixture before the addition of a reactive reagent can help to control the initial exotherm and minimize side product formation. | |
| Reaction Runaway (Uncontrolled Exotherm) | Poor heat dissipation during an exothermic step (e.g., addition of hydrazine): The rate of heat generation exceeds the rate of heat removal. | 1. Immediate Cooling: Immerse the reaction vessel in a large ice bath or other cooling medium. 2. Stop Reagent Addition: Immediately cease the addition of any further reagents. 3. For Future Reactions: - Slow down the addition rate. - Increase the solvent volume. - Ensure efficient stirring. - Use a more efficient cooling system. - Consider a continuous flow setup for better heat management on a larger scale. [11][13] |
| Inconsistent Results Between Batches | Inaccurate temperature measurement or control: Fluctuations in the heating apparatus (e.g., hot plate) can lead to variability. | 1. Calibrate Thermometers: Ensure all temperature measurement devices are accurately calibrated. 2. Use a Thermocouple Controller: For more precise control, use a hot plate with an external thermocouple that measures the internal reaction temperature. 3. Standardize Heating and Cooling Procedures: Ensure that the heating and cooling profiles are consistent for every batch. |
Visualizing the Workflow: Troubleshooting Temperature Control
The following diagram illustrates a typical decision-making process for troubleshooting temperature-related issues in pyrazole synthesis.
Caption: Troubleshooting flowchart for temperature issues in pyrazole synthesis.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experimental setups.
Protocol 1: Conventional Heating with Precise Temperature Monitoring
This protocol is for a standard Knorr pyrazole synthesis using a 1,3-dicarbonyl compound and a hydrazine derivative.
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermocouple connected to a temperature controller. The flask should be placed in an oil bath on a magnetic stir plate.
-
Reagent Addition: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Controlled Heating: Begin stirring and heat the solution to the desired temperature (e.g., 78 °C for refluxing ethanol).
-
Hydrazine Addition: Slowly add the hydrazine derivative (1.1 eq) dropwise to the heated solution over 15-30 minutes. Monitor the internal temperature closely to ensure there is no significant exotherm.
-
Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress by taking aliquots for TLC or HPLC analysis at regular intervals.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. Otherwise, proceed with standard aqueous work-up and extraction.
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol outlines a general procedure for performing a pyrazole synthesis in a dedicated microwave reactor.
-
Vessel Preparation: In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.1 eq), and a suitable microwave-absorbing solvent (e.g., ethanol, DMF). Add a magnetic stir bar.
-
Sealing: Securely cap the reaction vessel.
-
Microwave Program: Place the vessel in the microwave reactor. Program the reaction parameters:
-
Execution: Start the microwave program. The instrument will automatically control the temperature and pressure.
-
Cooling and Work-up: After the program is complete, the vessel will be cooled to a safe temperature by the instrument. Carefully open the vessel and transfer the contents for work-up and purification.
Visualizing the Knorr Pyrazole Synthesis Pathway
The following diagram illustrates the generally accepted mechanism for the Knorr pyrazole synthesis, highlighting the steps where temperature plays a crucial role.
Caption: Key stages of the Knorr pyrazole synthesis mechanism.
By understanding the principles outlined in this guide and applying the troubleshooting strategies and protocols, you will be better equipped to manage temperature control in your pyrazole ring formation reactions, leading to more consistent, high-quality results.
References
-
Benchchem. Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde. 2
-
National Institutes of Health. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. 4
-
PubMed. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. 16
-
RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. 5
-
RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. 10
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. 6
-
MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. 17
-
National Institutes of Health. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. 18
-
National Institutes of Health. Continuous Flow Synthesis of Anticancer Drugs. 11
-
ResearchGate. Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. 3
-
DSpace@MIT. A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. 12
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MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 19
-
MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. 13
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MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. 20
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GSC Online Press. Green synthesis of pyranopyrazole using microwave assisted techniques. 7
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ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry. 14
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Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. 21
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. 15
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Taylor & Francis. Full article: Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. 22
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DergiPark. Microwave-assisted synthesis of pyrazoles - a mini-review. 8
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Benchchem. challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. 1
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Organic Chemistry Portal. Pyrazole synthesis. 23
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Organic Syntheses Procedure. 4. 24
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GalChimia. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. 25
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New Journal of Chemistry (RSC Publishing). One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn 2+ and Cd 2+ directly from chalcones via in situ aromatisation. 26
-
ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry. 27
-
Chem Help Asap. Knorr Pyrazole Synthesis. 28
-
Adesis, Inc.. Guide of Pilot Plant Scale-Up Techniques. 29
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Benchchem. Reducing reaction time for pyrazole synthesis with microwave assistance. 9
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. 30
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Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. 31
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National Institutes of Health. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. 32
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National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. 33
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Technical Support Center: Work-Up and Purification of Pyrazole Synthesis Reactions
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the critical work-up and purification stages of pyrazole synthesis. Our goal is to empower you with the knowledge to not only follow a procedure but to understand the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the work-up of pyrazole synthesis reactions, particularly those employing the classical Knorr synthesis or related methods involving 1,3-dicarbonyl compounds and hydrazines.
Q1: What is the fundamental principle behind the work-up of a typical pyrazole synthesis?
A1: The work-up strategy for pyrazole synthesis hinges on the acid-base properties of the product and reactants. Pyrazoles are weakly basic due to the lone pair of electrons on the sp²-hybridized nitrogen atom (N-2)[1][2]. This allows for their selective extraction and separation from non-basic impurities. A typical work-up involves an aqueous extraction to remove water-soluble reagents and byproducts, followed by purification, most commonly through recrystallization.
Q2: How do I effectively remove unreacted hydrazine or its derivatives?
A2: Hydrazine and its simple derivatives are highly polar and water-soluble, making them amenable to removal through aqueous washes.[3][4] An acidic wash (e.g., with dilute HCl) can be particularly effective, as it protonates the basic hydrazine, forming a highly water-soluble hydrazinium salt that is readily extracted into the aqueous phase.[5] For less polar hydrazine derivatives, multiple extractions with aqueous acid may be necessary. In cases where the product is a solid that precipitates from the reaction mixture, thorough washing of the filtered solid with water or a solvent in which hydrazine is soluble (like diethyl ether) can also be effective.[3][4]
Q3: What are the best solvents for extracting my pyrazole product?
A3: The choice of extraction solvent depends on the polarity of your specific pyrazole derivative. Common solvents include ethyl acetate, dichloromethane (DCM), and chloroform. Ethyl acetate is a good general-purpose solvent for many pyrazoles. DCM is also widely used, but it's important to be aware of its potential to form emulsions. If your pyrazole is particularly non-polar, you might consider solvents like diethyl ether. Conversely, for more polar pyrazoles, a more polar extraction solvent or a mixed solvent system might be necessary.
Q4: Can I purify my pyrazole without using column chromatography?
A4: Yes, in many cases, column chromatography can be avoided. Recrystallization is a powerful technique for purifying solid pyrazole products.[6][7] If your pyrazole is a liquid or an oil, distillation under reduced pressure can be effective if the compound is thermally stable. Another strategy involves forming a salt of the pyrazole by treating it with an acid; the salt can then be selectively precipitated and recrystallized.[8][9] The purified salt can then be neutralized to regenerate the pure pyrazole.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the work-up and purification of your pyrazole synthesis.
Problem 1: My pyrazole product is poorly soluble and precipitates during the aqueous work-up.
Cause: This often happens when the pyrazole derivative has low solubility in both the organic and aqueous layers, causing it to "crash out" at the interface. This can be influenced by the substituents on the pyrazole ring.[10]
Solutions:
-
Increase the volume of the organic solvent: This can help keep the product dissolved in the organic phase.[10]
-
Use a different organic solvent: Switch to a solvent in which your product has higher solubility.[10]
-
Employ a co-solvent system: Adding a miscible organic solvent like THF or acetone to the extraction mixture can enhance solubility.[10]
-
Perform a hot extraction: If your compound is thermally stable, performing the extraction at an elevated temperature can increase its solubility.[10]
Problem 2: I'm observing an inseparable emulsion during extraction.
Cause: Emulsions are common when using chlorinated solvents like DCM. They are stabilized by finely dispersed, insoluble materials or compounds that have surfactant-like properties.
Solutions:
-
Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Filter the entire mixture: Passing the mixture through a pad of Celite® or filter paper can remove particulate matter that may be stabilizing the emulsion.
-
Allow the mixture to stand: Sometimes, emulsions will break upon standing for an extended period.
-
Change the solvent: If emulsions are a persistent problem, consider using a non-chlorinated solvent like ethyl acetate for extraction.
Problem 3: My crude product is an oil that won't crystallize.
Cause: This phenomenon, known as "oiling out," occurs when the compound precipitates from the solution at a temperature above its melting point.[6] Impurities can also inhibit crystallization.
Solutions:
-
Increase the solvent volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[6]
-
Slow down the cooling process: Allow the solution to cool as slowly as possible. Using an insulated container can help.[6]
-
Change the solvent system: Experiment with different solvents or solvent/anti-solvent combinations.[6]
-
Use a seed crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[6]
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.[11]
Problem 4: The yield of my recrystallized pyrazole is very low.
Cause: Low yields can result from using too much solvent, cooling the solution too quickly, or choosing a solvent in which the product has significant solubility even at low temperatures.[6]
Solutions:
-
Minimize the amount of hot solvent: Use only the minimum volume of hot solvent required to fully dissolve your crude product.[6]
-
Cool the solution thoroughly and slowly: Ensure the solution reaches a low temperature (e.g., in an ice bath) to maximize precipitation.
-
Concentrate the mother liquor: The filtrate from the recrystallization can be concentrated and a second crop of crystals can be obtained.
-
Optimize your solvent choice: The ideal solvent will dissolve the pyrazole when hot but have very low solubility for it when cold.[6]
Experimental Protocols
Protocol 1: Standard Aqueous Work-Up for Pyrazole Synthesis
This protocol is a general guideline for the work-up of a pyrazole synthesis performed in a water-miscible solvent like ethanol.
-
Solvent Removal: After the reaction is complete, remove the bulk of the reaction solvent (e.g., ethanol) using a rotary evaporator.
-
Partitioning: To the residue, add an organic solvent (e.g., ethyl acetate, 50 mL) and water (50 mL). Stir vigorously.
-
Acidic Wash (Optional but Recommended): Transfer the mixture to a separatory funnel. Add 1 M HCl (25 mL) and shake gently. Allow the layers to separate and drain the aqueous layer. This step removes unreacted hydrazine and other basic impurities.
-
Neutralization/Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (25 mL) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution, 25 mL) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude pyrazole product.
Protocol 2: Recrystallization of Pyrazole Derivatives
This protocol describes both single-solvent and mixed-solvent recrystallization techniques.
Single-Solvent Recrystallization:
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture while stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.[6]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.[6]
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals.[6]
Mixed-Solvent Recrystallization:
This method is useful when no single solvent is ideal.[6]
-
Dissolution: Dissolve the crude pyrazole in a minimal amount of a hot "good" solvent (one in which it is readily soluble).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (one in which the pyrazole is insoluble) dropwise until the solution becomes slightly cloudy (turbid).[6]
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling, Isolation, and Drying: Follow steps 3-7 from the single-solvent recrystallization protocol.
Table 1: Common Solvents for Pyrazole Recrystallization
| Solvent/System | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | A good starting point for many pyrazoles.[6] |
| Methanol | Polar Protic | 65 | Similar to ethanol, but more polar.[6] |
| Isopropanol | Polar Protic | 82 | Another common alcohol for recrystallization.[6] |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent for a range of polarities.[6] |
| Hexane/Ethyl Acetate | Mixed | 69-77 | A common mixed-solvent system for less polar pyrazoles.[6] |
| Ethanol/Water | Mixed | 78-100 | Excellent for more polar pyrazoles.[6] |
| Cyclohexane | Non-polar | 81 | Suitable for non-polar pyrazole derivatives.[6] |
Visual Workflow Diagrams
Caption: General workflow for the work-up of a pyrazole synthesis reaction.
Caption: Decision tree for troubleshooting pyrazole crystallization issues.
References
- Technical Support Center: Purification of Pyrazole Compounds by Recrystallization - Benchchem. (n.d.).
- How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (2019, October 16). ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Process for the purification of pyrazoles. (n.d.). Google Patents.
- Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- What solvent should I use to recrystallize pyrazoline? (2017, April 23). ResearchGate.
- How can I remove the excess of hydrazine monohydrate from graphene oxide suspension in water after completion of reduction? (2015, March 29). ResearchGate.
- Process for the preparation of pyrazoles. (n.d.). Google Patents.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- Method for purifying pyrazoles. (n.d.). Google Patents.
- Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC.
- How to quench excess hydrazine monohydrate. (2022, May 3). Reddit.
- 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. (n.d.). Organic Syntheses Procedure.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals.
- Remove excess hydrazine hydrate? (2021, January 31). ResearchGate.
- 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020, August 28). Books - The Royal Society of Chemistry.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Overcoming poor solubility of pyrazole derivatives during reaction workup. (n.d.). Benchchem.
- Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021, December 16). YouTube.
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025, September 2). Who we serve.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1).
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5).
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022, April 4). IJCRT.org.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry : University of Rochester.
- One-pot synthesis of pyrazole [closed]. (2018, February 28). Chemistry Stack Exchange.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). The Journal of Organic Chemistry - ACS Publications.
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- Paal–Knorr synthesis. (n.d.). Wikipedia.
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. (n.d.). Taylor & Francis Online.
- Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. (n.d.). ResearchGate.
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- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselective Pyrazole Functionalization
Welcome to the technical support center for pyrazole functionalization. This resource is designed for researchers, chemists, and drug development professionals to address the common challenge of isomer formation in pyrazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to help you troubleshoot and optimize your reactions for maximal regioselectivity.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when working with pyrazoles.
Q1: Why am I getting a mixture of N1 and N2 alkylation products on my unsubstituted pyrazole?
This is a classic and fundamental challenge in pyrazole chemistry. The formation of both N1 and N2 isomers is due to the similar nucleophilicity of the two nitrogen atoms in the deprotonated pyrazole (the pyrazolide anion). The negative charge is delocalized across the N-N bond, making both nitrogens reactive. The final product ratio is often a delicate balance between kinetic and thermodynamic control, influenced by factors like sterics, the nature of the electrophile, the counter-ion, and the solvent.
Q2: How can I selectively achieve N1 alkylation?
For pyrazoles that are unsymmetrically substituted at the C3 and C5 positions, N1 alkylation is often favored by using sterically bulky substituents at the C5 position. The bulkier group hinders the approach of the electrophile to the adjacent N1 nitrogen, directing it to the more accessible N2 position. However, if the goal is N1 functionalization, a common strategy involves the use of a removable directing group. For instance, a bulky group can be installed at N1, forcing the desired functionalization at N2, followed by removal of the directing group.
Q3: What is the best way to selectively functionalize the C4 position of the pyrazole ring?
The C4 position is generally the most electron-rich carbon and is thus the most susceptible to electrophilic aromatic substitution. For many standard electrophilic reactions like nitration, halogenation, and Friedel-Crafts acylation, the C4 position is the kinetically favored site of attack, especially when the N1 and C3/C5 positions are already substituted. The Vilsmeier-Haack reaction, for example, is a highly reliable method for formylating the C4 position.
Q4: Can I directly functionalize the C3 or C5 position with an electrophile?
Direct electrophilic substitution at C3 or C5 is challenging and less common than C4 substitution because these positions are less electron-rich. To achieve functionalization at these positions, strategies often involve:
-
Directed Ortho-Metalation (DoM): If N1 is protected with a suitable directing group (e.g., a carbamate or amide), a strong base like n-butyllithium can selectively deprotonate the C5 position, which can then be quenched with an electrophile.
-
Halogen-Metal Exchange: Starting with a pre-functionalized C3- or C5-halopyrazole, a lithium-halogen exchange can generate a nucleophilic carbon at the desired position, ready to react with an electrophile.
Troubleshooting Guides: Isomer Control
This section provides in-depth, protocol-driven guidance for overcoming specific isomerism issues.
Guide 1: Controlling N1 vs. N2 Regioselectivity in Alkylation
The choice between N1 and N2 substitution is a critical step in many synthetic routes. The outcome depends heavily on a subtle interplay of steric and electronic effects.
In an unsymmetrical pyrazole (e.g., 3-methylpyrazole), the two nitrogen atoms are in distinct electronic and steric environments.
-
Steric Hindrance: A substituent at the C3 position will sterically encumber the adjacent N2 atom, while a C5 substituent will hinder the N1 atom. Electrophiles, especially bulky ones, will preferentially attack the less hindered nitrogen.
-
Electronic Effects: The electronics are governed by the stability of the final product. Often, the thermodynamically more stable isomer will predominate, especially under conditions that allow for equilibration (e.g., higher temperatures, longer reaction times). It has been observed that for 3-substituted pyrazoles, alkylation often favors the N1 position, leading to the 1,3-disubstituted product, which is typically the thermodynamically more stable isomer.
The following diagram outlines a decision-making process for achieving the desired N-alkylation product.
Caption: Decision workflow for N1 vs. N2 alkylation.
This protocol favors the formation of 1-alkyl-3-methylpyrazole, the thermodynamically more stable product.
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add 3-methylpyrazole (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the pyrazole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, forming the sodium pyrazolide salt. The Na+ counter-ion is small and does not strongly coordinate, allowing for equilibration towards the more stable product.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Electrophile Addition: Cool the solution back to 0 °C and add your alkylating agent (e.g., benzyl bromide, 1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Gentle heating (e.g., 50-60 °C) can be applied to ensure the reaction goes to completion and favors the thermodynamic product.
-
Workup: Quench the reaction carefully by slowly adding saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography to separate any minor N2-isomer.
| Condition | Typical Outcome on 3-Substituted Pyrazole | Rationale |
| Base/Solvent | ||
| NaH in DMF/THF | Favors N1 (Thermodynamic) | Strong base, polar aprotic solvent. Favors formation of the more stable 1,3-disubstituted product. |
| K2CO3 in Acetone/CH3CN | Often gives mixtures, favors N2 (Kinetic) | Weaker base, less polar solvent. Reaction is under kinetic control, favoring attack at the less hindered N2. |
| Ag+ salts (e.g., AgNO3) | Can favor N2 | Silver coordination to the N2 lone pair can direct the electrophile to that position. |
| Electrophile Sterics | ||
| Small (e.g., MeI) | Less selective | A small electrophile is less sensitive to steric hindrance, leading to mixtures. |
| Bulky (e.g., Trityl-Cl) | Highly selective for the less hindered N | A bulky electrophile will almost exclusively attack the nitrogen atom with more space around it. |
Guide 2: Regiocontrolled C-Functionalization using Directing Groups
To overcome the inherent reactivity preference of the pyrazole ring, particularly for substitution at C5, a removable directing group on N1 is an indispensable tool.
The use of an N1-sulfonyl group (like tosyl or nosyl) is a powerful strategy for directing lithiation and subsequent electrophilic attack to the C5 position.
Caption: Workflow for C5-functionalization via DoM.
This protocol demonstrates the power of a directing group for achieving otherwise difficult regioselectivity.
-
Protection: Protect the N1 position of pyrazole with tosyl chloride in the presence of a base like triethylamine or sodium hydroxide to form 1-tosylpyrazole. Purify this product before proceeding. Causality: The electron-withdrawing tosyl group acidifies the C5 proton, making it susceptible to deprotonation by a strong base.
-
Preparation for Lithiation: To a flame-dried flask under argon, add the purified 1-tosylpyrazole (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. The solution may change color. Stir at -78 °C for 1 hour. Causality: n-BuLi is a strong organolithium base that selectively removes the most acidic proton, which is at C5 due to the directing effect of the N1-tosyl group.
-
Electrophilic Quench: While maintaining the temperature at -78 °C, add a solution of the electrophile, in this case, 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) in anhydrous THF, dropwise. Self-Validation: Using a bromine source like this or CBr4 is often cleaner than using liquid bromine directly at low temperatures.
-
Reaction and Workup: Stir the reaction at -78 °C for 2-3 hours. Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over magnesium sulfate and concentrate in vacuo.
-
Deprotection: The N1-tosyl group can be removed under various conditions. A common method is refluxing with magnesium powder in methanol. This cleaves the N-S bond to yield the free 5-bromopyrazole.
-
Purification: Purify the final product by flash column chromatography.
By mastering these strategies of steric control, thermodynamic vs. kinetic conditions, and the use of directing groups, you can significantly minimize the formation of unwanted isomers and streamline your synthetic pathways.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2011). The Chemistry of Pyrazoles of Pharmacological Importance. Advances in Heterocyclic Chemistry, 102, 81-209. [Link]
-
Sundberg, R. J. (2002). The Chemistry of Heterocycles. Academic Press. [Link]
-
Jones, G. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Pyrazoles. John Wiley & Sons. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and related ortho-directing groups. Chemical Reviews, 90(6), 879-933. [Link]
Technical Support Center: Phase-Transfer Catalysis for the Hydrolysis of Pyrazole Esters
Welcome to the technical support center for Phase-Transfer Catalysis (PTC) applications. This guide is designed for researchers, chemists, and drug development professionals who are utilizing PTC for the controlled hydrolysis of pyrazole esters. Pyrazole esters are common intermediates in pharmaceutical synthesis, and their conversion to the corresponding pyrazole alcohols or carboxylic acids is a critical step.[1][2] However, this hydrolysis can be challenging due to the sensitivity of the ester group and the need for precise reaction control.[1][3]
Phase-transfer catalysis offers an elegant solution, enabling reactions between water-soluble nucleophiles (like hydroxide) and organic-soluble substrates (pyrazole esters) under mild, biphasic conditions.[4][5] This guide provides in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and practical field experience.
Section 1: The Core Mechanism - A Visual Guide
Before troubleshooting, it is crucial to understand the fundamental process. The hydrolysis of a pyrazole ester under PTC conditions is a cyclical process that occurs at the interface of an aqueous and an organic phase.
The catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase into the organic phase.[5][6] In the organic phase, the "naked" or poorly hydrated hydroxide ion is a highly potent nucleophile, which efficiently attacks the carbonyl carbon of the pyrazole ester, leading to hydrolysis.
Caption: The catalytic cycle showing anion exchange, phase transfer, hydrolysis, and catalyst regeneration.
Section 2: Troubleshooting Guide & FAQs
This section is structured to address the most common issues encountered during the PTC-mediated hydrolysis of pyrazole esters.
Category A: Low or No Reaction Conversion
Question 1: My reaction has stalled. After several hours, analysis (TLC/LC-MS) shows mostly unreacted starting material. What's going wrong?
Answer: This is a common issue that typically points to a breakdown in the catalytic cycle. The problem can usually be traced to one of four areas: catalyst inefficiency, poor mass transfer, insufficient reactivity, or catalyst poisoning.
The Likely Cause & Troubleshooting Protocol:
-
Inefficient Mass Transfer (Agitation): The reaction occurs at the interface between the two liquid phases. If agitation is insufficient, the interfacial surface area is too small for efficient transfer of the catalyst.[5][7]
-
Action: Increase the stirring rate. For lab-scale reactions, aim for a vortex that is approximately 10-20% of the liquid depth. Be aware that excessively high agitation can sometimes promote emulsion formation.[8]
-
-
Improper Catalyst Choice or Concentration: The catalyst's structure is paramount. Its lipophilicity must be high enough to ensure it spends sufficient time in the organic phase with the ester.
-
Action: Verify your catalyst choice. For most ester hydrolyses, quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) or Methyltributylammonium Chloride (Aliquat® 336) are effective.[6] If your pyrazole ester is highly nonpolar, a more lipophilic catalyst may be needed. Increase catalyst loading incrementally from 1 mol% up to 5 mol%.
-
-
Insufficient Base Strength/Concentration: While PTC enhances the nucleophilicity of the hydroxide, a sufficient concentration is still required in the aqueous phase to drive the initial anion exchange.
-
Catalyst Poisoning: Certain anions can compete with hydroxide for the catalyst and are less reactive, effectively "poisoning" the cycle. Highly lipophilic anions, such as iodide or tosylate, are known offenders.[10]
-
Action: Review your starting materials for sources of competing anions. If the pyrazole ester was synthesized from a tosylate or iodide precursor, ensure it is purified thoroughly. Consider switching the catalyst counter-ion (e.g., use a bromide or chloride salt instead of an iodide salt).
-
Sources
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. fzgxjckxxb.com [fzgxjckxxb.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phasetransfer.com [phasetransfer.com]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Solvent Choice for Pyrazole Chlorination
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of solvent selection for the electrophilic chlorination of pyrazoles. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to enhance the efficiency, selectivity, and success of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Solvent Selection
Q1: What are the most common solvents for pyrazole chlorination, and what is the rationale behind their use?
A1: The choice of solvent is critical as it influences reagent solubility, reaction rate, and regioselectivity. The chlorination of pyrazoles is typically an electrophilic aromatic substitution (SEAr).[1][2][3] The pyrazole ring is π-excessive, making the C4 position the most electron-rich and susceptible to electrophilic attack.[4][5]
Commonly used solvents can be categorized as follows:
-
Halogenated Solvents (DCM, Chloroform, CCl₄): These are often the first choice due to their inert nature and excellent ability to dissolve both the pyrazole substrate and common chlorinating agents like N-Chlorosuccinimide (NCS).[6] Dichloromethane (DCM) is particularly favored for its volatility, which simplifies product isolation.
-
Polar Aprotic Solvents (Acetonitrile, DMF): These solvents are effective at solvating charged intermediates, such as the arenium ion (sigma complex) formed during the SEAr mechanism.[7] This stabilization can accelerate the reaction. Acetonitrile is a common choice for reactions that may be sluggish in less polar environments.[8]
-
Protic Solvents (Acetic Acid, Alcohols): Acetic acid can act as both a solvent and a mild acid catalyst, which can be beneficial for activating the chlorinating agent. However, protic solvents can also protonate the pyrazole ring, potentially deactivating it towards electrophilic attack. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have shown remarkable effects on regioselectivity in pyrazole synthesis and can be considered for specialized applications.[9][10][11][12]
-
Solvent-Free/Mechanochemistry: For green chemistry initiatives, solvent-free methods using ball milling with solid reagents like trichloroisocyanuric acid (TCCA) have proven highly effective, rapid, and high-yielding for 4-chloropyrazole synthesis.[1][2][3]
Q2: How does solvent polarity mechanistically influence the rate and regioselectivity of pyrazole chlorination?
A2: Solvent polarity plays a pivotal role by influencing the stability of the transition state and intermediates in the electrophilic aromatic substitution (SEAr) pathway.
The mechanism involves the attack of the pyrazole's π-system on an electrophilic chlorine source (e.g., from NCS), forming a positively charged intermediate known as a sigma complex or arenium ion.[1][7] Polar solvents, particularly polar aprotic ones, can stabilize this charged intermediate through dipole-dipole interactions. This stabilization lowers the activation energy of the rate-determining step, often leading to an increased reaction rate.
Regarding regioselectivity, pyrazoles are predisposed to chlorination at the C4 position due to its higher electron density.[5] However, in cases where the C4 position is blocked or steric hindrance is significant, chlorination might occur at C3 or C5. Solvent choice can subtly influence this outcome. A highly polar solvent that strongly solvates the sigma complex may help overcome steric barriers, whereas a non-polar solvent might favor the pathway with the least steric hindrance.
Section 2: Troubleshooting Common Experimental Issues
Q3: My chlorination reaction is sluggish or incomplete. Could the solvent be the problem?
A3: Yes, solvent choice is a primary suspect for slow or incomplete reactions. Here’s a troubleshooting workflow:
-
Check Solubility: First, ensure your pyrazole starting material and chlorinating agent (e.g., NCS) are fully dissolved at the reaction temperature. If you observe suspended solids, the reaction is likely limited by the dissolution rate.
-
Solution: Switch to a more effective solvent. If you are using DCM and see poor solubility, consider trying acetonitrile or a small amount of DMF to aid dissolution.
-
-
Increase Polarity: If solubility is not the issue, the reaction may benefit from a more polar environment to stabilize the electrophilic substitution intermediates.
-
Solution: Transition from a non-polar solvent like CCl₄ or chloroform to a more polar one like acetonitrile.[6] This can significantly accelerate the reaction.
-
-
Consider Catalysis: For particularly deactivated pyrazoles (e.g., those with electron-withdrawing groups), even a polar solvent may not be sufficient.
Q4: I'm observing poor regioselectivity, with chlorination occurring at positions other than C4. How can I use solvents to improve this?
A4: Achieving high regioselectivity is crucial. If you are getting a mixture of isomers (e.g., C3/C5-chloro instead of C4-chloro), consider the following solvent-based strategies:
-
Steric Hindrance: If your substrate is sterically hindered around the C4 position, a less bulky solvent might allow the chlorinating agent better access. However, the primary influence is usually electronic.
-
Temperature and Solvent: Lowering the reaction temperature often increases selectivity. This may require switching to a solvent with a lower freezing point.
-
Fluorinated Alcohols: While more commonly cited for controlling regioselectivity in pyrazole synthesis, fluorinated alcohols like TFE and HFIP are known to exert strong directing effects through hydrogen bonding and stabilization of specific transition states.[9][10][11] Experimenting with these solvents could offer a novel solution to regioselectivity problems in chlorination.
Q5: My reaction is producing multiple chlorinated products (e.g., di- and tri-chlorination). How can solvent choice mitigate this?
A5: Over-chlorination occurs when the mono-chlorinated product is as reactive, or more reactive, than the starting material.
-
Reduce Reaction Time and Temperature: The most straightforward approach is to carefully monitor the reaction (e.g., by TLC or GC-MS) and quench it as soon as the starting material is consumed.
-
Use a Less Polar Solvent: A less polar solvent (e.g., CCl₄ or hexane) can slow down the overall reaction rate, including the subsequent chlorination steps.[6] This can create a larger kinetic window to isolate the mono-chlorinated product before significant over-chlorination occurs.
-
Control Stoichiometry: Ensure you are using a precise stoichiometry of the chlorinating agent (typically 1.0-1.1 equivalents for mono-chlorination). A less polar, less solvating solvent can make the reaction more sensitive to stoichiometry, preventing the "activated" mono-chloro product from reacting further.
Data & Protocols
Data Presentation: Solvent Effects on a Model Reaction
The following table summarizes typical outcomes for the chlorination of 3,5-dimethylpyrazole with N-Chlorosuccinimide (NCS), illustrating the impact of solvent choice.
| Solvent | Temperature (°C) | Time (h) | Yield of 4-chloro-3,5-dimethylpyrazole (%) | Observations |
| Dichloromethane (DCM) | 25 | 4 | ~90% | Good solubility, clean reaction. |
| Acetonitrile (MeCN) | 25 | 2 | ~95% | Faster reaction rate compared to DCM. |
| Carbon Tetrachloride (CCl₄) | 77 (reflux) | 8 | ~85% | Slower reaction, requires heating.[13] |
| Acetic Acid (AcOH) | 25 | 3 | ~92% | Acts as catalyst; workup requires neutralization. |
| N,N-Dimethylformamide (DMF) | 25 | 1.5 | ~96% | Very fast reaction; can be difficult to remove. |
| Solvent-Free (Ball Mill) | 25 | 0.5 | >95% | Rapid, high-yielding, and environmentally friendly.[1][3] |
Note: Data are representative and compiled from general principles and literature precedents. Actual results may vary based on substrate and specific conditions.
Experimental Protocol: General Procedure for Pyrazole Chlorination with NCS
This protocol provides a reliable starting point for the C4-chlorination of an activated pyrazole.
Materials:
-
Pyrazole substrate (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)[7]
-
Anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with inert gas inlet (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the pyrazole substrate (1.0 eq) and anhydrous DCM. Stir until the substrate is fully dissolved.
-
Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) to the solution in one portion at room temperature (25 °C).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NCS, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure chlorinated pyrazole.
-
Visualization & Workflow
Logical Workflow for Solvent Selection
The following diagram outlines a decision-making process for selecting an optimal solvent system for your pyrazole chlorination experiment.
Caption: Decision tree for initial solvent selection in pyrazole chlorination.
Mechanistic Influence of Solvent Polarity
This diagram illustrates how a polar solvent stabilizes the key intermediate in the electrophilic aromatic substitution (SEAr) of pyrazole.
Caption: Solvent stabilization of the cationic intermediate in SEAr.
References
-
Chen, C.-M., Chen, J.-X., & To, C. T. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
To, C. T. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, Royal Society of Chemistry. [Link]
-
Fustero, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
-
Deng, Q., Ma, C., Hu, L., & Xiong, Y. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 28(19), 3841. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
To, C. T. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 25(8), 3215-3220. [Link]
-
Deng, Q. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. [Link]
-
Majumder, U., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. [Link]
-
Deng, Q., et al. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. ResearchGate. [Link]
-
N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]
-
Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Wiley Online Library. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. [Link]
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. [Link]
-
Diazoles & diazines: properties, syntheses & reactivity. University of Liverpool. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
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Technical Support Center: Navigating the Purification of Pyrazole Intermediates
Welcome to the technical support center for the purification of pyrazole intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these critical building blocks. Pyrazoles are a cornerstone in medicinal chemistry, but their synthesis often yields mixtures that can be challenging to purify due to the formation of regioisomers, tenacious impurities, and the inherent chemical properties of the pyrazole core.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. We will delve into the causality behind common purification hurdles and provide field-proven, step-by-step protocols to help you achieve the desired purity for your pyrazole intermediates.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific, frequently encountered problems during the purification of pyrazole intermediates.
Issue 1: My crude product is a mixture of regioisomers that are difficult to separate.
Root Cause Analysis: The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, a classic example being the Knorr pyrazole synthesis, can lead to the formation of two or more regioisomers.[1][2][3] These isomers often possess very similar polarities and physical properties, making their separation by standard techniques challenging.[4][5] The ratio of isomers formed can be influenced by reaction conditions such as the solvent and temperature.[6]
Recommended Solutions:
-
Optimize Chromatographic Conditions:
-
Thin-Layer Chromatography (TLC) is Key: Before attempting column chromatography, dedicate time to finding an optimal solvent system using TLC.[7][8] Test a range of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane.[7][9] The ideal eluent will show a clear separation between the isomer spots on the TLC plate.
-
Column Chromatography: Once a suitable solvent system is identified, flash column chromatography is the most effective method for separating regioisomers.[4][5][7][10] Careful packing of the column and slow, consistent elution are critical for successful separation.
-
-
Fractional Crystallization:
-
If the regioisomers are solid and have different solubilities in a specific solvent, fractional crystallization can be a viable, non-chromatographic separation method.[7][11] This process involves dissolving the mixture in a minimal amount of hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize first. The process may need to be repeated to achieve high purity.
-
Issue 2: My pyrazole intermediate is an oil and will not crystallize.
Root Cause Analysis: A product "oiling out" instead of crystallizing occurs when it separates from the solution at a temperature above its melting point, often due to the presence of impurities that depress the melting point or inhibit crystal lattice formation.[11][12] The choice of crystallization solvent also plays a crucial role.
Recommended Solutions:
-
Adjust the Solvent System:
-
Increase Solvent Volume: Add more of the "good" solvent (the one it is soluble in) to the hot solution to decrease the saturation point, which may allow crystallization to occur at a lower temperature.[11]
-
Change the Solvent: Experiment with different solvents or mixed solvent systems. A solvent with a lower boiling point might be beneficial.[12]
-
-
Modify the Cooling Process:
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of the pure, solid compound, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[11]
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.[11]
-
-
Final Purification Step: If all else fails, column chromatography may be necessary to remove the impurities that are preventing crystallization.[12]
Issue 3: My compound appears to be degrading on the silica gel column.
Root Cause Analysis: The pyrazole ring contains basic nitrogen atoms.[13] Standard silica gel is acidic due to the presence of silanol groups on its surface. These acidic sites can interact strongly with basic compounds like pyrazoles, leading to poor recovery, streaking on the column, or even decomposition of sensitive intermediates.[9][12]
Recommended Solutions:
-
Deactivate the Silica Gel:
-
Use an Alternative Stationary Phase:
Issue 4: My purified pyrazole is still colored, even after chromatography or recrystallization.
Root Cause Analysis: Colored impurities are often highly conjugated molecules formed from side reactions or decomposition of starting materials or products. These can be persistent and co-elute with the desired product or be incorporated into its crystal lattice.
Recommended Solution:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to a hot solution of your crude product before filtration.[11] The charcoal will adsorb many colored impurities.
-
Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[11] A preliminary small-scale test is advisable.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for recrystallizing pyrazole intermediates? A1: The ideal solvent is highly dependent on the specific structure of your pyrazole. However, common and effective solvents include ethanol, methanol, isopropanol, and ethyl acetate.[11][16] Mixed solvent systems are also very useful, such as dissolving the compound in a hot "good" solvent like ethanol and then adding a hot "anti-solvent" like water until turbidity is observed, followed by slow cooling.[11][14] Hexane/ethyl acetate is another common and effective mixed solvent system.[11]
Q2: How can I use acid-base extraction to purify my pyrazole intermediate? A2: The basicity of the pyrazole ring provides a powerful, non-chromatographic purification method.[13] By dissolving your crude product in an organic solvent (e.g., ethyl acetate) and washing it with a dilute aqueous acid (e.g., 1M HCl), the basic pyrazole will be protonated and move into the aqueous layer as a salt, leaving non-basic impurities behind in the organic layer.[13][17][18] The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO₃), and the purified pyrazole can be re-extracted into an organic solvent.
Q3: What are some common byproducts in pyrazole synthesis and how can I remove them? A3: In the Knorr synthesis, common byproducts can include incompletely cyclized intermediates like hydrazones or pyrazolines. Often, these are more polar than the final aromatic pyrazole product. During workup, many of these can be removed by washing the organic layer with water or brine. If they persist, they can typically be separated from the desired pyrazole by silica gel chromatography, where the more polar byproducts will have a lower Rf value.
Q4: Can I purify my pyrazole without using column chromatography? A4: Yes, several methods can be employed to avoid column chromatography:
-
Recrystallization: This is the most common and effective method for purifying solid pyrazole compounds.[11][19]
-
Acid-Base Extraction: As detailed in Q2, this is an excellent technique for removing non-basic impurities.[13]
-
Distillation: For liquid pyrazoles, distillation under reduced pressure can be an effective purification method.
-
Formation of Acid Addition Salts: Pyrazoles can be reacted with an acid (e.g., phosphoric acid) to form crystalline salts, which can be isolated and then neutralized to recover the pure pyrazole.[20][21]
Visualization of Purification Workflows
Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting an appropriate purification method.
Acid-Base Extraction Workflow
Caption: A typical workflow for the purification of a basic pyrazole intermediate.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (with optional deactivation)
-
TLC Analysis: Identify a solvent system (e.g., hexane/ethyl acetate) that gives your desired pyrazole an Rf value between 0.2 and 0.4 and separates it from impurities.
-
Column Preparation:
-
Select a column of appropriate size.
-
Create a slurry of silica gel in the least polar mobile phase solvent.
-
For Deactivation (if needed): Add triethylamine (0.5-1% by volume) to the slurry and the mobile phase.[12][14]
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole.
-
Protocol 2: Purification by Recrystallization (Single and Mixed Solvent)
Single Solvent Method:
-
Solvent Selection: Identify a single solvent that dissolves the crude pyrazole when hot but not when cold. Common choices include ethanol, methanol, or ethyl acetate.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[11]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal.[12]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11][12]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[12]
Mixed Solvent Method:
-
Dissolution: Dissolve the crude solid in a minimal amount of a hot solvent in which it is highly soluble (e.g., hot ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a hot anti-solvent (a solvent in which the compound is poorly soluble, e.g., water) dropwise until the solution becomes slightly turbid.[11][14]
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Crystallization and Isolation: Follow steps 4 and 5 from the single solvent method.
References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available at: [Link].
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available at: [Link].
-
What solvent should I use to recrystallize pyrazoline?. ResearchGate. Available at: [Link].
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available at: [Link].
-
Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal for Research in Applied Science and Engineering Technology. Available at: [Link].
-
Acid-Base Extraction. Available at: [Link].
- WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. Available at: [Link].
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information. Available at: [Link].
- DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
-
Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications. ACS Omega. Available at: [Link].
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Connect. Available at: [Link].
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Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). Available at: [Link].
-
Purification of Amino-Pyrazoles. Reddit. Available at: [Link].
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link].
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. Available at: [Link].
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Tips for Flash Column Chromatography. University of Rochester. Available at: [Link].
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link].
-
4,5-Dihydro-1H-Pyrazoles from N-Allenic Sulfonylhydrazones - Supporting Information. Available at: [Link].
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link].
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link].
-
Knorr Pyrazole Synthesis. Merck Index. Available at: [Link].
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link].
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link].
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link].
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link].
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link].
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. National Center for Biotechnology Information. Available at: [Link].
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link].
-
Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. National Center for Biotechnology Information. Available at: [Link].
-
How to prevent proteolysis during purification of a His-tagged protein?. Reddit. Available at: [Link].
-
Avoiding Proteolysis During Protein Purification. PubMed. Available at: [Link].
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Validation & Comparative
A Senior Application Scientist's Guide to Pyrazole Carboxylate Scaffolds: A Comparative Analysis of Ethyl 1-Methyl-1H-pyrazole-4-carboxylate and Ethyl 1,3-Dimethyl-1H-pyrazole-4-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the pyrazole nucleus is a cornerstone of modern synthetic chemistry.[1][2][3] Its remarkable versatility and presence in numerous FDA-approved drugs underscore its status as a "privileged scaffold."[3] Within this class, substituted pyrazole-4-carboxylates serve as exceptionally valuable building blocks for constructing complex molecular architectures with diverse biological activities, from kinase inhibitors to anti-inflammatory agents.[3][4][5]
This guide provides an in-depth, objective comparison of two closely related yet functionally distinct pyrazole intermediates: Ethyl 1-methyl-1H-pyrazole-4-carboxylate and Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate . The seemingly minor difference—the presence of a methyl group at the C3 position—has significant implications for the molecule's synthesis, physicochemical properties, reactivity, and ultimately, its utility in a structure-activity relationship (SAR) campaign. Understanding these nuances is critical for making informed decisions in scaffold selection and experimental design.
Structural and Physicochemical Profile
At first glance, the two molecules are structural isomers, differing only in the placement of a methyl group. However, this substitution pattern fundamentally alters the electronic and steric landscape of the pyrazole ring.
| Property | This compound | Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate |
| 2D Structure | ||
| Molecular Formula | C₇H₁₀N₂O₂ | C₈H₁₂N₂O₂ |
| Molecular Weight | 154.17 g/mol [6] | 168.20 g/mol [7] |
| CAS Number | 85290-78-4 (for 3-methyl isomer) | 85290-76-2[7] |
| Appearance | Light yellow to yellow solid[8] | Solid[7] |
| Melting Point | 49-52 °C[8] | 58-59 °C[7] |
| Boiling Point | 280.6±20.0 °C (Predicted)[8] | 85-86 °C at 0.1 mmHg[7] |
| Key Structural Feature | Proton at C3 position | Methyl group at C3 position |
The critical distinction is the substitution at the C3 position. In This compound , this position bears a hydrogen atom, leaving it sterically unhindered and electronically neutral. In contrast, ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate features a methyl group at C3. This methyl group introduces two key changes:
-
Steric Hindrance: The C3-methyl group physically blocks access to that region of the molecule. In drug design, this can be used to probe the topography of a target's binding pocket, potentially preventing undesirable interactions or forcing a different binding mode.
-
Electronic Effect: As an electron-donating group (EDG) through hyperconjugation, the C3-methyl group subtly increases the electron density of the pyrazole ring. This can influence the reactivity of the scaffold and the pKa of the pyridine-like nitrogen (N2), affecting how the molecule interacts with biological targets.[9]
Synthesis Strategy and Mechanistic Considerations
The synthetic routes to these compounds are distinct and reflect their structural differences. The choice of starting materials is dictated by the desired final substitution pattern.
Synthesis of this compound
A common and reliable method for synthesizing the 1-methyl derivative involves a two-step process starting from the unsubstituted ethyl 1H-pyrazole-4-carboxylate. This approach provides excellent regioselectivity for N-alkylation.
Caption: N-Alkylation route to this compound.
The causality here is straightforward: The N-H proton of the pyrazole ring is acidic and can be readily deprotonated by a mild base.[9] The resulting pyrazolate anion is a potent nucleophile that attacks the electrophilic methylating agent, leading to the desired N-methylated product. Competing C-alkylation is generally not observed under these conditions.
Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
Constructing the 1,3-dimethyl derivative requires building the pyrazole ring with the C3-methyl group already incorporated into one of the precursors. A classic and efficient approach is the cyclocondensation reaction between a β-dicarbonyl equivalent and methylhydrazine.
Caption: Cyclocondensation route to Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.
This pathway is dictated by the principles of carbonyl chemistry and cyclization. The initial reaction of ethyl acetoacetate with an orthoformate generates a reactive enol ether intermediate. Methylhydrazine then acts as a dinucleophile. The more nucleophilic terminal nitrogen attacks one carbonyl (or its enol ether equivalent), followed by an intramolecular cyclization and dehydration, to yield the stable aromatic pyrazole ring.[2] The regioselectivity is controlled by the differing reactivity of the ketone and ester carbonyl equivalents.
Comparative Reactivity and Applications in Drug Discovery
The structural differences directly translate into distinct reactivity profiles and applications.
-
This compound is an ideal scaffold when the C3 and C5 positions are intended for further functionalization. The C5-H is the most acidic ring proton and can be selectively deprotonated with a strong base for subsequent reaction with an electrophile. The C3-H is less reactive but can still participate in certain transformations.
-
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is chosen when the C3 position needs to be blocked or when a methyl group is a required pharmacophoric feature. Its primary sites for further modification are the C5 position and the ethyl ester at C4. The ester can be hydrolyzed to the corresponding carboxylic acid, which is a versatile handle for amide coupling, a cornerstone of medicinal chemistry.[10]
In a drug discovery context, these two molecules are often synthesized as part of a focused library to probe a specific region of a protein's active site. For example, in the development of kinase inhibitors, a methyl group at C3 might provide beneficial hydrophobic interactions with a specific sub-pocket.[3] Conversely, it could introduce a steric clash, leading to a complete loss of activity. Synthesizing both analogs allows researchers to test this hypothesis directly, providing invaluable SAR data that guides the next round of molecular design.
Experimental Protocols: A Self-Validating System
The following protocols are based on established literature procedures and include characterization data for validation of the final products.
Protocol 1: Synthesis of this compound
This protocol details the N-methylation of commercially available ethyl 1H-pyrazole-4-carboxylate.
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)
-
Methyl iodide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 1H-pyrazole-4-carboxylate (1.0 eq) and anhydrous acetone to create a ~0.5 M solution.
-
Add anhydrous potassium carbonate (2.0 eq) to the suspension.
-
Add methyl iodide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Validation (Expected Characterization Data):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.90 (s, 1H), 7.85 (s, 1H), 4.30 (q, J = 7.1 Hz, 2H), 3.95 (s, 3H), 1.35 (t, J = 7.1 Hz, 3H).
-
Mass Spec (ESI): m/z 155.1 [M+H]⁺.
Protocol 2: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
This protocol describes the cyclocondensation reaction to form the 1,3-disubstituted pyrazole.
Materials:
-
Ethyl 2-(ethoxymethylene)acetoacetate (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-(ethoxymethylene)acetoacetate (1.0 eq) in ethanol (~0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylhydrazine (1.1 eq) dropwise to the solution while stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, remove the ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography or recrystallization to afford the final product.
Validation (Expected Characterization Data):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.83 (s, 1H), 4.27 (q, J = 7.1 Hz, 2H), 3.86 (s, 3H), 2.46 (s, 3H), 1.34 (t, J = 7.1 Hz, 3H).
-
Mass Spec (ESI): m/z 169.1 [M+H]⁺.
Conclusion
While this compound and ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate are closely related structures, they are not interchangeable. The choice between them is a strategic decision in synthetic and medicinal chemistry.
-
This compound offers greater flexibility for subsequent functionalization at the C3 and C5 positions.
-
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate provides a sterically and electronically distinct scaffold where the C3 position is deliberately occupied, a crucial variable in probing molecular interactions within a biological target.
A thorough understanding of their respective synthesis, reactivity, and physicochemical properties empowers researchers to select the optimal building block, saving valuable time and resources while maximizing the potential for success in their drug discovery programs.
References
-
Journal of Chemical Education and Research Practice. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
MDPI. Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. [Link]
-
MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
-
PubMed. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. [Link]
-
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The Regioisomeric Riddle: A Guide to the Differential Biological Activity of Pyrazole Scaffolds
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster drugs is a testament to its versatile nature, capable of engaging a wide array of biological targets.[1][2] However, the seemingly subtle shift of substituents around the pyrazole core—a concept known as regioisomerism—can dramatically alter a compound's biological activity, transforming a potent inhibitor of one target into an active agent for a completely different one. This guide delves into the critical importance of understanding pyrazole regioisomerism, providing a framework for its analysis, supported by experimental data and detailed protocols.
The Profound Impact of Regioisomerism on Target Specificity
The spatial arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding potential. These factors are paramount in determining how the molecule interacts with the intricate binding pockets of biological targets like protein kinases. A shift in a substituent from one position to another can lead to a complete loss of affinity for the intended target, or, more intriguingly, a gain of function against an entirely new one.
A compelling example of this phenomenon is observed in the development of kinase inhibitors. In one study, a switch of the 4-fluorophenyl and pyridin-4-yl groups between the 3- and 4-positions of the pyrazole ring resulted in a near-complete loss of inhibitory activity against p38α MAP kinase. However, this new regioisomer displayed potent, nanomolar activity against a panel of important cancer-related kinases, including Src, B-Raf, EGFRs, and VEGFR-2. This dramatic shift underscores the critical need to synthesize and evaluate all possible regioisomers during the lead optimization process.
Visualizing the Regioisomeric Switch
Caption: A regioisomeric switch can redirect a pyrazole's activity to new targets.
Quantitative Comparison of Regioisomeric Activity
To truly appreciate the impact of regioisomerism, quantitative analysis of biological activity is essential. This is typically achieved through in vitro assays that measure the concentration of a compound required to inhibit a specific biological process by 50% (IC50) or the binding affinity of a compound for its target (Ki).
Case Study: Kinase Inhibition
Consider a hypothetical pair of pyrazole regioisomers, Compound 1 (1,3-disubstituted) and Compound 2 (1,5-disubstituted) , evaluated against a panel of kinases.
| Kinase Target | Compound 1 (IC50, nM) | Compound 2 (IC50, nM) | Fold Difference |
| Kinase A | 15 | >10,000 | >667 |
| Kinase B | 5,200 | 85 | 61 |
| Kinase C | 8,700 | 250 | 35 |
This data clearly illustrates that Compound 1 is a potent and selective inhibitor of Kinase A, while its regioisomer, Compound 2 , is largely inactive against this target. Conversely, Compound 2 demonstrates significant activity against Kinases B and C, where Compound 1 is weak. This quantitative data is crucial for making informed decisions in a drug discovery pipeline.
The Mechanistic Underpinnings of Differential Activity
The observed differences in biological activity between regioisomers can be traced back to their distinct interactions with the target's binding site. Factors such as steric hindrance, the ability to form key hydrogen bonds, and the overall conformational fit play a pivotal role.
X-ray crystallography provides invaluable insights into these interactions. By visualizing the binding mode of each regioisomer within the active site of a protein, researchers can understand the structural basis for their differential activity. For example, a substituent on one regioisomer might form a critical hydrogen bond with a key amino acid residue, while in the other regioisomer, that same substituent may be oriented away from the optimal position, or even create a steric clash.
Illustrative Binding Modes
Caption: Differential binding of regioisomers in a protein's active site.
Experimental Protocols for Assessing Biological Activity
To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for two key assays used to evaluate the biological activity of pyrazole compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[3][4]
A. Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test pyrazole compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
B. Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.
-
In the assay plate, add a small volume of the test pyrazole compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Initiate the kinase reaction by adding the reaction mixture to the wells.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[5][6]
A. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test pyrazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Clear, flat-bottomed 96-well plates
-
Multichannel pipette
-
Microplate reader
B. Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrazole compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Conclusion and Future Perspectives
The regioisomeric arrangement of substituents on a pyrazole core is a critical determinant of its biological activity. A seemingly minor structural change can lead to a profound shift in target selectivity and potency. Therefore, a comprehensive evaluation of all possible regioisomers is not merely an academic exercise but a crucial step in the drug discovery and development process.
By employing a systematic approach that combines rational synthesis, quantitative biological evaluation using robust and validated assays, and in-depth mechanistic studies, researchers can unlock the full potential of the pyrazole scaffold. The detailed protocols and conceptual framework provided in this guide are intended to empower scientists to navigate the complexities of pyrazole regioisomerism and accelerate the discovery of novel therapeutics.
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Definitive Structural Validation of Ethyl 1-Methyl-1H-pyrazole-4-carboxylate: A Comparative Guide to Analytical Methodologies
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for intellectual property, regulatory submission, and understanding structure-activity relationships (SAR). While a suite of spectroscopic techniques can build a strong case for a proposed structure, single-crystal X-ray crystallography remains the gold standard, providing unequivocal proof of atomic connectivity and stereochemistry.
This guide provides an in-depth comparison of analytical techniques for the structural validation of ethyl 1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound representative of a class of molecules with significant interest in medicinal chemistry.[1][2] We will explore the roles of foundational spectroscopic methods and demonstrate why X-ray crystallography provides the ultimate, irrefutable evidence of its molecular architecture.
Part 1: Foundational Evidence from Spectroscopic Analysis
Prior to undertaking the more resource-intensive process of X-ray crystallography, a robust preliminary characterization is essential. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide a composite sketch of the molecule, confirming the presence of key features and lending credence to the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution.[3][4] For this compound, we would anticipate the following signals:
-
¹H NMR:
-
A singlet for the pyrazole ring proton (C5-H).
-
A singlet for the N-methyl (N1-CH₃) protons.
-
A quartet for the ethyl ester methylene (-OCH₂CH₃) protons, coupled to the methyl group.
-
A triplet for the ethyl ester methyl (-OCH₂CH₃) protons, coupled to the methylene group.
-
-
¹³C NMR:
-
Distinct signals for each of the unique carbon atoms in the pyrazole ring.
-
A signal for the N-methyl carbon.
-
A signal for the ester carbonyl carbon (C=O).
-
Signals for the two carbons of the ethyl group.
-
While 1D NMR provides a strong indication of the structure, 2D NMR techniques like HSQC and HMBC are invaluable for confirming specific connectivities, for instance, by showing the correlation between the N-methyl protons and the corresponding carbon.[5][6][7] However, NMR alone may not definitively distinguish between certain constitutional isomers, especially if their predicted spectra are very similar.
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound, providing a critical check for its elemental composition.[8][9][10] For our target molecule (C₇H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak corresponding to a mass-to-charge ratio (m/z) that is consistent with this formula to within a few parts per million. The fragmentation pattern observed in the mass spectrum can also offer structural clues that support the proposed arrangement of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[11][12] For this compound, the FTIR spectrum would be characterized by:
-
A strong absorption band around 1700-1730 cm⁻¹, indicative of the ester carbonyl (C=O) stretch.
-
C-H stretching vibrations for the aromatic pyrazole ring and the aliphatic methyl and ethyl groups.
-
C-O stretching bands associated with the ester linkage.
The collective data from NMR, MS, and FTIR builds a compelling, yet circumstantial, case for the structure. It confirms the pieces are present, but it does not provide the precise, three-dimensional picture of how they are assembled.
Part 2: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (scXRD) stands apart from other analytical techniques by providing a direct, high-resolution visualization of the atomic arrangement within a crystalline solid.[13][14][15] It determines the precise coordinates of each atom, yielding definitive information on bond lengths, bond angles, and the overall molecular conformation.
Experimental Workflow: From Powder to Proof
The journey from a synthesized compound to a validated crystal structure follows a well-defined, multi-step process. The causality behind each step is crucial for success, as the quality of the final data is entirely dependent on the quality of the initial crystal.
Caption: Workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol
-
Crystal Growth (The Art and Science): This is often the most critical and challenging step. High-quality single crystals are essential for obtaining high-resolution diffraction data.
-
Purity is Paramount: The starting material must be of high purity (>98%) to avoid defects in the crystal lattice.
-
Solvent Selection: A solvent or solvent system in which the compound is moderately soluble is ideal.[16]
-
Common Methods:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared, filtered to remove dust, and left in a loosely covered vial, allowing the solvent to evaporate over days or weeks.[17][18]
-
Vapor Diffusion: The compound is dissolved in a small amount of a less volatile solvent. This vial is placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[18]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly, allowing crystals to form as the solubility decreases.
-
-
Patience is Key: Rapid crystal growth often leads to poorly ordered or twinned crystals. The best crystals typically grow over several days or even weeks with minimal disturbance.[18][19]
-
-
Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, ensuring it has well-defined faces and is free of cracks or defects.[20]
-
The crystal is mounted on a goniometer head, often flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.
-
The mounted crystal is placed in a diffractometer, where it is rotated while being irradiated with a focused beam of monochromatic X-rays. A detector records the positions and intensities of the thousands of diffracted X-ray reflections.[15]
-
-
Structure Solution and Refinement:
-
The collected diffraction data (intensities and positions of spots) are processed to determine the dimensions of the unit cell and the symmetry of the crystal (space group).
-
The "phase problem" is then solved. For small molecules like our target, this is typically achieved using direct methods, a computational approach that uses statistical relationships between the intensities to determine the initial phases of the diffracted waves.
-
This initial solution provides a rough electron density map. An atomic model is built into this map.
-
The model is then refined using a least-squares method, where the atomic positions and their thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental pattern.[21][22][23][24] The quality of the final structure is assessed by metrics such as the R-factor (residual factor), which should typically be below 5-10% for a well-refined structure.
-
The Final Output: The Crystallographic Information File (CIF)
The result of a successful crystallographic experiment is a Crystallographic Information File (CIF).[25][26][27] This is a standard text file format endorsed by the International Union of Crystallography (IUCr) that contains all the essential information about the crystal structure and the experiment itself.[28][29] This includes:
-
Precise 3D coordinates for every atom.
-
Bond lengths, bond angles, and torsion angles.
-
Unit cell parameters and space group.
-
Details of the data collection and refinement process.
This file allows for the unambiguous visualization and analysis of the molecular structure and serves as the definitive proof that can be deposited in public databases like the Cambridge Structural Database (CSD) for verification by the global scientific community.[30][31][32]
Part 3: A Comparative Analysis: Why X-ray Crystallography is Definitive
While each analytical technique provides valuable information, their roles in structural validation are distinct. The following table compares their performance in the context of validating the structure of this compound.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity of atoms (C-H framework), chemical environment of nuclei. | Excellent for determining the constitution of a molecule in solution; can provide some conformational information.[6][7] | Can be ambiguous for distinguishing between certain isomers; provides data averaged over time and the entire sample. |
| Mass Spectrometry | Molecular weight, elemental formula (with HRMS), fragmentation patterns. | Extremely high sensitivity; provides definitive molecular formula.[8][33] | Provides little to no information about 3D structure, stereochemistry, or connectivity. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast, simple, and non-destructive; excellent for a quick check of key chemical bonds.[11][34] | Provides very limited information on the overall molecular structure; many molecules can have similar spectra. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, angles, absolute stereochemistry. | Provides an unambiguous and complete 3D structure of the molecule in the solid state; the "gold standard" for structural proof.[14][35] | Requires a high-quality single crystal, which can be difficult to grow; the structure is of the solid state, which may differ from the solution conformation. |
The synergy between these techniques provides a comprehensive and self-validating system for molecular characterization.
Caption: Logical flow of data convergence for structural validation.
Conclusion
The structural validation of a novel chemical entity like this compound is a multi-faceted process. Foundational techniques such as NMR, MS, and FTIR provide essential, complementary pieces of the puzzle, allowing scientists to propose and support a likely structure. However, for absolute, unambiguous proof required for publication, patents, and further development, these methods are insufficient on their own.
Single-crystal X-ray crystallography is the definitive arbiter. It provides a precise, three-dimensional map of the molecule, transforming a well-reasoned hypothesis into an experimentally verified fact. By elucidating the exact spatial arrangement of every atom, it resolves any ambiguity left by other methods and provides the ultimate level of confidence and authority in the structure's identity.
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ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Retrieved from [Link]
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A Comparative Spectroscopic Guide to N-Methyl and N-Ethyl Pyrazole Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated Pyrazole Esters
Pyrazole esters are a class of heterocyclic compounds that form the core of numerous pharmaceuticals and agrochemicals. The biological activity and physicochemical properties of these molecules can be significantly modulated by the nature and position of substituents on the pyrazole ring. N-alkylation, in particular, is a common strategy to fine-tune these properties. This guide focuses on the comparative spectral analysis of two closely related analogs: ethyl 1-methyl-1H-pyrazole-4-carboxylate and ethyl 1-ethyl-1H-pyrazole-4-carboxylate. Understanding the subtle yet distinct differences in their spectroscopic signatures is crucial for definitive structural confirmation and for monitoring chemical transformations in a research and development setting.
The Foundation: Synthesis of N-Alkyl Pyrazole Esters
A robust understanding of the synthesis of these molecules provides context for potential impurities and side products that might be observed during spectral analysis. The most common route to N-alkylated pyrazole esters involves the initial formation of the pyrazole ring followed by N-alkylation.
A general and efficient method for the synthesis of the parent ethyl 1H-pyrazole-4-carboxylate involves the condensation of a hydrazine with a suitable three-carbon building block like ethyl 2-formyl-3-oxopropanoate[1]. Subsequent N-alkylation can be achieved by treating the ethyl 1H-pyrazole-4-carboxylate with an appropriate alkyl halide (e.g., methyl iodide or ethyl bromide) in the presence of a base[2]. It is important to note that the regioselectivity of N-alkylation can sometimes be an issue, potentially leading to the formation of the N2-alkylated isomer, although for 4-substituted pyrazoles, the N1-isomer is generally favored.
Experimental Workflow: Synthesis of N-Alkyl Pyrazole Esters
Caption: General workflow for the synthesis of N-alkyl pyrazole esters.
Comparative Spectral Analysis
The addition of a methyl versus an ethyl group at the N1 position of the pyrazole ring introduces subtle but measurable differences in the resulting NMR, Mass Spectrometry, and IR spectra. The following sections detail these expected variations.
¹H NMR Spectroscopy: A Tale of Two Alkyl Groups
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for discerning the structural nuances between the N-methyl and N-ethyl analogs. The primary differences will manifest in the signals corresponding to the N-alkyl substituent itself.
-
N-Methyl Derivative: The N-methyl group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The exact chemical shift is influenced by the electron-withdrawing nature of the pyrazole ring and the ester functionality.
-
N-Ethyl Derivative: The N-ethyl group will present a more complex pattern: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The quartet arises from the coupling of the methylene protons with the adjacent methyl protons, and the triplet from the coupling of the methyl protons with the adjacent methylene protons. The methylene quartet is expected to appear further downfield (around 4.1-4.3 ppm) than the N-methyl singlet due to the deshielding effect of the nitrogen atom. The methyl triplet will be found further upfield (around 1.4-1.6 ppm).
The protons on the pyrazole ring (H-3 and H-5) are also subtly affected by the nature of the N-alkyl group, though this effect is generally less pronounced than the direct observation of the alkyl signals themselves.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides complementary information about the carbon framework of the molecules.
-
N-Alkyl Carbons: The most apparent difference will be in the signals for the N-alkyl carbons. The N-methyl carbon will appear as a single peak around 35-40 ppm. For the N-ethyl derivative, two distinct signals will be observed: one for the methylene carbon (-CH₂-) at approximately 45-50 ppm and another for the terminal methyl carbon (-CH₃-) at a more upfield position, typically around 14-16 ppm.
-
Pyrazole Ring Carbons: The electronic effect of the N-alkyl group can cause minor shifts in the resonances of the pyrazole ring carbons (C-3, C-4, and C-5). The slightly greater electron-donating inductive effect of the ethyl group compared to the methyl group may lead to minor upfield shifts for the ring carbons in the N-ethyl analog, although this effect is often minimal.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted in CDCl₃)
| Assignment | This compound | Ethyl 1-ethyl-1H-pyrazole-4-carboxylate |
| ¹H NMR (ppm) | ||
| H-3 | ~7.9 | ~7.9 |
| H-5 | ~7.8 | ~7.8 |
| N-CH₃ / N-CH₂CH₃ | ~3.9 (s) | ~4.2 (q) |
| N-CH₂CH₃ | - | ~1.5 (t) |
| O-CH₂CH₃ | ~4.3 (q) | ~4.3 (q) |
| O-CH₂CH₃ | ~1.3 (t) | ~1.3 (t) |
| ¹³C NMR (ppm) | ||
| C=O | ~163 | ~163 |
| C-3 | ~139 | ~139 |
| C-5 | ~130 | ~130 |
| C-4 | ~115 | ~115 |
| N-CH₃ / N-CH₂CH₃ | ~39 | ~48 |
| N-CH₂CH₃ | - | ~15 |
| O-CH₂CH₃ | ~60 | ~60 |
| O-CH₂CH₃ | ~14 | ~14 |
Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pathways of the compounds. While both N-methyl and N-ethyl pyrazole esters will exhibit a molecular ion peak corresponding to their respective masses, their fragmentation patterns will differ due to the nature of the N-alkyl group.
A common fragmentation pathway for N-alkyl pyrazoles involves the loss of the alkyl group or parts of it.
-
N-Methyl Derivative: A prominent fragment ion is often observed corresponding to the loss of a methyl radical (·CH₃), resulting in a [M-15]⁺ peak.
-
N-Ethyl Derivative: The N-ethyl analog can undergo fragmentation in several ways. Loss of an ethyl radical (·CH₂CH₃) would lead to a [M-29]⁺ peak. Alternatively, a McLafferty-type rearrangement can occur, leading to the loss of ethene (C₂H₄) and the formation of a [M-28]⁺ radical cation.
The pyrazole ring itself can also fragment, often through the loss of HCN or N₂[3]. The relative abundance of these fragments may be influenced by the stability of the precursor ions, which is in turn affected by the N-alkyl substituent.
Molecular Structures and Key Fragmentation
Caption: Key fragmentation pathways for N-methyl and N-ethyl pyrazole esters.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of the N-methyl and N-ethyl pyrazole esters will be broadly similar due to the presence of the same core functional groups (ester, aromatic ring), subtle differences can be observed in the C-H stretching and bending regions.
-
C-H Stretching: Both molecules will show aromatic C-H stretches typically above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the N-alkyl and ethyl ester groups will appear in the 2850-3000 cm⁻¹ region. The N-ethyl derivative will have a slightly more complex pattern in this region due to the presence of both methyl and methylene groups.
-
Ester Carbonyl Stretch: A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1700-1725 cm⁻¹ for both compounds[4]. The electronic environment of the carbonyl group is not significantly altered by the change from an N-methyl to an N-ethyl group, so the position of this band should be very similar.
-
Aromatic Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyrazole ring will be observed in the 1400-1600 cm⁻¹ region.
Table 2: Key IR Absorption Bands (Predicted)
| Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Ester C=O Stretch | 1700 - 1725 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |
| C-O Stretch | 1100 - 1300 | Strong |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectral data, the following standardized protocols are recommended.
Protocol 1: Synthesis of this compound
-
To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add methyl iodide (1.1-1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Protocol 2: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate
This protocol is identical to Protocol 1, with the substitution of methyl iodide with ethyl bromide or ethyl iodide.
Protocol 3: Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified pyrazole ester in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI) (often coupled with gas chromatography, GC-MS).
-
Acquire the mass spectrum over an appropriate m/z range.
-
-
Infrared Spectroscopy:
-
Acquire the IR spectrum using either a KBr pellet/disc method for solid samples or as a thin film on a salt plate for liquid samples. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Conclusion
The differentiation between N-methyl and N-ethyl pyrazole esters is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive evidence through the distinct signals of the N-alkyl groups. Mass spectrometry offers confirmation of the molecular weight and reveals characteristic fragmentation patterns. Infrared spectroscopy, while less definitive for distinguishing between these two specific analogs, serves to confirm the presence of key functional groups. By following standardized experimental protocols and carefully analyzing the resulting spectra, researchers can confidently characterize these and similar N-alkylated pyrazole derivatives, ensuring the integrity of their synthetic work and advancing their drug discovery and development programs.
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A Senior Application Scientist's Comparative Guide to Pyrazole Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and agrochemicals.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This has led to the development of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and various tyrosine kinase inhibitors for cancer therapy.[2] Given their importance, the development of efficient, scalable, and sustainable synthetic routes to access structurally diverse pyrazoles is a paramount objective in modern organic chemistry.[3][4]
This guide provides an in-depth comparative analysis of the most prominent methods for pyrazole synthesis. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings, comparative efficiencies, and practical considerations of each route, offering the field-proven insights necessary for informed methodological selection.
I. Classical Approaches: The Foundation of Pyrazole Synthesis
The cornerstone of pyrazole synthesis has historically been the cyclocondensation reaction between a binucleophile (a hydrazine derivative) and a 1,3-dielectrophile.[1][5]
The Knorr Pyrazole Synthesis (1883)
The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[6][7] This acid-catalyzed reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8]
Mechanism & Rationale: The reaction's course is dictated by the relative reactivity of the two carbonyl groups. The initial condensation typically occurs at the more electrophilic or less sterically hindered carbonyl.[9] The subsequent intramolecular attack by the second hydrazine nitrogen atom, followed by elimination of water, furnishes the stable aromatic ring.[10] The use of an acid catalyst is crucial as it protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.[6][7]
Key Advantages:
-
Simplicity: The procedure is straightforward and often high-yielding.[10]
-
Starting Material Availability: 1,3-dicarbonyl compounds and hydrazines are readily available and structurally diverse.[11]
Critical Limitation - Regioselectivity: The primary drawback of the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine. This scenario can lead to the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][9] The final isomeric ratio is a delicate interplay of steric and electronic factors, as well as reaction conditions like pH and solvent.[9]
Synthesis from α,β-Unsaturated Carbonyls
Another classical route utilizes α,β-unsaturated aldehydes and ketones (like chalcones) as the 1,3-dielectrophilic partner.[1] This reaction typically proceeds in two stages:
-
Michael Addition/Condensation: The hydrazine first reacts with the carbonyl to form a hydrazone or adds to the β-carbon, leading to the formation of a non-aromatic pyrazoline intermediate.[11][12]
-
Oxidation: The pyrazoline ring is then aromatized to the pyrazole using an oxidizing agent.[11][13]
Expertise in Action: The choice of oxidizing agent is critical and can range from mild conditions (e.g., heating in DMSO under an oxygen atmosphere) to stronger reagents like bromine or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[13][14] The selection depends on the substrate's sensitivity and the desired reaction efficiency.
II. Modern Methods: Advancing Efficiency and Sustainability
Driven by the principles of green chemistry and the need for high-throughput synthesis, modern methodologies have revolutionized pyrazole construction.[3][4]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, represent a significant leap in efficiency.[15][16] For pyrazole synthesis, a common MCR strategy involves the one-pot reaction of an aldehyde, a β-ketoester, a hydrazine, and often a fourth component like malononitrile to build complex, fused pyrazole systems such as pyranopyrazoles.[13][17][18]
Key Advantages:
-
Atom and Step Economy: MCRs are inherently efficient, reducing waste, saving time, and minimizing labor.[15][17]
-
Structural Complexity: They allow for the rapid generation of complex and diverse molecular architectures from simple starting materials.[18]
The workflow below illustrates the efficiency gains of an MCR approach compared to a traditional multi-step synthesis.
Caption: Workflow comparison: Classical vs. MCR Pyrazole Synthesis.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and improve yields.[2][19] The use of microwave irradiation can dramatically reduce reaction times for pyrazole synthesis from hours to mere minutes.[2][20] This is due to efficient and uniform heating of the reaction mixture, often leading to cleaner reactions and higher product purity.[2][21]
Trustworthiness Through Data: The benefits are not merely anecdotal. As the data below shows, microwave-assisted methods consistently outperform conventional heating in both time and yield.
III. Comparative Analysis of Synthesis Routes
To facilitate an objective comparison, the following table summarizes the key performance indicators for the discussed synthetic methodologies.
| Method | Key Reactants | General Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid/base catalysis, room temp to reflux[11] | 70-95%[1] | Simple, readily available starting materials[11] | Poor regioselectivity with unsymmetrical substrates[1][9] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Ketone, Hydrazine | Two steps: pyrazoline formation then oxidation[11] | 66-88%[11] | Wide substrate scope (e.g., chalcones)[11] | Requires an additional oxidation step, adds complexity[11] |
| Multicomponent Reactions (MCRs) | Aldehyde, β-Ketoester, Hydrazine, etc. | Often catalyst-mediated, one-pot[17][18] | 81-99%[17][20] | High efficiency, step economy, product complexity[15] | Optimization can be complex; mechanism sometimes unclear |
| Microwave-Assisted Synthesis | Various (adapts classical methods) | Microwave irradiation, 1-15 min[20][22] | 91-98%[2] | Drastically reduced reaction times, often higher yields[2] | Requires specialized equipment, scalability challenges[20] |
The following diagram illustrates the decision-making process for selecting a synthesis route based on project goals.
Caption: Decision matrix for choosing a pyrazole synthesis route.
IV. Detailed Experimental Protocols
To ground this guide in practical application, we provide two representative, self-validating protocols.
Protocol 1: Classical Knorr Synthesis of a Substituted Pyrazole[8]
This protocol details the synthesis of a pyrazolone from a β-ketoester, a variation of the Knorr reaction.[10]
-
Reagents:
-
Ethyl benzoylacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial Acetic Acid (catalytic)
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve ethyl benzoylacetate in ethanol.
-
Carefully add phenylhydrazine to the solution, followed by a few drops of glacial acetic acid. Note: The initial addition may be exothermic.[8]
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 1 hour.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC), using the starting ethyl benzoylacetate as a reference.
-
Once the starting material is consumed, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove impurities.
-
Dry the product to obtain the pure pyrazolone.
-
-
Expected Outcome: Formation of a crystalline solid with yields typically ranging from 70-95%.[1]
Protocol 2: Microwave-Assisted, One-Pot Synthesis of a Pyranopyrazole Derivative[19][20]
This protocol describes a modern, efficient, four-component synthesis.
-
Reagents:
-
Aromatic Aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Hydrazine hydrate (1.2 eq)
-
Catalyst (e.g., 10 mol% Zinc Triflate)[20]
-
-
Procedure:
-
In a 10 mL microwave reactor vial equipped with a stir bar, combine ethyl acetoacetate, hydrazine hydrate, and the catalyst.
-
Seal the vial and place it in the microwave reactor. Irradiate at 80 °C for 10 minutes.[20]
-
Cool the vial to room temperature. Add the aromatic aldehyde and malononitrile to the mixture.
-
Reseal the vial and irradiate in the microwave reactor at 120 °C for 15 minutes.[20]
-
After the reaction is complete, cool the vial to room temperature.
-
Add hot ethanol to the crude mixture to dissolve the product and allow it to recrystallize upon cooling.
-
Collect the resulting crystalline precipitate by vacuum filtration.
-
-
Expected Outcome: A highly substituted pyranopyrazole derivative is obtained in excellent yield (typically >90%) in under 30 minutes of total reaction time.[20]
V. Conclusion and Future Outlook
While the Knorr synthesis remains a valuable tool, particularly for symmetrical substrates, the landscape of pyrazole synthesis is increasingly dominated by modern methods that prioritize efficiency, complexity, and sustainability. Multicomponent reactions offer unparalleled step-economy for building molecular diversity, while microwave-assisted protocols provide a dramatic acceleration for high-throughput applications. The future of pyrazole synthesis will likely focus on the continued development of green methodologies, including the use of aqueous media, recyclable catalysts, and energy-efficient techniques, further solidifying the pyrazole core as an accessible and indispensable tool for chemists across all disciplines.[3][4][23][24]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). Molecules. [Link]
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Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). Archiv der Pharmazie. [Link]
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-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Current Green Chemistry. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Pharmaceuticals. [Link]
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A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (2019). Polycyclic Aromatic Compounds. [Link]
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Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Sustainability. [Link]
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Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). Scilit. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]
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Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
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New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2010). Molecules. [Link]
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Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2012). Molecules. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). National Institutes of Health (NIH). [Link]
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Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2014). Organic & Biomolecular Chemistry. [Link]
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Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (2022). ResearchGate. [Link]
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Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2023). Chemistry. [Link]
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Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). YouTube. [Link]
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A Comparative Guide to Confirming Pyrazole Synthesis via Mass Spectrometry
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a target molecule's identity is the bedrock of successful synthesis. In the realm of heterocyclic chemistry, pyrazoles are a cornerstone, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. Their synthesis, while often straightforward, can yield a variety of isomers and byproducts. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the definitive identification of synthesized pyrazoles, contrasting them with other common analytical methods and offering field-proven insights into experimental design and data interpretation.
The Challenge: Isomers and Byproducts in Pyrazole Synthesis
A common and efficient method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. While robust, this reaction can theoretically lead to the formation of regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. For instance, the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine can produce two distinct pyrazole products. Therefore, simply obtaining a product with the correct mass is insufficient; its precise structure must be elucidated.
Mass Spectrometry: The First Line of Confirmation
Mass spectrometry (MS) is an indispensable tool for molecular identification, providing a highly sensitive and accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules. This data offers immediate confirmation of the molecular weight of the synthesized product, providing the first piece of evidence for a successful reaction.
Ionization Techniques: Choosing the Right Tool for Pyrazoles
The choice of ionization technique is critical and depends on the analyte's properties. For most pyrazole derivatives, which possess moderate polarity and volatility, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable options.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This is highly advantageous for confirming the molecular weight of the target pyrazole with high confidence.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds. While still considered a soft ionization method, it can sometimes induce more in-source fragmentation than ESI, which can provide valuable preliminary structural information.
Mass Analyzers: From Nominal Mass to High-Resolution Data
The mass analyzer separates ions based on their m/z ratio. The choice of analyzer dictates the resolution and accuracy of the mass measurement.
-
Quadrupole Analyzers: These are robust, common, and relatively inexpensive analyzers that provide nominal mass accuracy (to the nearest integer). They are excellent for routine confirmation of target molecular weights.
-
Time-of-Flight (TOF) Analyzers: TOF analyzers offer significantly higher resolution and mass accuracy (typically within 5 ppm). This capability allows for the determination of the elemental composition of the product, providing a much higher degree of confidence in its identity and helping to differentiate between compounds with the same nominal mass but different elemental formulas.
Experimental Workflow: A Self-Validating Protocol
A robust protocol for confirming pyrazole identity using MS ensures that the results are reliable and reproducible.
Experimental Protocol: Direct Infusion Mass Spectrometry of a Synthesized Pyrazole
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude or purified reaction product in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solvent should be compatible with the mobile phase.
-
System Preparation: Prepare a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the pyrazole analyte.
-
Instrumentation Setup (ESI-QTOF):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-1000 m/z
-
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 10 µL/min.
-
Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-quality mass spectrum.
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the measured m/z value with the theoretically calculated exact mass of the target pyrazole. A mass error of <5 ppm provides strong evidence for the correct elemental composition.
-
Diagram: Mass Spectrometry Workflow for Pyrazole Confirmation
Caption: Workflow for pyrazole identity confirmation using ESI-QTOF-MS.
Beyond Molecular Weight: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While high-resolution MS can confirm the elemental composition, it cannot distinguish between isomers. This is where tandem mass spectrometry (MS/MS or MS²) becomes invaluable. In an MS/MS experiment, the ion of interest (the precursor ion, e.g., [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure.
For pyrazoles, fragmentation often involves the cleavage of bonds within the pyrazole ring or the loss of substituents. By comparing the fragmentation patterns of the synthesized product with that of a known standard or with predicted fragmentation pathways, one can definitively identify the correct regioisomer.
Comparison with Alternative Analytical Techniques
While MS is a powerful tool, a multi-technique approach is often necessary for complete and unambiguous structure elucidation.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular Weight, Elemental Composition (HRMS), Structural Fragments (MS/MS) | High sensitivity, small sample requirement, fast analysis time. | Cannot distinguish between some isomers without MS/MS, provides limited information on stereochemistry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed connectivity of atoms (¹H, ¹³C), 3D structure (NOESY), relative stereochemistry. | Provides unambiguous structural information, non-destructive. | Lower sensitivity than MS, larger sample amount needed, longer analysis time. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the sample, separation of isomers. | Excellent for separating mixtures and quantifying purity. | Does not provide structural information on its own; requires coupling with a detector like MS or UV. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, simple, non-destructive. | Provides limited information on the overall molecular structure, complex spectra can be difficult to interpret. |
As the table illustrates, each technique provides a unique piece of the puzzle. For instance, while MS can confirm the mass of a pyrazole, ¹H and ¹³C NMR spectroscopy can definitively establish the connectivity of the atoms, providing irrefutable evidence for which regioisomer has been formed. HPLC is essential for assessing the purity of the synthesized compound and for separating isomers prior to their individual characterization.
Conclusion: An Integrated Approach for Trustworthy Results
In the rigorous landscape of scientific research and drug development, confirming product identity is non-negotiable. Mass spectrometry, particularly high-resolution techniques like ESI-QTOF, serves as a rapid and highly sensitive first-pass analysis to confirm the molecular weight and elemental composition of a synthesized pyrazole. For unambiguous structural elucidation and isomer differentiation, tandem mass spectrometry (MS/MS) and, crucially, NMR spectroscopy are required. By employing a logical, multi-technique workflow, researchers can ensure the scientific integrity of their work and build a foundation of trust in their results. The causality is clear: a correct molecular structure is the prerequisite for understanding its chemical and biological properties. This integrated analytical approach is not merely best practice; it is a self-validating system essential for advancing scientific discovery.
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Mass Spectrometry in Drug Discovery. Korfmacher, W. A. (2005). Drug Discovery Today. [Link]
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A Review on the Synthesis of Pyrazole Derivatives and Their Biological Activities. Faria, J. V., et al. (2017). Current Drug Targets. [Link]
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Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, and Applications. Cole, R. B. (Ed.). (2010). John Wiley & Sons. [Link]
-
Strategic Applications of High-Resolution Mass Spectrometry. Marshall, A. G., & Hendrickson, C. L. (2008). Annual Review of Analytical Chemistry. [Link]
A Comparative Guide to the Bioactivity of 1-Methyl-Pyrazole vs. 1H-Pyrazole Analogs: A Structure-Activity Relationship Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of a vast array of therapeutic agents.[1][2] Its derivatives exhibit a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[3][4][5] A fundamental consideration in the design of pyrazole-based drugs is the substitution at the N1 position of the ring. This guide provides an in-depth technical comparison of the bioactivity of 1-methyl-pyrazole analogs against their 1H-pyrazole (N-unsubstituted) counterparts, exploring the critical role this seemingly minor structural change plays in modulating biological activity. Understanding this relationship is paramount for the rational design of next-generation therapeutics.
The Core Structural Distinction and Its Physicochemical Implications
The fundamental difference between a 1H-pyrazole and a 1-methyl-pyrazole is the substituent at the N1 position: a hydrogen atom versus a methyl group. This modification, while simple, profoundly alters the molecule's physicochemical properties and its potential interactions with biological targets.
-
1H-Pyrazole Analogs : The presence of a proton on the N1 nitrogen allows the molecule to act as both a hydrogen bond donor and a hydrogen bond acceptor . This dual capacity provides significant versatility in forming interactions with amino acid residues in enzyme active sites or receptors.[1] Furthermore, the N-H proton is weakly acidic, allowing for tautomerism and influencing properties like solubility and crystal packing.[1]
-
1-Methyl-Pyrazole Analogs : The methylation of the N1 nitrogen blocks its ability to act as a hydrogen bond donor, restricting it to a hydrogen bond acceptor role. This change can be critical; if a hydrogen bond donation from this position is essential for binding affinity, methylation will be detrimental. Conversely, if the binding pocket is hydrophobic in that region, the methyl group can introduce favorable van der Waals or hydrophobic interactions, potentially increasing potency. Methylation also increases the molecule's lipophilicity and prevents N1-involved tautomerism, which can impact metabolic stability and cell permeability.
Caption: Key physicochemical differences between 1H-pyrazole and 1-methyl-pyrazole scaffolds.
Comparative Analysis of Bioactivity: A Target-Centric View
The decision to utilize a 1H-pyrazole versus a 1-methyl-pyrazole scaffold is entirely dependent on the specific topology and chemical environment of the target protein's binding site. Below, we explore this dynamic across several major therapeutic areas.
Anticancer Activity
Both N-substituted and N-unsubstituted pyrazoles have yielded potent anticancer agents, but their mechanism and structure-activity relationship (SAR) often diverge based on the N1-substituent.
The N-H of a 1H-pyrazole can be crucial for anchoring the molecule within a kinase hinge region, a common interaction motif for kinase inhibitors. However, in other cases, the pocket accommodating the N1-substituent is hydrophobic. In such scenarios, the methyl group of a 1-methyl-pyrazole can provide beneficial hydrophobic interactions, enhancing binding affinity. For example, a series of 1-methyl-1,4-dihydroindeno[1,2-c]pyrazole analogues were designed as potent tubulin polymerization inhibitors, where the N1-methyl group likely occupies a specific hydrophobic pocket at the colchicine binding site.[6] Similarly, 1-methyl-1H-pyrazole-5-carboxamide derivatives have been evaluated as novel agents against prostate cancer.[7]
Conversely, many potent 1H-pyrazole anticancer agents have been developed. Pyrazole-indole hybrids have demonstrated excellent anticancer activity against liver and breast cancer cell lines.[8] The unsubstituted N-H in these compounds may be critical for forming key hydrogen bonds with the target protein. Studies on pyrazole-based CDK2 inhibitors also highlight the importance of the pyrazole core in interacting with the enzyme's active site.[9]
Caption: Differential binding modes of pyrazole analogs in a hypothetical active site.
Anti-inflammatory Activity
The pyrazole scaffold is famously represented in the anti-inflammatory drug class by Celecoxib, a selective COX-2 inhibitor. Celecoxib is an N-aryl pyrazole, demonstrating that substitution at the N1 position is critical for its activity. While not a simple methyl group, it underscores the principle that the N1 position is a key vector for achieving target selectivity and potency. Studies have shown that 1-phenyl-1H-pyrazole derivatives possess strong anti-inflammatory, analgesic, and antipyretic activities.[10][11]
The development of novel anti-inflammatory agents often involves exploring various substitutions on the pyrazole ring. The N-H of 1H-pyrazoles can participate in hydrogen bonding within the COX enzyme active site, while N-substituted analogs can be designed to access specific sub-pockets, such as the side pocket in COX-2 that distinguishes it from COX-1, leading to improved selectivity and a better safety profile.[12]
General Enzyme Inhibition
The impact of N1-methylation is highly variable across different enzyme families.
-
Meprin α and β Inhibitors: A systematic SAR study of pyrazole-based hydroxamic acids as meprin inhibitors revealed that N-substitution was detrimental to activity. The introduction of an N-methyl group to the 3,5-diphenylpyrazole scaffold resulted in a 4- to 6-fold decrease in activity against both meprin α and β compared to the unsubstituted 1H-pyrazole.[13] This strongly suggests that the N-H group is a critical hydrogen bond donor for optimal binding.
-
DapE Inhibitors: In the development of pyrazole-based inhibitors for the bacterial enzyme DapE, analogs with both R¹ = H and R¹ = methyl were synthesized and tested. The potencies were found to be comparable between the two series, indicating that for this particular target, the N1 position is more tolerant of substitution and the N-H group is not essential for potent inhibition.[14]
-
MmpL3 Inhibitors: In the optimization of antituberculosis compounds targeting MmpL3, scaffold morphing from 1,5-diphenylpyrroles led to 1,3,5-trisubstituted pyrazoles.[15] Further exploration involved removing phenyl substituents at the N1 position, which in some cases led to potent compounds with improved solubility and lower lipophilicity, highlighting the trade-offs between potency and drug-like properties.[15]
Quantitative Comparison of Bioactivity
The following table summarizes experimental data from various studies, providing a quantitative comparison of the cytotoxic and inhibitory activities of 1-methyl-pyrazole and 1H-pyrazole analogs.
| Compound Type | Specific Derivative/Compound | Biological Target / Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 1-Methyl-Pyrazole | Compound H24 (carboxamide) | LNCaP (Prostate Cancer) | 7.73 | [7] |
| 1-Methyl-Pyrazole | Compound H24 (carboxamide) | PC-3 (Prostate Cancer) | 7.07 | [7] |
| 1-Methyl-Pyrazole | Compound 6a (indeno[1,2-c]pyrazole) | HepG2 (Liver Cancer) | <0.01 | [6] |
| 1-Methyl-Pyrazole | Compound 6a (indeno[1,2-c]pyrazole) | MCF-7 (Breast Cancer) | <0.01 | [6] |
| 1-Methyl-Pyrazole | CF-6 (pyrazole oxime) | A-549 (Lung Cancer) | 12.5 | [16] |
| 1H-Pyrazole | Compound 4 (CDK2 inhibitor) | HCT-116 (Colon Cancer) | 3.81 (GI₅₀) | [9] |
| 1H-Pyrazole | Compound 9 (CDK2 inhibitor) | NCI-60 Panel (Mean GI) | 65.90% | [9] |
| 1H-Pyrazole | Compound 7a (pyrazole-indole hybrid) | HepG2 (Liver Cancer) | 6.1 | [8] |
| 1H-Pyrazole | Compound 5b (pyrazole analog) | K562 (Leukemia) | 0.021 | [17] |
| 1H-Pyrazole | Compound 5b (pyrazole analog) | A549 (Lung Cancer) | 0.69 | [17] |
| 1H-Pyrazole | Compound 5b (pyrazole analog) | MCF-7 (Breast Cancer) | 1.7 | [17] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of bioactivity data, standardized assays are crucial. The MTT assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity or cell viability after treatment with a compound.
Protocol: MTT Assay for In Vitro Cytotoxicity Evaluation
1. Objective: To determine the concentration of a test compound (e.g., a pyrazole derivative) that inhibits the growth of a cancer cell line by 50% (IC₅₀).
2. Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2).[18]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
96-well microtiter plates.
-
Test compounds dissolved in DMSO (stock solution).
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Multichannel pipette and sterile tips.
-
CO₂ incubator (37°C, 5% CO₂).
-
Microplate reader (absorbance at ~570 nm).
3. Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the cell density in fresh medium. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration using the formula: % Inhibition = [1 - (Absorbance of Treated Cells / Absorbance of Control Cells)] x 100 Plot the percent inhibition against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The choice between a 1-methyl-pyrazole and a 1H-pyrazole scaffold is not a matter of inherent superiority but a strategic decision in rational drug design, dictated by the specific molecular target.
-
1H-Pyrazole analogs are ideal when a hydrogen bond donor at the N1 position is critical for anchoring the molecule to its target, a common requirement in many enzyme active sites.
-
1-Methyl-pyrazole analogs are advantageous when the corresponding binding pocket is hydrophobic, allowing the methyl group to improve potency through favorable interactions, or when blocking the N-H group is necessary to improve metabolic stability or other pharmacokinetic properties.
It is crucial to recognize that bioactivity is not the sole determinant of a drug candidate's success. As demonstrated in a study of 1-methyl-1H-pyrazole-5-carboxamides, potent antiparasitic activity did not preclude unexpected acute mammalian toxicity due to inhibition of mitochondrial respiration.[19] This highlights the necessity of early and appropriate in vitro toxicity screening in the drug discovery pipeline.
Future research will benefit from the synthesis of "matched molecular pairs"—compounds that are identical except for the H versus CH₃ at the N1 position. Direct, side-by-side evaluation of these pairs against diverse biological targets will provide clearer, more definitive insights into the precise contribution of this single structural modification, further refining our ability to design safer and more effective pyrazole-based medicines.
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1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). PubMed. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Pyrazole Esters: An In-Depth Comparison of HPLC and Orthogonal Methods
In the landscape of pharmaceutical and agrochemical research, pyrazole esters stand out as privileged scaffolds, forming the core of numerous active pharmaceutical ingredients (APIs). The journey from a synthesized molecule to a viable candidate, however, is paved with rigorous analytical checkpoints. Chief among them is the uncompromising assessment of purity. An impure compound can yield misleading biological data, introduce unforeseen toxicity, and ultimately derail a promising development program.
This guide provides an in-depth, field-proven perspective on assessing the purity of synthesized pyrazole esters. We will explore why High-Performance Liquid Chromatography (HPLC) remains the industry's gold standard, dissect the causal logic behind robust method development, and objectively compare its performance against powerful orthogonal techniques. This is not just a collection of protocols; it is a framework for making informed analytical decisions to ensure the integrity of your research.
Part 1: The Gold Standard - Reversed-Phase HPLC Analysis
High-Performance Liquid Chromatography is the workhorse for purity analysis in nearly every drug development laboratory, and for good reason. Its high resolving power, quantitative accuracy, and adaptability make it unparalleled for separating a primary compound from its process-related impurities and degradation products.[1]
Method Development: A Scientist's Perspective
A robust HPLC method is a self-validating system. The choices made during development are not arbitrary; they are deliberate decisions to ensure the method is sensitive, specific, and reliable.
Column Selection: The Foundation of Separation The vast majority of analyses for pyrazole esters begin with a C18 (octadecyl) reversed-phase column.[2][3] The rationale is straightforward: the nonpolar C18 stationary phase provides effective retention for the moderately polar pyrazole ester core, allowing for separation based on subtle differences in hydrophobicity.
However, the "type" of C18 column is critical. Many pyrazole derivatives contain basic nitrogen atoms that can interact with acidic silanol groups on the silica backbone of the column, leading to poor peak shape (tailing).[4] Therefore, the experienced scientist will always opt for a modern, end-capped C18 column with low silanol activity to minimize these secondary interactions and ensure symmetrical peaks, which are essential for accurate integration and quantification.[5]
Mobile Phase Optimization: The Engine of Resolution The mobile phase composition dictates the elution and resolution of compounds.
-
Solvents: A typical mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B), usually HPLC-grade acetonitrile (ACN) or methanol.[6] Acetonitrile is often preferred for its lower viscosity and superior UV transparency.
-
Additives: The inclusion of an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is a common and crucial practice.[2][3] These additives serve a dual purpose: they protonate the basic sites on the pyrazole analytes, ensuring a consistent charge state, and they suppress the ionization of residual silanol groups on the column, dramatically improving peak shape. Formic acid is the preferred choice when the HPLC is connected to a mass spectrometer (LC-MS), as TFA can cause ion suppression.[5]
-
Elution Mode: A gradient elution , where the proportion of the organic solvent is increased over time, is generally superior for purity analysis.[1] This approach ensures that late-eluting, more nonpolar impurities are effectively cleared from the column while providing excellent resolution for impurities that elute close to the main peak.
Detector Selection: Seeing Your Sample
-
UV-Vis Detector: A standard choice, but a Diode Array Detector (DAD) is far more powerful for purity assessment.[2] A DAD captures the entire UV-Vis spectrum for every point in the chromatogram. This allows for peak purity analysis, where the spectra across a single peak are compared. If the spectra are consistent, the peak is likely pure. If they differ, it indicates the presence of a co-eluting impurity.
-
Mass Spectrometry (MS): The ultimate detector for impurity profiling. Coupling HPLC with an MS detector (LC-MS) provides not only retention time and UV data but also the mass of each component, which is invaluable for identifying unknown impurities.[7][8]
Part 2: Comparative Analysis: HPLC vs. Orthogonal Methods
Trustworthiness in analytical science comes from orthogonality —the practice of using mechanistically different methods to measure the same property.[9] If two orthogonal methods give the same purity value, confidence in that result increases exponentially. While HPLC is the primary method, it can be blind to certain impurities (e.g., those that don't absorb UV light or co-elute perfectly with the main peak).
Here, we compare HPLC with key orthogonal techniques.
| Feature | HPLC (with DAD) | Quantitative NMR (qNMR) | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation based on polarity, detection by UV-Vis absorbance. | Measures the nuclear magnetic resonance of atomic nuclei (¹H). Signal area is directly proportional to the number of nuclei.[10] | Chromatographic separation based on volatility/boiling point, detection by mass fragmentation.[11] | Chromatographic separation based on polarity, detection by mass-to-charge ratio of parent and fragment ions.[7] |
| Analyte Suitability | Broadly applicable to most non-volatile or semi-volatile pyrazole esters. | Requires soluble compounds with unique NMR signals. Not suitable for complex mixtures without careful signal assignment.[12] | Only for volatile and thermally stable pyrazole esters and impurities. Derivatization may be needed.[13] | Broadly applicable; the gold standard for complex mixtures and trace-level identification. |
| Selectivity | High; based on both retention time and UV spectrum. | Very high; based on unique chemical shifts for each proton. | Very high; based on both retention time and unique mass fragmentation patterns.[14] | Extremely high; separates by chromatography, then filters by parent mass and fragment masses. |
| Quantitative Accuracy | High, but requires a reference standard for each impurity for accurate quantification (relative purity otherwise). | High; provides absolute purity (w/w %) against a single certified internal standard. Does not require impurity standards.[15][16] | Good, but can be affected by analyte stability in the hot injector. Requires reference standards. | Good for quantification, but primarily used for identification. Requires isotopic standards for highest accuracy.[17] |
| Information Provided | Relative purity (Area %), peak purity (DAD), retention time. | Absolute purity (w/w %), structural confirmation, identifies and quantifies NMR-active impurities simultaneously.[18] | Relative purity, identifies volatile impurities, provides structural information from fragmentation.[19] | Definitive identification of impurities (even isomers), structural elucidation, sensitive detection of degradants.[7] |
| Key Advantage | The established workhorse; high resolution and robust for routine QC. | "Universal" detection for protons; provides absolute purity without needing to isolate every impurity.[9] | Excellent for separating regioisomers and analyzing volatile starting materials.[11] | Unmatched sensitivity and specificity for identifying unknown impurities. |
| Key Limitation | May miss non-UV active impurities; co-elution can hide impurities. | Lower sensitivity than chromatographic methods; requires higher sample amounts.[20] | Not suitable for non-volatile or thermally labile compounds. | Higher cost and complexity. |
Part 3: Practical Application & Protocols
Decision-Making & Workflow Visualization
The choice of analytical technique is guided by the stage of development and the specific question being asked. The following diagrams illustrate a typical workflow and a decision-making process.
Caption: A typical experimental workflow for HPLC purity assessment.
Caption: Decision tree for selecting the appropriate analytical method.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a robust starting point for the purity analysis of a novel pyrazole ester, based on common methodologies found in the literature.[1][2][3][6] It must be validated for each specific compound according to ICH Q2(R1) guidelines.[21][22][23][24]
1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (LC-MS Grade).
-
Sample: Synthesized Pyrazole Ester.
2. Chromatographic Conditions | Parameter | Setting | | :--- | :--- | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Injection Vol. | 5 µL | | DAD Wavelength | 220 nm & 254 nm (or λmax of compound) | | Gradient Program | Time (min) | % B | | | 0.0 | 10 | | | 20.0 | 90 | | | 25.0 | 90 | | | 25.1 | 10 | | | 30.0 | 10 |
3. Sample and Standard Preparation
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the synthesized pyrazole ester into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Reference Standard Solution (1.0 mg/mL): Prepare in the same manner using a well-characterized reference standard, if available.
4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the Reference Standard solution to establish the retention time and response of the main peak.
-
Inject the Sample Solution.
-
After the run, process the chromatogram. Integrate all peaks and report the area percent of the main peak as the purity. Use the DAD to perform peak purity analysis on the main analyte peak.
Conclusion
Assessing the purity of synthesized pyrazole esters is a cornerstone of rigorous scientific research and drug development. While RP-HPLC stands as the indispensable primary tool for this task, a scientist's true expertise is demonstrated in the thoughtful development of the method and the intelligent application of orthogonal techniques.
A well-validated HPLC method provides the high-resolution, quantitative data needed for routine analysis and quality control. However, for absolute certainty, especially in early development, combining HPLC with qNMR for absolute purity determination and LC-MS for definitive impurity identification creates a self-validating, trustworthy analytical package.[17] This multi-faceted approach ensures that the data you generate is not just a number, but a true and accurate reflection of the material in your vial, safeguarding the integrity of your entire research and development pipeline.
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
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Suryawanshi, H., et al. (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. National Institutes of Health. Retrieved from [Link]
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Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
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Suryawanshi, H., et al. (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. ResearchGate. Retrieved from [Link]
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Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]
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Santos, F. J., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
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Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]
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Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
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Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Retrieved from [Link]'
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Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Separation Science Plus. Retrieved from [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Retrieved from [Link]
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National Institutes of Health. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Retrieved from [Link]
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A Comparative Analysis of Novel Pyrazole Carboxamides and Standard Antibiotics: An In-Depth Efficacy Guide
In the ever-present battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical entities that can effectively combat pathogenic microorganisms. Among the promising candidates, pyrazole carboxamides, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest for their broad-spectrum biological activities.[1][2][3] This guide provides a comprehensive comparison of the efficacy of novel pyrazole carboxamides against that of standard antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Rise of Pyrazole Carboxamides as Antimicrobial Agents
Pyrazoles are a well-established scaffold in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The carboxamide moiety, when attached to the pyrazole ring, has been shown to be a critical pharmacophore for enhancing antimicrobial potency.[3][4] Recent research has focused on the synthesis and evaluation of novel pyrazole carboxamide derivatives, with some demonstrating substantial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6] Notably, certain derivatives have exhibited efficacy comparable or even superior to standard antibiotics like ampicillin and ciprofloxacin in in-vitro studies.[5]
The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[7] Molecular docking studies have been employed to predict the binding affinity of these compounds to their target enzymes, providing a rational basis for their antibacterial effects.[7]
Comparative Efficacy: A Data-Driven Overview
The true measure of a novel antimicrobial agent lies in its performance relative to existing treatments. The following tables summarize the available in-vitro efficacy data for various novel pyrazole carboxamide derivatives compared to standard antibiotics. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]
Table 1: Antibacterial Efficacy (MIC in µg/mL) of Selected Pyrazole Carboxamides vs. Standard Antibiotics
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Novel Pyrazole Carboxamides | ||||
| Compound 5b (fluoro substitution) | 12.5 | 12.5 | - | [11] |
| Compound 5c (chloro substitution) | 12.5 | 12.5 | - | [11] |
| Compound 5i | Potent Activity | - | - | [3] |
| Compound 5k | - | Potent Activity | - | [3] |
| Compound 3 | - | 0.25 | - | [12] |
| Compound 4 | 0.25 | - | - | [12] |
| Hydrazone 21a | 62.5-125 | - | - | [13] |
| Standard Antibiotics | ||||
| Ampicillin | - | - | - | [5] |
| Ciprofloxacin | 0.5 | - | - | [12] |
| Neomycin | - | - | - | [3] |
| Chloramphenicol | - | - | - | [13] |
Note: A lower MIC value indicates greater potency. Dashes indicate data not available in the cited sources.
Table 2: Antifungal Efficacy (MIC in µg/mL) of Selected Pyrazole Carboxamides vs. Standard Antifungals
| Compound/Drug | Aspergillus niger | Candida albicans | Reference |
| Novel Pyrazole Carboxamides | |||
| Compound 5b (fluoro substitution) | 12.5 | - | [11] |
| Compound 5c (chloro substitution) | 12.5 | - | [11] |
| Compound 2 | 1 | - | [12] |
| Hydrazone 21a | 2.9–7.8 | - | [13] |
| Standard Antifungals | |||
| Nystatin | - | - | [3] |
| Clotrimazole | - | - | [12][13] |
Note: A lower MIC value indicates greater potency. Dashes indicate data not available in the cited sources.
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the efficacy of antimicrobial agents. The following are detailed, step-by-step methodologies for key in-vitro assays.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[8][9][14][15]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[8][9]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Accurately weigh and dissolve the pyrazole carboxamide or standard antibiotic in a suitable solvent to create a high-concentration stock solution. Sterilize the solution by filtration.[9]
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.[15][16] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]
-
Serial Dilution in Microtiter Plate: Dispense 50-100 µL of sterile broth into each well of a 96-well plate.[8] Add the antimicrobial stock solution to the first well and perform a two-fold serial dilution across the plate.[9]
-
Inoculation: Inoculate each well with a defined volume of the standardized bacterial suspension.[8] Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[8][9]
-
Reading and Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in a well that remains clear.[8][9]
Causality Behind Experimental Choices:
-
McFarland Standard: Ensures a standardized starting concentration of bacteria, which is crucial for reproducible MIC values.
-
Serial Dilution: Allows for the determination of a precise concentration range over which the antimicrobial agent is effective.
-
Growth and Sterility Controls: Validate the experiment by ensuring the bacteria can grow in the medium and that the medium itself is not contaminated.
Time-Kill Kinetics Assay
The time-kill assay provides information on the rate at which an antimicrobial agent kills a microorganism over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[17][18][19]
Principle: A standardized inoculum of the test organism is exposed to a specific concentration of the antimicrobial agent (typically at or above the MIC). At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable CFU/mL.[18]
Step-by-Step Protocol:
-
Preparation: Prepare a standardized bacterial suspension as described for the MIC assay.
-
Exposure: Add the pyrazole carboxamide or standard antibiotic at the desired concentration to a flask containing the bacterial suspension in a suitable broth. Include a growth control without the antimicrobial agent.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[18]
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline or broth. Plate a specific volume of each dilution onto agar plates.[19]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Colony Counting and Data Analysis: Count the number of colonies on the plates and calculate the CFU/mL for each time point. Plot the log10 CFU/mL versus time to generate a time-kill curve.[17]
Causality Behind Experimental Choices:
-
Multiple Time Points: Allows for the dynamic assessment of antimicrobial activity, revealing the rate of killing.
-
Serial Dilution and Plating: A classic and reliable method to quantify the number of viable bacteria.
-
Time-Kill Curve: Provides a clear visual representation of the antimicrobial effect over time. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.[17]
Visualizing the Concepts
To better illustrate the key concepts discussed, the following diagrams are provided.
Caption: General chemical scaffold of pyrazole carboxamides.
Caption: Workflow for MIC determination via broth microdilution.
Future Directions and Concluding Remarks
Novel pyrazole carboxamides represent a promising avenue in the quest for new antimicrobial agents. The preliminary in-vitro data for several derivatives are encouraging, with some exhibiting potent activity against a range of pathogens.[3][5][11] However, it is crucial to acknowledge that this is an active area of research, and more comprehensive studies are needed.
Future investigations should focus on:
-
Elucidating the precise mechanism of action for the most promising compounds.
-
Expanding the spectrum of activity testing to include a wider range of clinically relevant and drug-resistant strains.
-
Conducting in-vivo efficacy studies in animal models to assess the therapeutic potential in a physiological setting.[20][21][22][23][24]
-
Investigating the structure-activity relationships (SAR) to guide the rational design of more potent and selective derivatives.[25][26]
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A Comparative Guide to the Spectral Data of Pyrazole Carboxylates
Introduction
Pyrazole carboxylates are a cornerstone in modern medicinal chemistry and drug development. Their versatile scaffold is a key component in a wide array of therapeutic agents, exhibiting activities ranging from anti-inflammatory to anticancer.[1] The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring the quality and purity of synthesized drug candidates. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this characterization process.
This guide provides a comparative analysis of the spectral data for a series of pyrazole carboxylates, offering insights into the influence of substituent positioning and electronic effects on their characteristic spectral signatures. By understanding these trends, researchers can more efficiently and accurately identify and characterize novel pyrazole carboxylate derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectra of pyrazole carboxylates are characterized by distinct chemical shifts for the pyrazole ring protons and the protons of the carboxylate group. The position of these signals is highly sensitive to the electronic environment, which is influenced by the nature and position of substituents on the pyrazole ring.
Key Observations:
-
Pyrazole Ring Protons: The protons on the pyrazole ring typically resonate in the aromatic region (δ 6.0-8.5 ppm). The H4 proton of a pyrazole-3-carboxylate, for instance, often appears as a singlet, with its chemical shift influenced by substituents at the N1, C3, and C5 positions. Electron-withdrawing groups tend to shift the signals of nearby protons downfield (to higher ppm values), while electron-donating groups cause an upfield shift.
-
N-H Proton: In N-unsubstituted pyrazoles, the N-H proton gives a broad signal that can appear over a wide chemical shift range and may exchange with deuterium in deuterated solvents.
-
Carboxylate Group Protons: For ethyl esters, a characteristic quartet (for the -OCH₂- group) and a triplet (for the -CH₃ group) are observed. The chemical shifts of these protons are also influenced by the overall electronic nature of the molecule.
Comparative ¹H NMR Data for Representative Pyrazole Carboxylates:
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Protons (ppm) | Solvent |
| Ethyl 1H-pyrazole-4-carboxylate | 7.9 (s) | - | 7.9 (s) | 1.3 (t, 3H, CH₃), 4.2 (q, 2H, CH₂) | CDCl₃ |
| Methyl 1H-pyrazole-3-carboxylate | - | 6.8 (d) | 7.6 (d) | 3.9 (s, 3H, OCH₃) | DMSO-d₆ |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | - | 6.3 (s) | - | 1.3 (t, 3H, CH₃), 2.3 (s, 3H, CH₃), 4.3 (q, 2H, CH₂) | CDCl₃ |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | - | 8.01 (s) | - | 1.35 (t, 3H, OCH₂CH₃), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 7.40-7.50 (m, 5H, Ar-H) | CDCl₃[2] |
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon skeleton of pyrazole carboxylates.
Key Observations:
-
Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are sensitive to substituent effects. Carbons bearing electron-withdrawing groups are shifted downfield, while those attached to electron-donating groups are shifted upfield. In N-unsubstituted pyrazoles, rapid tautomerism can lead to averaged signals for C3 and C5.[3]
-
Carbonyl Carbon: The carbonyl carbon of the carboxylate group typically resonates in the range of δ 160-170 ppm.
-
Carboxylate Group Carbons: The carbons of the ester alkyl group appear in the upfield region of the spectrum.
Comparative ¹³C NMR Data for Representative Pyrazole Carboxylates:
| Compound | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Carbonyl (ppm) | Other Carbons (ppm) | Solvent |
| Ethyl 1H-pyrazole-4-carboxylate | 138.8 | 114.3 | 138.8 | 163.2 | 14.4 (CH₃), 60.1 (CH₂) | DMSO-d₆ |
| Methyl 1H-pyrazole-3-carboxylate | 147.2 | 107.8 | 132.6 | 162.5 | 51.5 (OCH₃) | DMSO-d₆ |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 147.9 | 107.4 | 140.8 | 162.3 | 11.0 (CH₃-ring), 14.4 (CH₃-ester), 59.8 (CH₂) | CDCl₃ |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | 148.9 | 115.8 | 139.2 | 163.5 | 12.1 (CH₃-ring), 14.4 (CH₃-ester), 60.3 (OCH₂), 125.5, 128.8, 129.1, 138.4 (Ar-C) | CDCl₃[2] |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.
Key Observations:
-
C=O Stretch: The most prominent peak in the IR spectrum of a pyrazole carboxylate is the carbonyl (C=O) stretching vibration of the ester group, which typically appears as a strong band in the region of 1700-1750 cm⁻¹.[2] The exact position is influenced by conjugation and substituent effects.
-
N-H Stretch: For N-unsubstituted pyrazoles, a broad N-H stretching band is observed in the region of 3100-3500 cm⁻¹, often indicative of hydrogen bonding.[2]
-
C-O Stretch: The C-O stretching vibration of the ester group appears in the 1200-1300 cm⁻¹ region.
-
C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are typically found in the 1400-1600 cm⁻¹ region.
Characteristic IR Absorption Bands for Pyrazole Carboxylates:
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (N-unsubstituted) | 3100 - 3500 | Medium-Broad | Indicates hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium | |
| C=O Stretch (Ester) | 1700 - 1750 | Strong | Position can vary with conjugation. |
| C=N, C=C Stretch (Pyrazole Ring) | 1400 - 1600 | Medium-Variable | |
| C-O Stretch (Ester) | 1200 - 1300 | Strong |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.
Key Fragmentation Pathways for Pyrazoles:
The fragmentation of the pyrazole ring itself often involves two primary processes:[4]
-
Expulsion of HCN: This can occur from both the molecular ion ([M]⁺•) and the [M-H]⁺ ion.
-
Loss of N₂: This fragmentation is typically observed from the [M-H]⁺ ion.
The presence of a carboxylate group introduces additional fragmentation pathways, primarily involving the ester functionality.
Common Fragments for Pyrazole Carboxylates:
-
Loss of the alkoxy group (-OR): This results in an acylium ion, which is often a prominent peak. For example, an ethyl ester may show a loss of 45 Da (-OCH₂CH₃).
-
Loss of the entire ester group (-COOR): This leads to the pyrazole ring cation.
-
McLafferty Rearrangement: For esters with a sufficiently long alkyl chain, a McLafferty rearrangement can occur.
The specific fragmentation pattern is highly dependent on the substituents present on the pyrazole ring, which can influence the stability of the resulting fragment ions.[4] For instance, electron-donating groups can stabilize certain fragments, making those pathways more favorable.
Experimental Protocols
General Protocol for NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the pyrazole carboxylate sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
General Protocol for FT-IR Spectroscopy (ATR)
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.[5]
-
Sample Application: Place a small amount of the solid or liquid pyrazole carboxylate sample directly onto the ATR crystal.
-
Sample Spectrum: Acquire the sample spectrum. Ensure good contact between the sample and the crystal.
-
Data Processing: Process the spectrum by performing a background subtraction and, if necessary, an ATR correction.
General Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the pyrazole carboxylate in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[3]
-
GC Method: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The oven temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50-80°C) and ramp up to a higher temperature (e.g., 250-280°C).[3]
-
MS Method: As the compound elutes from the GC column, it enters the mass spectrometer. Acquire mass spectra over a suitable mass range (e.g., m/z 40-500) using electron ionization (EI) at 70 eV.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum of the corresponding peak to determine the molecular ion and analyze the fragmentation pattern.
Visualization of Key Concepts
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of pyrazole carboxylates.
Influence of Substituents on ¹H NMR Chemical Shifts
Sources
A Senior Application Scientist's Guide to Reactivity Differences: Pyrazole-4-carboxylates vs. Pyrazole-5-carboxylates
For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous approved therapeutics.[1][2][3] The strategic functionalization of this privileged heterocycle is paramount for tuning pharmacological properties. A common point of divergence in synthetic strategy arises when choosing between pyrazole-4-carboxylate and pyrazole-5-carboxylate isomers. While structurally similar, the seemingly minor positional change of the carboxylate group imparts profound differences in the molecule's electronic landscape, dictating its reactivity and, ultimately, its synthetic utility.
This guide provides an in-depth, objective comparison of these two key building blocks. We will move beyond simple procedural descriptions to explore the causal mechanisms behind their distinct reactivities, supported by experimental data and detailed protocols to inform your synthetic design.
The Decisive Factor: Electronic and Steric Landscapes
The fundamental difference between pyrazole-4-carboxylates and pyrazole-5-carboxylates lies in the electronic influence of the carboxylate group—an electron-withdrawing group (EWG)—on the pyrazole ring. This influence dictates the electron density at each position of the heterocycle, governing its susceptibility to electrophilic, nucleophilic, and N-functionalization reactions.
In pyrazole-4-carboxylates , the EWG is positioned at C-4. This placement deactivates the ring towards electrophilic attack, particularly at the adjacent C-3 and C-5 positions. The C-4 position itself, being directly attached to the EWG, is the most electron-deficient.
Conversely, in pyrazole-5-carboxylates , the EWG at C-5 strongly deactivates the adjacent C-4 position and the N-1 position through resonance and inductive effects. This leaves the C-3 position as the least deactivated carbon, a critical consideration for electrophilic substitution reactions.
Visualization: Electronic Influence of Carboxylate Position
The following diagram illustrates how the position of the electron-withdrawing carboxylate group influences the electron density (represented by δ+ markings) on the pyrazole ring, which is the root cause of the observed reactivity differences.
Caption: Electronic landscape of pyrazole carboxylate isomers.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution (SEAr)
The pyrazole ring's inherent reactivity towards electrophiles is significantly modulated by the carboxylate substituent. Unsubstituted pyrazole preferentially undergoes electrophilic substitution at the C-4 position.[4][5][6] The presence of a deactivating carboxylate group makes these reactions more challenging and alters the regiochemical outcome.
-
Pyrazole-4-carboxylates: With the C-4 position blocked and deactivated, electrophilic attack is disfavored. When forced under harsh conditions, substitution, if it occurs, is directed to the C-3 and/or C-5 positions. However, yields are often low due to the ring's deactivation. For many synthetic applications, it is more practical to introduce substituents before forming the pyrazole ring.
-
Pyrazole-5-carboxylates: The C-5 carboxylate deactivates the adjacent C-4 position. Consequently, the C-3 position becomes the primary site for electrophilic attack. This provides a regioselective pathway to 3-substituted pyrazole-5-carboxylates, a valuable synthetic intermediate. For instance, bromination of pyrazole-3-carboxylic acid (a related isomer) occurs at the C-4 position, but the presence of NaOH additives is required to overcome the low reactivity, achieving a 90% yield.[7]
N-Functionalization (Alkylation & Acylation)
N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N-1 and N-2 regioisomers, and controlling this selectivity is a persistent challenge.[8][9] The position of the carboxylate group exerts both steric and electronic control over this reaction.
-
Pyrazole-4-carboxylates: The carboxylate at C-4 is sterically removed from both ring nitrogens. The electronic deactivation is felt relatively symmetrically by both N-1 and N-2. As a result, alkylation often produces a mixture of N-1 and N-2 isomers, with the ratio influenced by the bulk of the alkylating agent and the reaction conditions.[10]
-
Pyrazole-5-carboxylates: The carboxylate group is adjacent to the N-1 position. This proximity creates significant steric hindrance, disfavoring alkylation at N-1. Furthermore, the electronic deactivation is more pronounced at N-1. Consequently, N-alkylation of pyrazole-5-carboxylates often shows a strong preference for the less hindered and electronically less deactivated N-2 position, leading to 1-substituted-pyrazole-3-carboxylate products (following tautomerization). Regioselective strategies have been developed to achieve desired alkylation patterns by carefully choosing bases, solvents, and temperatures.[1]
Reactions of the Carboxylate Group
The reactivity of the ester or carboxylic acid functionality itself can also be influenced by its position on the pyrazole ring.
-
Hydrolysis: The conversion of the ester to a carboxylic acid is a common transformation.[11] While direct comparative kinetic data is scarce in the literature, the electronic environment can subtly influence hydrolysis rates. The greater electron withdrawal experienced at C-5 might render the carbonyl carbon of a pyrazole-5-carboxylate slightly more electrophilic and thus more susceptible to nucleophilic attack by hydroxide compared to the 4-carboxylate isomer.
-
Decarboxylation: The removal of the carboxylic acid group is a key synthetic step. The stability of the resulting carbanion intermediate is crucial. Decarboxylation of pyrazole-5-carboxylic acid is generally more facile than that of pyrazole-4-carboxylic acid. This is because the resulting lone pair at the C-5 position is adjacent to the N-1 atom, allowing for better stabilization of the negative charge. Copper(II) has been shown to facilitate the decarboxylation of 3,5-pyrazoledicarboxylic acid.[12]
Experimental Data & Protocols
To provide a practical context for the principles discussed, this section presents comparative data and representative experimental protocols.
Comparative Data Summary
| Reaction | Substrate | Conditions | Product(s) | Yield | Reference |
| Synthesis | Phenylhydrazine, Benzaldehyde, Ethyl Acetoacetate | Magnetic Ionic Liquid, O₂ Flow | Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | 75-92% | |
| Oxidation | Phenyl-1H-pyrazole-4-carbaldehyde | KMnO₄, Microwave | Phenyl-1H-pyrazole-4-carboxylic acid | 62-92% | |
| N-Alkylation | Ethyl 1H-pyrazole-3-carboxylate | Alkyl Halide, K₂CO₃ | Ethyl 1-alkyl-1H-pyrazole-5-carboxylate | Major Isomer | [10] |
| Bromination | Pyrazole-3-carboxylic acid | Br₂, NaOH, H₂O | 4-Bromo-1H-pyrazole-3-carboxylic acid | 90% | [7] |
| Thiocyanation | 1,3,5-trisubstituted pyrazole | PhICl₂, NH₄SCN, Toluene, 0°C | 4-thiocyanato-1,3,5-trisubstituted pyrazole | up to 88% | [13] |
Note: The table collates data from various sources to illustrate typical yields and conditions. Direct side-by-side comparative studies are limited. Yields are highly dependent on specific substrates and optimized conditions.
Protocol 1: Synthesis of a Pyrazole-4-carboxylate Ester
This protocol details a common method for constructing the pyrazole-4-carboxylate core via a cyclocondensation reaction.[11]
Objective: To synthesize an ethyl pyrazole-4-carboxylate derivative.
Materials:
-
Hydrazine derivative (e.g., Phenylhydrazine)
-
β-Ketoester (e.g., Ethyl benzoylacetate)
-
Ethanol
-
Glacial Acetic Acid (catalytic)
-
Ethyl acetate, Water, Brine for workup
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the hydrazine derivative (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.
-
With stirring at room temperature, add the β-ketoester (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole-4-carboxylate ester.
Protocol 2: Hydrolysis of a Pyrazole-carboxylate Ester
This protocol describes the general procedure for converting a pyrazole ester to its corresponding carboxylic acid, a necessary step for subsequent amide coupling reactions.[11]
Objective: To hydrolyze a pyrazole-carboxylate ester to the carboxylic acid.
Materials:
-
Pyrazole-carboxylate ester (from Protocol 1 or commercial)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (as a solvent mixture)
-
1M Hydrochloric acid (HCl) solution
Procedure:
-
Dissolve the pyrazole-carboxylate ester (1.0 eq) in a mixture of THF and water.
-
Add the base (LiOH or NaOH, 1.5-3.0 eq) to the solution.
-
Stir the mixture at room temperature or with gentle heating until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and carefully acidify to a pH of ~2-3 using 1M HCl. A precipitate should form.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude pyrazole-carboxylic acid, which can be purified by recrystallization if necessary.
Visualization: General Synthetic Workflow
This diagram outlines the common synthetic sequence from ring formation to functionalization discussed in the protocols.
Caption: A typical workflow for pyrazole carboxamide synthesis.
Mechanistic Insights from Computational Studies
Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to rationalize and predict the reactivity of pyrazole isomers.[14] DFT calculations can model the electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential of molecules.[15][16][17]
Studies on substituted pyrazoles have shown that a C-5 carboxylate group leads to a significant decrease in the energy of the Lowest Unoccupied Molecular Orbital (LUMO), indicating a higher susceptibility to nucleophilic attack compared to other isomers.[16] Furthermore, mapping the molecular electrostatic potential (MEP) visually confirms the regions of electron deficiency (electrophilicity) and electron richness (nucleophilicity). Such analyses consistently show that the C-4 position is highly electron-deficient in pyrazole-5-carboxylates, corroborating the experimental observation that electrophilic attack is directed elsewhere. These computational tools are invaluable for predicting the regioselectivity of reactions on novel pyrazole scaffolds, saving significant laboratory time and resources.
Conclusion and Strategic Outlook
The choice between a pyrazole-4-carboxylate and a pyrazole-5-carboxylate is a critical decision in synthetic planning that should be dictated by the desired final substitution pattern.
-
Choose Pyrazole-4-carboxylates when the synthetic route involves building complexity on the pyrazole core before cyclization, or when functionalization at the C-3 or C-5 positions is desired, though this often requires forcing conditions. Its relative symmetry can be exploited if differentiation between the two nitrogen atoms is not critical.
-
Choose Pyrazole-5-carboxylates when you require regioselective functionalization. This isomer is superior for directing electrophilic substitution to the C-3 position and for directing N-alkylation to the N-2 position (yielding a 1-substituted-3-carboxylate product).
By understanding the fundamental electronic principles that govern the reactivity of these isomers, researchers can design more efficient, predictable, and successful synthetic routes. This knowledge empowers chemists to move beyond trial-and-error and instead employ a rational design strategy, accelerating the discovery and development of novel, high-impact molecules.
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Comparative Docking Analysis of Pyrazole-Based Inhibitors: A Guide for Rational Drug Design
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a wide array of proteins implicated in diseases ranging from cancer to inflammation.[1][2][3] This guide provides a comprehensive comparative analysis of the in silico performance of various pyrazole-based inhibitors against key protein targets. By synthesizing data from multiple research studies, we aim to offer an in-depth technical resource for researchers, scientists, and drug development professionals. This document will delve into the causality behind experimental choices in molecular docking, present detailed protocols for self-validating computational experiments, and summarize key findings in a clear, comparative format to guide evidence-based decision-making in inhibitor design.
The Significance of Pyrazole Scaffolds and Molecular Docking
The five-membered heterocyclic pyrazole ring is a versatile scaffold in medicinal chemistry due to its unique structural and electronic properties, which allow for diverse substitutions and the formation of critical interactions with biological targets.[2][3][4] Pyrazole derivatives have been successfully developed as inhibitors for a range of enzymes and receptors, including protein kinases, cyclooxygenases (COX), and other key proteins in pathological pathways.[1][5][6]
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7] This technique is instrumental in understanding the binding interactions of pyrazole-based inhibitors at the molecular level, elucidating structure-activity relationships (SAR), and guiding the rational design of more potent and selective drug candidates.[1][8]
Comparative Docking Performance of Pyrazole-Based Inhibitors
The efficacy of pyrazole-based inhibitors is highly dependent on their substitution patterns and the specific target protein. This section provides a comparative overview of docking studies across two major classes of targets: protein kinases and cyclooxygenase enzymes.
Protein Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5] Pyrazole derivatives have shown significant promise as kinase inhibitors.[2][4][5]
A study on novel 1,3,4-triarylpyrazoles revealed their potential as multi-kinase inhibitors.[5] Molecular docking simulations suggested a common binding mode at the ATP-binding sites of kinases such as AKT1, AKT2, BRAF V600E, EGFR, and p38α.[5] The introduction of an indeno[1,2-b]pyridine scaffold to the pyrazole moiety was found to enhance binding affinity.[5] Similarly, docking studies of other pyrazole derivatives have shown potential inhibition of VEGFR-2, Aurora A, and CDK2.[4] For instance, certain pyrazole-carboxamide derivatives exhibited minimum binding energies, suggesting strong inhibitory potential against these kinases.[4]
Table 1: Comparative Docking Scores and In Vitro Activity of Pyrazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | Docking Score (kcal/mol) | In Vitro IC50 (µM) | Key Interacting Residues | Reference |
| Compound 6 | EGFR | Not specified | Not specified | Hinge region of ATP binding site | [5] |
| Compound 6h | EGFR | Not specified | 1.66 | Hinge region of ATP binding site | [9] |
| Compound 6j | EGFR | Not specified | 1.9 | Hinge region of ATP binding site | [9] |
| Compound 1b | VEGFR-2 | -10.09 (kJ/mol) | Not specified | Not specified | [4] |
| Compound 1d | Aurora A | -8.57 (kJ/mol) | Not specified | Not specified | [4] |
| Compound 2b | CDK2 | -10.35 (kJ/mol) | Not specified | Not specified | [4] |
Note: Direct comparison of docking scores across different studies should be done with caution due to variations in software, scoring functions, and protocols.
Cyclooxygenase (COX) Inhibitors
Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, with COX-1 being constitutive and COX-2 being inducible.[6] Pyrazole-containing compounds, such as celecoxib, are well-known selective COX-2 inhibitors, offering anti-inflammatory benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6][10][11]
Molecular docking studies have been crucial in designing selective COX-2 inhibitors based on the pyrazole scaffold.[6][10] These studies often compare the binding of novel pyrazole derivatives to the active sites of both COX-1 and COX-2 to predict selectivity. For example, pyrazole-carboxamide derivatives have been identified as promising selective COX-2 inhibitors.[6] Docking simulations revealed that amides of β-hydroxy-β-arylpropanoic acids with pyrazole had lower binding energies for COX-2 compared to their acid counterparts, making them attractive for synthesis and further testing.[10]
Table 2: Comparative Docking Scores and In Vitro Activity of Pyrazole-Based COX Inhibitors
| Compound ID | Target Enzyme | Docking Score (kcal/mol) | In Vitro IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 25 | COX-2 | -9.7 | Not specified | Not specified | [10] |
| Compound 19 | COX-2 | < -9.7 | Not specified | Not specified | [10] |
| Compound 23 | COX-2 | < -9.7 | Not specified | Not specified | [10] |
| Compound 5u | COX-2 | -12.907 | 1.79 | 72.73 | [12] |
| Compound 5s | COX-2 | -12.24 | 2.51 | 65.75 | [12] |
| Celecoxib (Reference) | COX-2 | -9.924 | Not specified | 78.06 | [12] |
Methodologies: A Validated Protocol for Comparative Docking
To ensure the trustworthiness and reproducibility of in silico experiments, a well-defined and validated docking protocol is essential. The following section outlines a detailed, step-by-step methodology for a comparative docking study of pyrazole-based inhibitors, primarily using the widely accepted AutoDock Vina software.[6][10]
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol provides a general framework. Specific parameters may need to be optimized based on the target protein and ligand series.
1. Protein Preparation:
- Objective: To prepare the receptor protein for docking by removing extraneous molecules and adding necessary parameters.
- Steps:
- Obtain the 3D crystal structure of the target protein (e.g., human COX-2) from the Protein Data Bank (PDB).[6]
- Remove water molecules, co-factors, and any existing ligands from the PDB file.
- Add polar hydrogen atoms to the protein structure.[6]
- Assign atomic charges (e.g., Kollman charges).
- Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types compatible with AutoDock.[6]
2. Ligand Preparation:
- Objective: To generate 3D conformations of the pyrazole-based inhibitors and prepare them for docking.
- Steps:
- Draw the 2D structures of the pyrazole derivatives using a chemical drawing software (e.g., ChemDraw).
- Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
- Assign Gasteiger charges to the ligand atoms.
- Define the rotatable bonds to allow for conformational flexibility during docking.
- Save the prepared ligands in the PDBQT file format.
3. Grid Box Generation:
- Objective: To define the search space for the docking simulation within the active site of the protein.
- Steps:
- Identify the active site of the protein, typically based on the position of a co-crystallized ligand or from published literature.
- Define the center and dimensions (x, y, z) of a grid box that encompasses the entire active site. The grid box should be large enough to allow the ligand to move and rotate freely.
4. Molecular Docking Simulation:
- Objective: To run the docking algorithm to predict the binding poses and affinities of the ligands.
- Steps:
- Use AutoDock Vina to perform the docking calculations.
- Set the exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time).
- The output will be a set of binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.
5. Analysis of Results:
- Objective: To analyze the docking results to identify the best binding poses and understand the key molecular interactions.
- Steps:
- Identify the best binding pose for each ligand based on the lowest docking score.[6]
- Visualize the protein-ligand complexes using molecular visualization software (e.g., PyMOL, Discovery Studio).[6]
- Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the pyrazole inhibitor and the active site residues.[6]
Self-Validation: Correlating Docking Scores with Experimental Data
A critical step in validating a docking protocol is to correlate the computational results with experimental data.[13] A strong correlation between the predicted binding affinities (docking scores) and experimentally determined inhibitory activities (e.g., IC50 or Ki values) lends confidence to the predictive power of the model for new, untested compounds.
Visualizing the Workflow and Interactions
To further elucidate the processes and outcomes of comparative docking studies, the following diagrams illustrate a typical workflow and the molecular interactions of a pyrazole inhibitor within a protein's active site.
Caption: Experimental Workflow for a Comparative Docking Study.
Caption: Key Interactions of a Pyrazole Inhibitor in a Protein Active Site.
Conclusion and Future Directions
This guide has provided a comparative overview of molecular docking studies for pyrazole-based inhibitors, highlighting their potential against protein kinases and cyclooxygenase enzymes. The detailed protocol for a comparative docking study offers a framework for researchers to conduct their own in silico experiments with a high degree of scientific integrity.
The convergence of computational predictions with experimental validation is paramount.[13] Future research should focus on refining docking protocols, employing more advanced techniques like molecular dynamics simulations to account for protein flexibility, and expanding the application of these methods to a broader range of pyrazole derivatives and therapeutic targets. By leveraging these powerful computational tools, the scientific community can accelerate the discovery and development of novel, effective, and selective pyrazole-based therapeutics.
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H- PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS. (n.d.). DergiPark. Retrieved January 8, 2026, from [Link]
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Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). MDPI. Retrieved January 8, 2026, from [Link]
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Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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A Senior Application Scientist's Guide to Analyzing Methylated Pyrazole Regioisomers Using NMR Spectroscopy
Introduction: The Regiochemical Challenge of Pyrazoles in Drug Discovery
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs for oncology, inflammation, and infectious diseases.[1][2][3][4][5] Its metabolic stability and versatile substitution patterns make it a privileged structure in drug design.[1][3] However, the synthesis of substituted pyrazoles, particularly through N-alkylation, often presents a significant hurdle: the formation of regioisomers.
When a 3(5)-substituted pyrazole is methylated, the reaction can occur at either of the two nitrogen atoms, leading to a mixture of, for example, 1,3- and 1,5-disubstituted products. These regioisomers, while structurally similar, can have vastly different pharmacological profiles, toxicities, and intellectual property implications. Therefore, unambiguous structural characterization is not merely an academic exercise; it is a critical step in the drug development pipeline.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques for the definitive assignment of N-methyl pyrazole regioisomers. We will move beyond simple data reporting to explain the causality behind experimental choices, empowering researchers to design self-validating analytical workflows.
The NMR Toolkit: A Comparative Analysis
While simple 1D ¹H and ¹³C NMR provide the initial overview of a molecule, they are often insufficient for a definitive distinction between N-methylated pyrazole regioisomers. The subtle differences in the electronic environment may not produce reliably distinct chemical shifts. For unambiguous assignment, 2D NMR techniques are indispensable.
Logical Workflow for Regioisomer Analysis
The following diagram illustrates a robust workflow for tackling this analytical challenge, moving from foundational data acquisition to definitive structural elucidation.
Caption: Recommended workflow for NMR analysis of pyrazole regioisomers.
Data Comparison Table
The table below summarizes the utility of each NMR technique in this specific context.
| NMR Technique | Application for Regioisomer Analysis | Strengths | Limitations |
| ¹H NMR | Provides initial assessment of purity and proton environments. The N-CH₃ singlet is easily identified. | Fast, high-sensitivity. | Chemical shifts of ring protons and N-CH₃ are often too similar between isomers for confident assignment. |
| ¹³C NMR | Shows the number of unique carbons. The chemical shifts of C3 and C5 are key indicators.[6][7] | Provides direct information on the carbon skeleton. | Can be ambiguous without 2D data. Requires more sample and/or longer acquisition time than ¹H NMR. |
| HSQC | Correlates each proton to its directly attached carbon. | Essential for assigning ¹H and ¹³C signals, which is a prerequisite for interpreting HMBC and NOESY.[8] | Provides no direct information on regiochemistry itself. |
| NOESY/ROESY | Definitive. Detects through-space correlations. A cross-peak between N-CH₃ protons and protons on an adjacent substituent (e.g., at C5) confirms their spatial proximity.[9] | Unambiguous and direct evidence of spatial arrangement. | Requires appropriate molecular size and tumbling rate for NOE to build up. Can be time-consuming. |
| HMBC | Definitive. Detects 2- and 3-bond correlations between protons and carbons. The key is the ³J correlation from N-CH₃ protons to the pyrazole ring carbons (C3 and C5).[9][10] | Unambiguous evidence of connectivity through bonds. Less dependent on molecular dynamics than NOE. | Requires careful optimization of the long-range coupling delay for best results. |
The Decisive Experiments: NOESY and HMBC
The core of pyrazole regioisomer analysis lies in two powerful 2D NMR experiments: the Nuclear Overhauser Effect Spectroscopy (NOESY) and the Heteronuclear Multiple Bond Correlation (HMBC).
Through-Space Correlation with NOESY
The NOE is a phenomenon where the magnetization of one nucleus is transferred to another through space, effective over short distances (typically < 5 Å). This is the gold standard for determining which groups are physically close to each other.
Causality: In a 1,5-disubstituted pyrazole, the N1-methyl group is spatially adjacent to the C5-substituent. In the 1,3-disubstituted isomer, it is adjacent to the C5-proton. Therefore, observing a NOESY cross-peak between the N-methyl protons and a proton on the C5-substituent provides irrefutable evidence for the 1,5-regioisomer.[9]
Caption: NOESY differentiates isomers via spatial proximity.
Through-Bond Correlation with HMBC
The HMBC experiment detects long-range J-couplings (scalar couplings) between protons and carbons over two or three bonds. This provides a map of the molecular connectivity.
Causality: The protons of the N1-methyl group will show a three-bond coupling (³JCH) to the two adjacent pyrazole ring carbons, C5 and C3. By first assigning C3 and C5 based on the chemical shift of their attached substituents (identified via other HMBC correlations or known substituent effects), one can determine the methylation site. For instance, a correlation from the N-methyl protons to a carbon bearing a specific substituent definitively places the methyl group on the adjacent nitrogen.[9][10]
Caption: Key ³J C-H correlations observed in an HMBC spectrum.
Experimental Protocols
Reproducible, high-quality data is paramount. The following are standardized protocols for acquiring the decisive spectra.
Protocol 1: Sample Preparation
-
Mass: Weigh approximately 5-10 mg of the pyrazole sample.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the solvent choice does not result in overlapping signals with key analyte protons.
-
Dissolution: Ensure the sample is fully dissolved. Vortex or sonicate briefly if necessary. Insoluble material will degrade spectral quality.
-
Standard: The use of an internal standard (e.g., TMS) is recommended for accurate chemical shift referencing.[11]
Protocol 2: 2D NOESY Acquisition
This protocol is a starting point and should be optimized for the specific instrument and sample.
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended) to achieve better signal dispersion.[12] Ensure the probe is properly tuned and the sample is shimmed for high magnetic field homogeneity.
-
Temperature: Maintain a constant, regulated temperature (e.g., 298 K) to ensure stable sample conditions and consistent molecular tumbling.
-
Pulse Sequence: Utilize a standard 2D NOESY pulse sequence with gradient selection (e.g., noesygpph on Bruker systems).
-
Key Parameters:
-
Mixing Time (d8): This is the most critical parameter. It is the period during which NOE transfer occurs. Start with a mixing time of 500-800 ms. A range of mixing times may be necessary to distinguish true NOEs from artifacts like spin diffusion.
-
Spectral Width (sw): Set the spectral width in both dimensions to encompass all proton signals.
-
Number of Scans (ns): Typically 8-16 scans per increment.
-
Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ of the protons of interest (typically 1-2 seconds).
-
-
Data Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation. Phase and baseline correct the spectrum carefully.
Protocol 3: 2D HMBC Acquisition
-
Spectrometer Setup: Same as for NOESY.
-
Pulse Sequence: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Key Parameters:
-
Long-Range Coupling Delay (d6): This delay is optimized to enhance correlations from long-range couplings. It is typically set based on an average long-range JCH value (e.g., 8 Hz). A value of 1/(2*J) is common, so ~60 ms is a good starting point.
-
Spectral Width (sw): Set appropriately for ¹H in the direct dimension (F2) and ¹³C in the indirect dimension (F1).
-
Number of Scans (ns): Typically 4-16 scans per increment, depending on sample concentration.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
-
Data Processing: Apply a sine-bell or shifted sine-bell window function in both dimensions. Phase and baseline correct the spectrum.
Conclusion
The challenge of distinguishing between N-methylated pyrazole regioisomers is a common but solvable problem in chemical and pharmaceutical development. While 1D NMR provides a foundational dataset, it is the strategic application of 2D NMR techniques that delivers an unambiguous and defensible structural assignment. A workflow incorporating HSQC for initial assignments, followed by the definitive through-space analysis of NOESY and the through-bond connectivity mapping of HMBC, constitutes a robust, self-validating system. By understanding the causality behind these experiments, researchers can confidently elucidate the correct regioisomeric structure, ensuring the integrity and progression of their research and development efforts.
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Sharma, A., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]
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Martins, P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27. Available at: [Link]
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Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
For the modern researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Responsible stewardship of chemical compounds through to their final disposition is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 1-methyl-1H-pyrazole-4-carboxylate, ensuring that this final phase of your research is conducted with the same rigor and precision as your experiments.
Understanding the Compound: A Prerequisite for Safe Disposal
Hazard Profile based on Analogous Compounds
Analysis of SDSs for structurally similar pyrazole carboxylates, such as ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and ethyl 3-methyl-1H-pyrazole-4-carboxylate, reveals a consistent hazard profile.[1] These compounds are typically classified with the following hazards:
| Hazard Classification | Description | GHS Pictogram | Precautionary Measures |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[1] | GHS07 | Wear protective gloves and lab coat. Wash hands thoroughly after handling.[2][3] |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[1] | GHS07 | Wear safety glasses or goggles.[2][4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation.[1] | GHS07 | Handle in a well-ventilated area or a chemical fume hood.[3][4] |
Given these potential hazards, this compound must be treated as a hazardous chemical waste.[5][6] Improper disposal, such as discarding it down the sink or in the regular trash, can lead to environmental contamination and potential health risks.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and culminates in its transfer to a licensed disposal facility. This workflow is designed to ensure safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7][8]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : From the moment you decide to discard it, this compound is considered a hazardous waste.[6][9]
-
Segregate at the Source : Do not mix this waste with non-hazardous materials. It should be collected in a dedicated waste container. Furthermore, it is crucial to segregate it from incompatible chemicals. Based on general laboratory practice, avoid mixing with strong oxidizing agents, acids, or bases to prevent unforeseen reactions.[5][10]
Step 2: Proper Containerization
-
Select a Compatible Container : The waste container must be made of a material that is compatible with this compound. The original product container is often the best choice.[6] If that is not available, a high-density polyethylene (HDPE) or glass container is a suitable alternative.
-
Ensure Container Integrity : The container must be in good condition, free from leaks, and have a securely sealing lid.[6][11]
Step 3: Accurate and Compliant Labeling
Proper labeling is critical for ensuring the safe handling and disposal of chemical waste.[11][12] The label on your waste container must include the following information:
-
The words "Hazardous Waste"[12]
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant")[12]
-
The date when the waste was first added to the container (accumulation start date)
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage Location : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Safe Storage Practices : The SAA should be in a well-ventilated area, away from heat sources or ignition.[11] If the waste is stored in a cabinet, it should be appropriate for the chemical's hazards.
Step 5: Arranging for Disposal
-
Contact your Environmental Health and Safety (EHS) Office : Your institution's EHS office is the primary resource for chemical waste disposal. They will provide guidance on the specific procedures for your facility and will arrange for the collection of the waste.
-
Handover to a Licensed Facility : The EHS office will coordinate with a licensed hazardous waste disposal company to transport, treat, and dispose of the chemical in compliance with all local, state, and federal regulations.[11]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Minimizing Waste: A Proactive Approach
In line with the principles of green chemistry and waste minimization regulations, laboratories should actively seek to reduce the volume of hazardous waste generated.[9] This can be achieved through:
-
Careful planning of experiments to avoid unnecessary excess of reagents.
-
Maintaining an accurate chemical inventory to prevent the purchase of duplicate materials.[9]
-
Considering smaller-scale reactions when feasible.
By adhering to these disposal protocols and adopting a mindset of waste minimization, researchers can ensure that their work is not only scientifically sound but also environmentally responsible. This commitment to safety and sustainability is a hallmark of excellence in the scientific community.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available from: [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Available from: [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available from: [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available from: [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. Available from: [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]
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EPA Hazardous Waste Management. Axonator. Available from: [Link]
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Steps in Complying with Regulations for Hazardous Waste. US EPA. Available from: [Link]
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Learn the Basics of Hazardous Waste. US EPA. Available from: [Link]
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Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. PubChem. Available from: [Link]
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Material Safety Data Sheet - Pyrazosulfuron-ethyl 10% WP. HPM Chemicals & Fertilizers Ltd. Available from: [Link]
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ethyl 3-methyl-1H-pyrazole-4-carboxylate. PubChem. Available from: [Link]
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Methyl 1H-pyrazole-4-carboxylate. PubChem. Available from: [Link]
Sources
- 1. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. acewaste.com.au [acewaste.com.au]
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- 8. axonator.com [axonator.com]
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- 10. fishersci.com [fishersci.com]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
